Dacarbazine
説明
特性
IUPAC Name |
4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXTQMXEQVLRF-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=N/C1=C(NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6O | |
| Record name | DACARBAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20085 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dacarbazine appears as white to ivory microcrystals or off-white crystalline solid. (NTP, 1992) | |
| Record name | DACARBAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20085 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 59 °F (NTP, 1992), Water: (1 mg/ml at room temp) | |
| Record name | DACARBAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20085 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dacarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DACARBAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
IVORY MICROCRYSTALINE SUBSTANCE | |
CAS No. |
4342-03-4 | |
| Record name | DACARBAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20085 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dacarbazine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004342034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dacarbazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dacarbazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dacarbazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DACARBAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GR28W0FJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DACARBAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
482 to 491 °F (explosively decomposes) (NTP, 1992), 205 °C, Melting point: 250-255 °C (explosive decomposition) | |
| Record name | DACARBAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20085 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dacarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DACARBAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the DNA Alkylation Mechanism of Dacarbazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacarbazine (B1669748) (DTIC), a triazene (B1217601) derivative, is an established chemotherapeutic agent used in the treatment of various malignancies, most notably metastatic malignant melanoma and Hodgkin's lymphoma.[1][2][3] It functions as a non-cell cycle-specific alkylating agent, a class of drugs that exert their cytotoxic effects by covalently attaching an alkyl group to DNA.[4][5] However, this compound itself is an inactive prodrug.[1] Its therapeutic activity is entirely dependent on its metabolic bioactivation, primarily in the liver, to form a reactive methylating species that ultimately damages the DNA of rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis.[1][2][5]
This technical guide provides an in-depth exploration of the core mechanisms of this compound-mediated DNA alkylation, from its initial metabolic activation to the resulting DNA lesions and the cellular responses they trigger. It includes a summary of key quantitative data, detailed experimental protocols for studying its action, and visualizations of the critical pathways and workflows involved.
Metabolic Activation of this compound
The transformation of this compound into its active form is a critical multi-step process initiated by the cytochrome P450 (CYP) mixed-function oxidase system in the liver.[1][6]
Enzymatic N-demethylation
The primary metabolic pathway involves the N-demethylation of this compound.[7] This reaction is catalyzed by several CYP isoforms, with CYP1A2 being the predominant enzyme in the liver.[6][8] CYP1A1 and CYP2E1 also contribute, with CYP1A1 playing a role in extrahepatic metabolism and CYP2E1 contributing at higher this compound concentrations.[6][8] This enzymatic oxidation generates a highly unstable carbinolamine intermediate, 5-[3-hydroxymethyl-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMMTIC).[7][9]
HMMTIC then spontaneously decomposes, losing a molecule of formaldehyde, to yield the principal active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC).[7][8][9] MTIC is the proximate alkylating agent responsible for the cytotoxic effects of this compound.[10]
Caption: Metabolic bioactivation of this compound in the liver.
Quantitative Metabolic Data
The kinetics of this compound metabolism by the primary human CYP450 isoforms have been characterized using recombinant enzymes. These data are crucial for understanding the rate of activation and potential drug-drug interactions.
| Enzyme | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Reference |
| Recombinant Human CYP1A1 | 595 ± 111 µM | 0.684 nmol/min/mg protein | [6][8] |
| Recombinant Human CYP1A2 | 659 ± 88 µM | 1.74 nmol/min/mg protein | [6][8] |
| Recombinant Human CYP2E1 | > 2.8 mM | Not determined | [6][8] |
Core Mechanism: DNA Alkylation
Once formed, MTIC is a short-lived species that initiates the DNA alkylation process.[10] It does not require enzymatic catalysis for its subsequent reactions.
Generation of the Methyldiazonium Ion
MTIC undergoes spontaneous heterolytic cleavage to generate two products: 5-aminoimidazole-4-carboxamide (B1664886) (AIC), a stable and major metabolite found in plasma and urine, and the highly reactive electrophile, the methyldiazonium ion (CH₃N₂⁺).[6][10] This methyldiazonium ion is the ultimate alkylating species that reacts with nucleophilic sites on DNA bases.[1][11]
DNA Adduct Formation
The primary targets for the methyldiazonium ion are the nitrogen and oxygen atoms in purine (B94841) bases.[11] The principal and most clinically relevant DNA adducts formed are:
-
N7-methylguanine (N7-meG) : The most abundant adduct.[12][13]
-
O6-methylguanine (O6-meG) : Less frequent but considered the most critical lesion for the cytotoxic and mutagenic effects of this compound.[1][11][12]
-
N3-methyladenine (N3-meA) is also formed to a lesser extent.
The formation of O6-meG is particularly damaging because it readily mispairs with thymine (B56734) instead of cytosine during DNA replication.[1] If not repaired, this mismatch can lead to G:C to A:T transition mutations and trigger futile cycles of mismatch repair (MMR), which can culminate in DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][11]
Caption: The pathway from MTIC to DNA damage and apoptosis.
DNA Repair and Cellular Resistance
The efficacy of this compound is significantly modulated by the cell's intrinsic DNA repair capacity. Resistance to therapy is often linked to the efficient removal of cytotoxic DNA adducts.[13][14]
O6-Methylguanine-DNA Methyltransferase (MGMT)
The primary mechanism of resistance to this compound involves the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine-DNA-alkyltransferase (AGT).[11][12] MGMT directly reverses the O6-meG lesion by transferring the methyl group from the guanine (B1146940) to one of its own cysteine residues.[11][15] This is a stoichiometric, "suicide" reaction that permanently inactivates the MGMT protein.[11] High expression levels of MGMT in tumor cells can rapidly repair the O6-meG adducts before they can trigger cell death, thereby conferring resistance.[1][11] Conversely, repeated administration of this compound can deplete cellular MGMT levels, potentially increasing the formation and persistence of O6-meG adducts in subsequent treatment cycles.[12]
Quantitative Data on DNA Adducts and Repair
Studies in patients treated with this compound have quantified the formation of DNA adducts and the corresponding depletion of MGMT (AGT) in peripheral blood lymphocytes.
| Parameter | Post-Dose 1 (1.0 g/m²) | Post-Dose 2 (1.0 g/m²) | Reference |
| Peak O⁶-meG Level | Detected at 1 hour | Detected at 4 hours | [12] |
| AGT (MGMT) Depletion (at 24h) | 56.7% of pre-treatment level | 55.0% of pre-treatment level | [12] |
| O⁶-meG Formation | Baseline levels | Significant increase (P=0.0001) | [12] |
Note: The increase in O6-meG formation after the second dose is likely due to the partial depletion of AGT (MGMT) from the first dose.[12]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic activation of this compound by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triazene compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl DNA adducts, DNA repair, and hypoxanthine-guanine phosphoribosyl transferase mutations in peripheral white blood cells from patients with malignant melanoma treated with this compound and hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prostigmin.com [prostigmin.com]
- 14. [this compound, a chemotherapeutic against metastatic melanoma and a reference drug for new treatment modalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocatechuic aldehyde acts synergistically with this compound to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Dacarbazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacarbazine (B1669748), an essential chemotherapeutic agent primarily used in the treatment of metastatic melanoma and Hodgkin's lymphoma, requires robust and well-defined synthesis and purification protocols to ensure its safety and efficacy. This technical guide provides a comprehensive overview of the prevalent methods for this compound synthesis, with a primary focus on the diazotization of 5-amino-1H-imidazole-4-carboxamide (AICA), and an alternative route commencing from glycine (B1666218). Detailed experimental procedures, quantitative data on yields and purity, and methods for purification, including recrystallization and chromatographic analysis, are presented. This document aims to serve as a practical resource for researchers and professionals involved in the development and manufacturing of this compound.
Introduction
This compound (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide, DTIC) is an alkylating agent that functions as a purine (B94841) analog.[1] Its cytotoxic effects are mediated through the methylation of DNA, which ultimately inhibits DNA, RNA, and protein synthesis.[1][2] The synthesis of this compound was first reported in 1959.[3] This guide delineates the chemical synthesis and subsequent purification of this critical antineoplastic drug.
Synthesis of this compound
Two primary synthetic routes for this compound are prominently described in the scientific literature. The most common and industrially favored method involves the diazotization of 5-amino-1H-imidazole-4-carboxamide (AICA), followed by a coupling reaction with dimethylamine (B145610). A less common, multi-step approach utilizes glycine as the starting material.
Synthesis from 5-Amino-1H-imidazole-4-carboxamide (AICA)
This method is the most direct and widely employed synthesis of this compound, generally offering higher yields.[3] The process can be summarized in two key stages: the formation of a diazonium salt from AICA, and the subsequent coupling with dimethylamine.
Stage 1: Diazotization of 5-Amino-1H-imidazole-4-carboxamide (AICA)
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, suspend 378 mg (3.0 mmol) of 5-amino-4-imidazolecarboxamide in 1.0 mL of distilled water.[4]
-
Slowly add a diluted solution of 1.2 mL (approximately 12.0 mmol) of concentrated hydrochloric acid in 2.0 mL of water to the stirring suspension, maintaining the temperature at or below 5°C.[4][5]
-
Prepare a solution of 207 mg (3.0 mmol) of sodium nitrite (B80452) in 1.0 mL of distilled water.[4]
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5°C.[4][5]
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the completion of the diazotization. The reaction mixture typically turns a peony color.[4]
Stage 2: Coupling with Dimethylamine
-
In a separate flask, prepare a solution of dimethylamine.
-
The freshly prepared diazonium salt solution is then slowly added to the dimethylamine solution, again maintaining a low temperature (0-5°C) with constant stirring.
-
The this compound product precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold water, and then dried under vacuum.[3]
Logical Relationship of the AICA Synthesis Route
Caption: Synthesis of this compound from AICA.
Synthesis from Glycine
This alternative, multi-step synthesis begins with the amino acid glycine and proceeds through several intermediates to form AICA, which is then converted to this compound as described above.[3][6]
-
Esterification of Glycine: Glycine is reacted with thionyl chloride in methanol (B129727) to produce glycine methyl ester.[4]
-
Formylation: The glycine methyl ester is then formylated using methyl formate (B1220265) and triethylamine (B128534) to yield N-formylglycine methyl ester.[4]
-
Dehydration and Amidation: Subsequent steps involving dehydration and amidation lead to the formation of 2-isocyanoacetamide.[6]
-
Cyclization: 2-isocyanoacetamide is cyclized with cyanamide (B42294) in the presence of a base to form 5-amino-1H-imidazole-4-carboxamide (AICA).[6]
-
Conversion to this compound: The resulting AICA is then converted to this compound via diazotization and coupling with dimethylamine as detailed in section 2.1.[6]
Workflow for the Glycine Synthesis Route
Caption: Multi-step synthesis of this compound from Glycine.
Purification of this compound
The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The primary methods for purification are recrystallization and chromatographic techniques.
Recrystallization
Recrystallization is a common technique for purifying solid compounds. For this compound, hot methanol is a frequently cited solvent.
-
Dissolve the crude this compound product in a minimal amount of hot methanol.
-
If insoluble impurities are present, the hot solution can be filtered.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the purified this compound crystals by filtration.
-
Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Recent studies have also explored the formation of this compound co-crystals with various carboxylic acids (e.g., oxalic acid, fumaric acid, succinic acid) using methanol or methanol/water mixtures for recrystallization, which can improve solubility and stability.[7]
Chromatographic Methods
While detailed preparative HPLC protocols for this compound purification are not extensively published, analytical HPLC methods can be adapted for this purpose. Reversed-phase chromatography is a suitable technique.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol or acetonitrile (B52724) is typical. Gradient elution may be employed for better separation of impurities.
-
Detection: UV detection at a wavelength of around 323-329 nm is suitable for this compound.
For preparative HPLC, the principles are similar, but a larger column and higher flow rates are used to handle larger quantities of the compound. The fractions containing the pure this compound are collected and the solvent is removed.
Data Presentation
Table 1: Summary of Yields for this compound Synthesis Routes
| Synthesis Route | Starting Material | Key Intermediates/Reactions | Reported Overall Yield | Reference(s) |
| Diazotization | 5-Amino-1H-imidazole-4-carboxamide (AICA) | Diazotization and coupling | 76-86% | [3] |
| Multi-step | Glycine | Esterification, formylation, dehydration, amidation, cyclization | ~22.3% | [6] |
Table 2: Purity Data and Analytical Methods
| Purification Method | Analytical Technique | Purity Achieved | Key Parameters | Reference(s) |
| Recrystallization | HPLC | >99% (typical for pharmaceutical grade) | Solvent: Hot Methanol | General practice |
| HPLC | Analytical HPLC | Purity assessment | C18 column, Mobile phase: Buffer/Acetonitrile or Methanol, UV detection at ~323-329 nm | [8] |
Conclusion
The synthesis of this compound via the diazotization of AICA remains the most efficient and widely used method. While the synthesis from glycine offers an alternative, it involves more steps and results in a lower overall yield. Purification of this compound is critical, with recrystallization from hot methanol being a standard and effective technique. Chromatographic methods, particularly HPLC, are invaluable for assessing purity and can be scaled up for preparative purification. This guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound, intended to aid researchers and professionals in the pharmaceutical sciences. Further optimization of purification protocols, particularly the development of robust preparative HPLC methods, could further enhance the quality and yield of the final active pharmaceutical ingredient.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03238K [pubs.rsc.org]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. neuroquantology.com [neuroquantology.com]
- 7. Stability indicating HPLC method for the determination of this compound in pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
Dacarbazine's Dance with Light: An In-depth Guide to its Photostability and Degradation
For Immediate Release
[City, State] – [Date] – Dacarbazine (B1669748), a cornerstone in the treatment of metastatic melanoma and Hodgkin's lymphoma, is notoriously susceptible to degradation upon exposure to light. This comprehensive technical guide delves into the critical aspects of this compound's photostability, elucidating its degradation pathways, and providing detailed experimental protocols for its analysis. This document is an essential resource for researchers, scientists, and drug development professionals dedicated to ensuring the safety and efficacy of this compound formulations.
This compound's sensitivity to light necessitates careful handling and administration to prevent the formation of potentially toxic and less effective degradation products. Understanding the kinetics and mechanisms of this degradation is paramount for the development of stable formulations and for establishing appropriate storage and handling guidelines.
Unraveling the Degradation Pathways
Upon exposure to light, this compound undergoes a series of chemical transformations, leading to the formation of several key degradation products. The two primary photodegradants identified are 2-azahypoxanthine and 4-diazoimidazole-5-carboxamide (Diazo-IC) .[1][2][3] The formation of these products is influenced by various factors, including the pH of the solution and the intensity and wavelength of the light source.[4]
The degradation kinetics of this compound in the presence of light have been reported to follow pseudo-zero-order or pseudo-first-order models, depending on the specific experimental conditions.[4][5] In the dark, the hydrolysis of this compound typically follows pseudo-first-order kinetics.[4]
Below is a diagram illustrating the primary photodegradation pathways of this compound.
Quantitative Analysis of this compound Degradation
Forced degradation studies are crucial for understanding the stability of a drug substance under various stress conditions. The following table summarizes the percentage of this compound degradation observed under different conditions as reported in the literature.
| Stress Condition | Parameters | Degradation (%) | Reference |
| Oxidative | Not Specified | 21.89 | [5] |
| Acidic | Not Specified | 14.96 | [5] |
| Alkaline | Not Specified | 11.31 | [5] |
| Photolytic | Not Specified | 1.15 | [5] |
| Thermal | Not Specified | 1.08 | [5] |
Experimental Protocols
Accurate assessment of this compound's photostability and its degradation products requires robust analytical methods and well-defined experimental protocols.
Protocol 1: Photostability Testing of this compound (ICH Q1B Guideline)
This protocol outlines a general procedure for photostability testing of this compound drug substance and drug product, based on the principles of the ICH Q1B guideline.[6][7][8][9][10][11][12]
Methodology:
-
Sample Preparation:
-
For drug substance, place a thin layer of the material in a chemically inert and transparent container.
-
For drug product, expose the product directly. If significant degradation occurs, test the product in its immediate packaging and then in the marketing package.
-
Prepare a control sample by wrapping an identical sample in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source capable of emitting both visible and UVA radiation, as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Maintain a constant temperature to differentiate between thermal and photodegradation.
-
-
Sample Analysis:
-
At predetermined time intervals, withdraw samples from both the light-exposed and dark control groups.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the assay values and impurity profiles of the light-exposed samples to those of the dark control.
-
Any degradation observed in the light-exposed sample that is not present in the dark control can be attributed to photodegradation.
-
Characterize any significant degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound and its Photodegradation Products
This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of this compound and its major photodegradation products.[13][14][15]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Orthophosphoric acid buffer : Acetonitrile (90:10, v/v), pH 5 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 323 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
Methodology:
-
Standard and Sample Preparation:
-
Prepare standard stock solutions of this compound and its known degradation products (if available) in a suitable solvent (e.g., mobile phase).
-
Prepare a series of working standard solutions by diluting the stock solutions to construct a calibration curve.
-
For analysis of samples from the photostability study, dilute them with the mobile phase to fall within the concentration range of the calibration curve.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions, followed by the sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration for the standard solutions.
-
Determine the concentration of this compound and its degradation products in the samples using the calibration curve.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Conclusion
The photolability of this compound is a critical factor that can impact its therapeutic efficacy and safety. A thorough understanding of its degradation pathways and the implementation of robust analytical methods are essential for the development of stable pharmaceutical formulations. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers working to ensure the quality and reliability of this compound-containing products. By adhering to these principles, the risks associated with photodegradation can be effectively mitigated, ultimately benefiting patients who rely on this important anticancer agent.
References
- 1. Photodegradation of this compound Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Light Shielding on Photo-Degradation of this compound during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ikev.org [ikev.org]
- 10. q1scientific.com [q1scientific.com]
- 11. fda.gov [fda.gov]
- 12. jordilabs.com [jordilabs.com]
- 13. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION, STRESS DEGRADATION STUDIES FOR this compound BY USINGRP-HPLC | Neuroquantology [neuroquantology.com]
- 14. neuroquantology.com [neuroquantology.com]
- 15. Highly Soluble this compound Multicomponent Crystals Less Prone to Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Dacarbazine: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacarbazine (B1669748) (DTIC), a cornerstone in the treatment of metastatic melanoma and Hodgkin's lymphoma, is a synthetic triazene (B1217601) analogue that functions as a DNA alkylating agent. This technical guide provides an in-depth exploration of the chemical properties and reactivity of this compound. It details its physicochemical characteristics, mechanism of action, decomposition pathways, and relevant experimental protocols. The information is presented to support researchers, scientists, and drug development professionals in their work with this important chemotherapeutic agent.
Chemical Properties of this compound
This compound is a white to ivory-colored crystalline solid.[1][2] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | 5-(3,3-Dimethyl-1-triazen-1-yl)-1H-imidazole-4-carboxamide | [3][4] |
| CAS Number | 4342-03-4 | [1][3] |
| Molecular Formula | C₆H₁₀N₆O | [1][3] |
| Molecular Weight | 182.18 g/mol | [1][5] |
| Melting Point | 205 °C; Decomposes explosively at 250-255 °C | [1][2] |
| Solubility | Slightly soluble in water and ethanol; Soluble in DMSO | [2][6][7] |
| pKa | 4.42 | [1] |
| Appearance | White to ivory microcrystalline solid | [1][2] |
Reactivity and Mechanism of Action
This compound is a prodrug, meaning it is biologically inactive until it undergoes metabolic activation.[8] Its cytotoxic effects are a result of its ability to alkylate DNA, leading to the inhibition of DNA, RNA, and protein synthesis.[3][9]
Metabolic Activation
In the liver, this compound is N-demethylated by cytochrome P450 enzymes (primarily CYP1A1, CYP1A2, and CYP2E1) to form 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC).[8] MTIC is an unstable intermediate that spontaneously decomposes to 5-aminoimidazole-4-carboxamide (B1664886) (AIC) and a highly reactive methyldiazonium ion (CH₃N₂⁺).[8][10]
Caption: Metabolic activation of this compound to the reactive methyldiazonium ion.
DNA Alkylation
The methyldiazonium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases.[8] The primary targets for alkylation are the N7 and O6 positions of guanine (B1146940) residues.[8][11] The formation of O6-methylguanine is particularly cytotoxic as it can lead to mispairing with thymine (B56734) during DNA replication.[12]
Induction of Apoptosis
The DNA damage induced by this compound triggers cellular stress responses, including cell cycle arrest and apoptosis (programmed cell death).[6][13] The presence of O6-methylguanine adducts is recognized by the DNA mismatch repair (MMR) system, which, in a futile attempt to repair the lesion, can lead to DNA strand breaks and the initiation of the apoptotic cascade.[8][12] This process primarily involves the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[6][14]
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Chemical Decomposition
This compound is a relatively unstable compound, particularly when exposed to light and acidic or alkaline conditions.[2][15] Its decomposition can impact its therapeutic efficacy and potentially lead to the formation of toxic byproducts.
Photodecomposition
This compound is extremely sensitive to light.[1] Upon exposure to light, it undergoes photodecomposition to form 5-diazoimidazole-4-carboxamide (B1140617) (Diazo-IC) and dimethylamine (B145610). Diazo-IC can further degrade to 2-azahypoxanthine (B601068) or 4-carbamoylimidazolium-5-olate depending on the pH and light conditions. The formation of Diazo-IC has been associated with pain upon intravenous infusion.
Caption: Major photodecomposition pathway of this compound.
pH-Dependent Degradation
The degradation of this compound in aqueous solutions is pH-dependent.[15] Both hydrolytic and photolytic reactions are influenced by the ionization state of the molecule.[15] In acidic and alkaline conditions, this compound is susceptible to degradation.[14] The primary degradation product in both hydrolysis and photolysis is 2-azahypoxanthine.[15]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 5-amino-1H-imidazole-4-carboxamide followed by an azo coupling reaction with dimethylamine.[9]
Materials:
-
5-amino-1H-imidazole-4-carboxamide
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sodium Carbonate
-
40% Dimethylamine solution
-
Methanol
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (B86663)
-
Silica (B1680970) Gel for chromatography
Procedure:
-
Diazotization:
-
Dissolve 5-amino-1H-imidazole-4-carboxamide in a mixture of concentrated hydrochloric acid and water, and cool the solution in an ice bath to 0 °C.[5]
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0 °C.[5]
-
Stir the mixture for an additional 15 minutes after the addition is complete.[5]
-
Add a small amount of urea to quench any excess nitrous acid.[5]
-
-
Azo Coupling:
-
Purification:
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method can be used for the quantification of this compound in bulk drug and pharmaceutical dosage forms.[1][4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of 0.1% o-phosphoric acid and acetonitrile (B52724) (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 323 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient (e.g., 25 °C) |
Sample Preparation:
-
Prepare a standard stock solution of this compound in a suitable diluent (e.g., the mobile phase).
-
For pharmaceutical preparations, dissolve a known amount of the product in the diluent to achieve a concentration within the linear range of the assay.
-
Filter all solutions through a 0.45 µm membrane filter before injection.
Stability Studies
Stability studies are crucial to determine the shelf-life and appropriate storage conditions for this compound and its formulations. These studies should be conducted according to ICH guidelines.
Photostability Testing:
-
Expose the this compound sample (in solid state or in solution) to a light source under controlled conditions (e.g., a UV lamp in a dark chamber).[7]
-
Store a control sample protected from light under the same temperature and humidity conditions.
-
At specified time intervals, withdraw samples and analyze the this compound content using a validated stability-indicating HPLC method.
pH-Dependent Stability Testing:
-
Prepare solutions of this compound in buffers of different pH values (e.g., acidic, neutral, and alkaline).
-
Store the solutions at a constant temperature.
-
At predetermined time points, analyze the concentration of this compound in each solution by HPLC to determine the degradation rate at different pH levels.
Conclusion
This technical guide has provided a comprehensive overview of the chemical properties and reactivity of this compound. Understanding its mechanism of action as a DNA alkylating agent, its metabolic activation, and its degradation pathways is essential for its safe and effective use in a clinical setting and for the development of new drug delivery systems and combination therapies. The experimental protocols outlined herein offer a foundation for the synthesis, analysis, and stability assessment of this critical anticancer drug.
References
- 1. CN110305067A - A kind of optimum synthesis technique of anticancer drug this compound - Google Patents [patents.google.com]
- 2. This compound Synthesis, SAR, MCQ,Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined pitavastatin and this compound treatment activates apoptosis and autophagy resulting in synergistic cytotoxicity in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Killing and mutagenic actions of this compound, a chemotherapeutic alkylating agent, on human and mouse cells: effects of Mgmt and Mlh1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. researchgate.net [researchgate.net]
- 10. DEVELOPMENT OF THE BASICS OF PRODUCTION TECHNOLOGY OF this compound SUBSTANCE WITH ANTICANCER EFFECT | Academic Journals and Conferences [science.lpnu.ua]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Combined pitavastatin and this compound treatment activates apoptosis and autophagy resulting in synergistic cytotoxicity in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of a novel biocompatible pseudo-hexagonal NaCa-layered double metal hydroxides for smart pH-responsive drug release of this compound and enhanced anticancer activity in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Metabolism of Dacarbazine: A Technical Guide for Researchers
For drug development professionals, researchers, and scientists, a comprehensive understanding of a drug's metabolic fate is paramount. This technical guide provides an in-depth exploration of the in vivo metabolism of the alkylating agent dacarbazine (B1669748) (DTIC), focusing on its activation, the formation of its critical metabolites, and its ultimate mechanism of action.
Introduction to this compound
This compound (5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide) is a cornerstone chemotherapeutic agent, primarily indicated for the treatment of malignant melanoma and Hodgkin's lymphoma.[1] It functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its cytotoxic effects. This activation process is a critical determinant of both its efficacy and its toxicity profile. The antitumor activity of this compound is dependent on its biotransformation into the active alkylating species, which ultimately methylates DNA, leading to cell death.
The Metabolic Activation Pathway of this compound
The bioactivation of this compound is a multi-step process initiated primarily in the liver by the cytochrome P450 (CYP) mixed-function oxidase system. The central active metabolite is 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC).
Enzymatic N-Demethylation
This compound undergoes oxidative N-demethylation, a reaction catalyzed by specific CYP isoforms.[2] This initial step involves the hydroxylation of one of the N-methyl groups to form an unstable intermediate, 5-[3-hydroxymethyl-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMMTIC).[3][4] HMMTIC then spontaneously loses formaldehyde (B43269) to yield the principal active metabolite, MTIC.[3][4]
The key enzymes responsible for this critical activation step in humans are:
-
CYP1A2: Considered the predominant enzyme for hepatic this compound metabolism at therapeutic concentrations.[1][2]
-
CYP1A1: Plays a role in the extrahepatic metabolism of this compound.[1][2]
-
CYP2E1: Contributes to metabolism, particularly at higher substrate concentrations of this compound.[1][2]
The involvement of these specific CYP enzymes highlights the potential for drug-drug interactions and genetic polymorphisms to influence this compound's efficacy and toxicity.
Spontaneous Decomposition of MTIC
MTIC is a chemically unstable compound with a short half-life. It undergoes spontaneous, non-enzymatic decomposition under physiological conditions. This breakdown is the pivotal event that generates the ultimate cytotoxic species. MTIC cleaves into two molecules:
-
5-aminoimidazole-4-carboxamide (B1664886) (AIC): An inactive metabolite that is a major circulating and excretory product.[5]
-
Methyldiazonium ion (CH₃N₂⁺): A highly reactive electrophilic species. This cation is the ultimate alkylating agent responsible for this compound's therapeutic and mutagenic effects.[1]
The metabolic activation cascade is depicted in the diagram below.
Pharmacokinetics of this compound and Its Metabolites
The clinical activity of this compound is influenced by the pharmacokinetic profiles of the parent drug and its key metabolites. These parameters can exhibit significant inter-individual variability.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters reported for this compound and its major metabolite, AIC, in adult human patients. It is important to note that values can vary based on the patient population, dosing schedule, and analytical methods used.
| Parameter | This compound (DTIC) | 5-Aminoimidazole-4-carboxamide (AIC) | Reference(s) |
| Terminal Half-life (t½) | 41.4 min (range: 30.3–51.6 min) | 43.0–116 min | [5] |
| ~2.5 hours | - | [6] | |
| Total Clearance | 15.4 mL/kg·min (range: 8.7–23.3) | - | [5] |
| Renal Clearance | 5.2–10.9 mL/kg·min | 2.6–5.3 mL/kg·min | [5] |
| Volume of Distribution (Vd) | 0.632 L/kg | - | [5] |
| Urinary Excretion (% of dose) | 46%–52% (unchanged) | 9%–18% | [5] |
| AUC (Area Under the Curve) | Varies significantly with dose | Varies significantly with dose | [6][7][8] |
Data for HMMTIC and MTIC are often challenging to quantify accurately in vivo due to their instability.
Enzyme Kinetics
In vitro studies using recombinant human enzymes have elucidated the kinetic parameters for the primary metabolic step.
| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Reference(s) |
| CYP1A1 | 595 | 0.684 | [2] |
| CYP1A2 | 659 | 1.74 | [2] |
| CYP2E1 | >2800 | - | [2] |
Mechanism of Action: DNA Alkylation
The therapeutic effect of this compound is mediated by the methyldiazonium ion, which acts as a powerful DNA methylating agent.
This reactive cation transfers a methyl group to nucleophilic sites on DNA bases, primarily guanine.[1] The major adducts formed are:
While N7-meG is the more abundant adduct, the formation of O6-meG is considered more significant for the drug's cytotoxic and mutagenic effects.[9][10] O6-methylguanine can mispair with thymine (B56734) instead of cytosine during DNA replication. This mismatch can trigger futile cycles of DNA mismatch repair, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Metabolic activation of this compound by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of this compound (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound and unesbulin and CYP1A2‐mediated drug interactions in patients with leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound (DTIC) in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized phase II and pharmacokinetic study of this compound in patients with recurrent glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl DNA adducts, DNA repair, and hypoxanthine-guanine phosphoribosyl transferase mutations in peripheral white blood cells from patients with malignant melanoma treated with this compound and hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of the formation and repair of O6-methylguanine in humans and rodents treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Activity Relationship of Dacarbazine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacarbazine (B1669748) (DTIC), an alkylating agent, has been a cornerstone in the treatment of metastatic melanoma and Hodgkin's lymphoma for decades. Its mechanism of action involves metabolic activation to the reactive methyltriazenoimidazole carboxamide (MTIC), which subsequently methylates DNA, leading to cytotoxicity. However, the clinical efficacy of this compound is often limited by its modest response rates and the development of resistance. This has spurred considerable research into the development of this compound analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the underlying molecular pathways.
Introduction
This compound, chemically known as 5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide, is a prodrug that requires metabolic activation, primarily by hepatic cytochrome P450 enzymes, to exert its cytotoxic effects.[1][2] The activation process involves N-demethylation to form 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (HMTIC), which then decomposes to the ultimate alkylating species, the methyldiazonium ion, via the intermediate MTIC.[2] This reactive cation primarily methylates the O6 and N7 positions of guanine (B1146940) in DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[1][3]
The imidazole-4-carboxamide moiety of this compound is crucial for its biological activity, and modifications to this heterocyclic ring system, as well as the triazene (B1217601) side chain, have been extensively explored to understand and improve its therapeutic potential. This guide will systematically review these modifications and their impact on anticancer activity.
Structural Activity Relationships of this compound Analogs
The exploration of this compound's SAR has focused on modifications of both the imidazole (B134444) ring and the triazene side chain. The goal of these modifications is often to enhance metabolic stability, increase potency, and overcome resistance mechanisms.
Modifications of the Imidazole Ring
The imidazole ring of this compound is thought to play a role in the drug's transport and interaction with cellular machinery. One key aspect that has been investigated is the role of the imidazole ring's tautomerization in the drug's activity.[4]
A significant finding in this area is the synthesis and evaluation of a pyridine (B92270) analog of this compound, where the imidazole ring is replaced by a pyridine ring.[4] This modification was designed to create a non-tautomerizable form of the drug. The pyridine analog demonstrated almost twice the potency of this compound, suggesting that the dynamic tautomerization of the imidazole ring may not be essential for its cytotoxic activity and that other factors, such as electronic properties, may be more critical.[4]
| Compound | Structure | Cell Line | Assay | IC50/EC50 (µM) | Reference |
| This compound | 5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide | Isolated Rat Hepatocytes | Cytotoxicity | 56 | [4] |
| B16F10 Melanoma | MTT | 1400 (µg/mL) | [1] | ||
| Ab Melanoma | XTT | ~70 | [5] | ||
| SK-MEL-30 Melanoma | MTT | 1095 | [6] | ||
| A375 Melanoma | MTT | 1113 | [7] | ||
| Pyridine Analog | 3-(3,3-Dimethyl-1-triazenyl)pyridine | Isolated Rat Hepatocytes | Cytotoxicity | 33 | [4] |
Table 1: Cytotoxic activity of this compound and its pyridine analog.
Modifications of the Triazene Side Chain
The 3,3-dimethyltriazeno moiety is the pharmacophore responsible for the alkylating activity of this compound. Modifications in this part of the molecule can significantly impact the drug's stability, metabolic activation, and ultimately, its cytotoxicity. The synthesis of various 5-(3,3-dialkyl-1-triazenyl)imidazole-4-carboxamides has been a subject of interest to explore the impact of different alkyl groups on the triazene side chain.
Further research is needed to populate this section with quantitative data on a broader range of triazene-modified analogs.
Experimental Protocols
The evaluation of this compound analogs involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and potential for further development.
Cytotoxicity Assays
The most common method to assess the cytotoxic potential of this compound analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells (e.g., melanoma cell lines such as A375, B16F10, or SK-MEL-30) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., this compound).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Methylation Analysis
This compound's primary mechanism of action is DNA methylation. Therefore, assessing the extent of DNA methylation induced by its analogs is crucial. One of the gold-standard methods for quantitative methylation analysis is pyrosequencing. This technique is particularly useful for analyzing the methylation status of specific CpG sites, such as those in the promoter region of the O6-methylguanine-DNA methyltransferase (MGMT) gene, a key DNA repair enzyme that can confer resistance to alkylating agents.
Pyrosequencing Protocol for MGMT Promoter Methylation:
-
DNA Extraction and Bisulfite Conversion: Extract genomic DNA from cancer cells treated with this compound analogs. Convert the DNA using a sodium bisulfite kit, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region of the MGMT promoter using biotinylated primers specific for the bisulfite-converted DNA.
-
Pyrosequencing Reaction: Perform pyrosequencing on the biotinylated PCR products. The sequencing-by-synthesis method allows for the quantitative determination of the methylation percentage at each CpG site.
-
Data Analysis: Analyze the pyrograms to calculate the percentage of methylation at each CpG site within the target sequence.
Apoptosis Assays
To confirm that the cytotoxic effects of this compound analogs are mediated by apoptosis, Western blot analysis of key apoptosis-related proteins can be performed.
Western Blot Protocol for Apoptosis Markers:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptosis markers such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensities to determine the expression levels of the target proteins relative to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The cytotoxic effects of this compound and its analogs are initiated by DNA damage, which triggers a complex signaling cascade leading to apoptosis.
This compound-Induced DNA Damage Response and Apoptosis Pathway
This compound-induced DNA methylation adducts are recognized by the DNA damage response (DDR) machinery. This activates key sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[8][9][10][11][12] These kinases then phosphorylate a range of downstream targets, including the tumor suppressor protein p53.[8][9][10][11][12] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too extensive, trigger apoptosis by upregulating pro-apoptotic proteins of the Bcl-2 family, such as Bax, and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in the execution of apoptosis.
Experimental Workflow for Evaluating this compound Analogs
The following workflow outlines the key steps in the preclinical evaluation of novel this compound analogs.
Conclusion
The structural activity relationship of this compound analogs is a critical area of research aimed at improving the therapeutic index of this important class of anticancer agents. Modifications to both the imidazole ring and the triazene side chain have demonstrated the potential to enhance cytotoxic activity. The pyridine analog of this compound, for instance, shows increased potency, highlighting the importance of the electronic properties of the heterocyclic core. A systematic approach, combining rational drug design, robust in vitro evaluation using standardized protocols for cytotoxicity, DNA methylation, and apoptosis, and a thorough understanding of the underlying signaling pathways, will be instrumental in the development of the next generation of this compound-based therapies. This guide provides a foundational framework for researchers in this field, summarizing the current state of knowledge and providing practical methodologies for future investigations.
References
- 1. The Cytotoxicity of this compound Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(3-Hydroxymethyl-3-methyl-1-triazeno imidazole-4-carboxamide is a metabolite of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DIC, DTIC NSC-45388) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Efficacy of Electrochemotherapy with this compound on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A role for ATR in the DNA damage-induced phosphorylation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What p53 sees: ATM and ATR activation through crosstalk between DNA damage response pathways | bioRxiv [biorxiv.org]
Dacarbazine: A Technical Guide to its Function as a Purine Analog in DNA Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacarbazine (B1669748) (DTIC), a synthetic analog of the naturally occurring purine (B94841) precursor 5-aminoimidazole-4-carboxamide (B1664886) (AIC), remains a cornerstone in the chemotherapy of metastatic melanoma and Hodgkin's lymphoma.[1][2] Its cytotoxic effects are primarily attributed to its function as an alkylating agent following metabolic activation. However, its structural similarity to purine bases also implicates it as an inhibitor of DNA synthesis through its action as a purine analog. This technical guide provides an in-depth exploration of this compound's core mechanism of action, focusing on its role in the disruption of DNA synthesis. The document details its metabolic activation pathway, subsequent DNA alkylation, and the cellular responses to this damage, including cell cycle arrest and apoptosis. Quantitative data on its efficacy, detailed experimental protocols, and visual representations of key pathways are provided to support researchers and professionals in the field of drug development.
Mechanism of Action: From Prodrug to Active Alkylating Agent
This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its cytotoxic effects.[1][3] This bioactivation predominantly occurs in the liver via the cytochrome P450 (CYP) enzyme system.
Metabolic Activation Pathway
The metabolic activation of this compound is a multi-step process initiated by N-demethylation, primarily catalyzed by the CYP isoenzymes CYP1A1, CYP1A2, and CYP2E1.[3] This process converts this compound into its highly reactive, unstable metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC). MTIC is the ultimate alkylating species responsible for the drug's anticancer activity. MTIC subsequently decomposes to form 5-aminoimidazole-4-carboxamide (AIC) and a methyl diazonium cation, which is a potent methylating agent.
References
The Genesis of a Cytotoxic Agent: A Technical History of Dacarbazine's Antineoplastic Properties
A deep dive into the discovery, preclinical and clinical development, and mechanism of action of the alkylating agent Dacarbazine (B1669748), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its journey from synthesis to clinical application.
Introduction
This compound (DTIC), a triazene (B1217601) derivative, has been a cornerstone of chemotherapy for several decades, particularly in the treatment of malignant melanoma and Hodgkin's lymphoma. Its discovery and development represent a significant chapter in the history of cancer drug development, originating from a rational drug design approach aimed at creating novel antimetabolites. This technical guide provides an in-depth exploration of the history and discovery of this compound's antineoplastic properties, detailing its synthesis, preclinical and clinical evaluation, and the elucidation of its mechanism of action.
History and Discovery
The story of this compound begins in 1959 at the Southern Research Institute in Alabama, where it was first synthesized as part of a United States federal grant-funded research program.[1] The institute had assembled a formidable cancer research team, often referred to as the "Dream Team," which included Howard Skipper, John Montgomery, Frank Schabel, and Lee Bennett.[2] This team was instrumental in the discovery of several FDA-approved anticancer drugs.[2]
The initial impetus for this compound's synthesis was the observation of marginal antitumor activity with 5-diazoimidazole-4-carboxamide (B1140617), an internal diazonium salt. In an effort to enhance this activity, a series of derivatives were created, leading to the synthesis of this compound (then known as DIC or NSC-45388). The research at Southern Research Institute encompassed the chemistry, metabolism, and biological activity of this compound and its related compounds. After years of preclinical and clinical investigation, this compound gained FDA approval in May 1975 under the brand name DTIC-Dome, initially marketed by Bayer, for the treatment of malignant melanoma.[1] It was later incorporated into the ABVD regimen for Hodgkin's lymphoma.
Synthesis
The synthesis of this compound involves a two-step process starting from 5-aminoimidazole-4-carboxamide.
Experimental Protocol: Synthesis of this compound
-
Step 1: Diazotization of 5-aminoimidazole-4-carboxamide. 5-Aminoimidazole-4-carboxamide is treated with a 20% excess of sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) to form 5-diazoimidazole-4-carboxamide.[3] The reaction is typically carried out at low temperatures (ice bath) to ensure the stability of the diazonium salt.
-
Step 2: Coupling with dimethylamine (B145610). The resulting 5-diazoimidazole-4-carboxamide is then reacted with anhydrous dimethylamine in a suitable solvent, such as methanol, to yield this compound.[3]
Caption: Chemical synthesis pathway of this compound.
Preclinical Studies
Early preclinical evaluation of this compound demonstrated its cytotoxic and antineoplastic activity against a variety of rodent neoplasms.
In Vitro Studies
Initial in vitro studies were crucial in identifying the cytotoxic potential of this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of murine leukemia cell lines (e.g., L1210) and human melanoma cell lines (e.g., SB2, MeWo) were used.
-
Drug Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium.
-
Cell Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Cytotoxicity Assessment: Cell viability was assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by direct cell counting using trypan blue exclusion.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to quantify the cytotoxic potency of this compound.
In Vivo Studies
Animal models were essential for evaluating the in vivo efficacy and toxicity of this compound.
Experimental Protocol: Murine Leukemia L1210 Model
-
Animal Model: DBA/2 mice were inoculated with L1210 leukemia cells.
-
Drug Administration: this compound was administered intraperitoneally at various doses and schedules.
-
Efficacy Endpoint: The primary endpoint was the increase in median survival time of treated mice compared to untreated controls.
-
Toxicity Assessment: Animal weight, general health, and hematological parameters were monitored to assess toxicity.
Experimental Protocol: Human Melanoma Xenograft Model
-
Animal Model: Athymic nude mice were subcutaneously implanted with human melanoma cells (e.g., Malme 3M).[4]
-
Drug Administration: Once tumors reached a palpable size, mice were treated with this compound via various routes (e.g., intramuscularly).[4]
-
Efficacy Endpoint: Tumor volume was measured regularly using calipers, and tumor growth inhibition was calculated.
-
Toxicity Assessment: Animal body weight and signs of distress were monitored.
Table 1: Summary of Preclinical Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Efficacy Endpoint | Quantitative Result |
| DBA/2 Mice | L1210 Leukemia | This compound (i.p.) | Increase in Median Survival Time | Data not available in reviewed literature |
| Nude Mice | Human Melanoma (Malme 3M) Xenograft | This compound nanoemulsion (i.m.) | Tumor Size Reduction | 61% reduction in tumor size.[3][5] |
| Nude Mice | Human Melanoma (Malme 3M) Xenograft | This compound nanoemulsion (topical) | Tumor Size Reduction | 49% reduction in tumor size.[3][5] |
| Nude Mice | Human Melanoma (Malme 3M) Xenograft | This compound nanoemulsion (i.m.) | Tumor-Free Survival (12 weeks post-treatment) | 98% of animals remained tumor-free.[3] |
Clinical Studies
The promising preclinical results led to the clinical evaluation of this compound in various cancer types.
Metastatic Melanoma
This compound became the first FDA-approved chemotherapeutic agent for metastatic melanoma.
Experimental Protocol: Pivotal Clinical Trials in Metastatic Melanoma
-
Patient Population: Patients with histologically confirmed metastatic malignant melanoma with measurable disease.
-
Treatment Regimen: this compound was administered intravenously at doses ranging from 2-4.5 mg/kg/day for 10 days every 28 days or 250 mg/m²/day for 5 days every 21 days.
-
Response Evaluation: Tumor responses were assessed using standardized criteria (e.g., RECIST), categorizing them as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).
-
Endpoints: The primary endpoint was the overall response rate (ORR = CR + PR). Secondary endpoints included duration of response, progression-free survival (PFS), and overall survival (OS).
Table 2: Clinical Efficacy of Single-Agent this compound in Metastatic Melanoma
| Study/Trial | Number of Patients | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response |
| Historical Data | N/A | Various | ~20% | 5% | 5-6 months |
Hodgkin's Lymphoma (ABVD Regimen)
This compound is a key component of the ABVD combination chemotherapy regimen, a standard of care for Hodgkin's lymphoma.
Experimental Protocol: ABVD Regimen for Hodgkin's Lymphoma
-
Patient Population: Patients with newly diagnosed Hodgkin's lymphoma.
-
Treatment Regimen: The ABVD regimen consists of:
-
A driamycin (Doxorubicin): 25 mg/m² IV on days 1 and 15
-
B leomycin: 10 units/m² IV on days 1 and 15
-
V inblastine: 6 mg/m² IV on days 1 and 15
-
D acarbazine: 375 mg/m² IV on days 1 and 15
-
-
Cycle Length: Each cycle is 28 days.
-
Response Evaluation: Response is typically assessed after a few cycles using imaging techniques like PET/CT scans.
Table 3: Clinical Efficacy of ABVD Regimen in Early-Stage Hodgkin's Lymphoma
| Study | Number of Patients | Treatment | Complete Response (CR) | 5-Year Overall Survival | 5-Year Progression-Free Survival |
| Pilot Study (Rueda et al.) | 23 | 6 cycles of ABVD | 87% (after chemo alone) | 95% | 84% |
| Prospective Study (Rueda et al.) | 95 | 6 cycles of ABVD | 94% | 96% | 84% |
Soft Tissue Sarcoma (ADIC/CYVADIC Regimens)
This compound, in combination with doxorubicin, has been used in the treatment of advanced soft tissue sarcomas.
Experimental Protocol: ADIC Regimen for Soft Tissue Sarcoma
-
Patient Population: Patients with advanced or metastatic soft tissue sarcoma.
-
Treatment Regimen: The ADIC regimen consists of:
-
A driamycin (Doxorubicin)
-
D acarbazi ne
-
C yclophosphamide (in CYVADIC)
-
-
Dosing: A randomized trial compared Doxorubicin + this compound (AD) with Doxorubicin + this compound + Ifosfamide (ADI).
Table 4: Clinical Efficacy of this compound-Containing Regimens in Advanced Soft Tissue Sarcoma
| Study/Regimen | Number of Patients | Overall Response Rate (ORR) | Median Time to Progression | Median Overall Survival |
| AD (Doxorubicin + this compound) | 170 | 17% | 4 months | 12 months |
| ADI (Doxorubicin + this compound + Ifosfamide) | 170 | 32% | 6 months | 13 months |
| CYVADIC (modified) | 31 | 39% (13% CR, 26% PR) | N/A | N/A |
Mechanism of Action
This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects.
Caption: Signaling pathway of this compound's antineoplastic action.
The key steps in its mechanism of action are:
-
Metabolic Activation: this compound is metabolized in the liver by cytochrome P450 enzymes (primarily CYP1A1, CYP1A2, and CYP2E1) to its active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC).[6]
-
Formation of the Alkylating Species: MTIC is unstable and spontaneously decomposes to form the highly reactive methyl diazonium ion.[6]
-
DNA Alkylation: The methyl diazonium ion is a potent alkylating agent that transfers a methyl group to nucleophilic sites on DNA, primarily the O6 and N7 positions of guanine (B1146940) residues.[6]
-
Induction of DNA Damage: The formation of these DNA adducts, particularly O6-methylguanine, leads to mispairing with thymine (B56734) instead of cytosine during DNA replication.
-
Mismatch Repair (MMR) System Involvement: The mismatch repair (MMR) system recognizes these mispairs but is unable to effectively repair them, leading to futile cycles of repair attempts.[6]
-
Cell Cycle Arrest and Apoptosis: The persistent DNA damage and futile MMR activity trigger cell cycle arrest and, ultimately, programmed cell death (apoptosis).[6]
Conclusion
The discovery and development of this compound represent a significant achievement in the field of oncology. From its rational synthesis at the Southern Research Institute to its established role in the treatment of melanoma, Hodgkin's lymphoma, and soft tissue sarcomas, this compound has had a lasting impact on cancer therapy. While newer targeted therapies and immunotherapies have emerged, a thorough understanding of the history, preclinical and clinical development, and mechanism of action of classic cytotoxic agents like this compound remains crucial for researchers and drug development professionals. This knowledge provides a valuable foundation for the development of novel anticancer agents and combination therapies aimed at overcoming drug resistance and improving patient outcomes.
References
- 1. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 2. Targeting Nodal in Conjunction with this compound Induces Synergistic Anti-cancer Effects in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoemulsion preparations of the anticancer drug this compound significantly increase its efficacy in a xenograft mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Survival of L1210 leukemia cells and normal hematopoietic stem cells following in vivo administration of cyclocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Dacarbazine's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacarbazine (B1669748) (DTIC), a cornerstone in the chemotherapy of malignant melanoma, exerts its cytotoxic effects primarily through its action as a DNA alkylating agent.[1] This activity disrupts the integrity of the genome, precipitating a cascade of cellular responses that culminate in the cessation of proliferation and induction of apoptosis.[2] A critical component of this compound's mechanism of action is its profound impact on the cell cycle, inducing arrest at various phases to prevent the propagation of damaged DNA. This technical guide provides an in-depth analysis of this compound's effects on cell cycle progression, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: DNA Alkylation and Cell Cycle Arrest
This compound is a prodrug that undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form the active metabolite 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC).[1] MTIC then releases a highly reactive methyldiazonium ion, which transfers a methyl group to DNA, preferentially at the O6 and N7 positions of guanine (B1146940) residues.[1] This DNA methylation leads to the formation of DNA adducts, which distort the DNA double helix, impede DNA replication and transcription, and trigger DNA damage responses.[1][3]
The cellular response to this compound-induced DNA damage involves the activation of complex signaling networks that sense the damage and halt cell cycle progression. This allows the cell time to either repair the damage or, if the damage is too severe, undergo programmed cell death (apoptosis).[2] The specific phase of cell cycle arrest can vary depending on the cell type, the concentration of this compound, and the duration of exposure.
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The effect of this compound on cell cycle distribution is typically quantified using flow cytometry analysis of propidium (B1200493) iodide-stained cells. The following tables summarize the quantitative data from various studies on different melanoma cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Murine Melanoma Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| B16 | 200 µg/mL | Not Specified | - | Increased | Increased | [4] |
| Cloudman S91 | 100 µg/mL | Not Specified | - | Increased | Increased | [4] |
| B16-F10 | 25 µg/mL | 24 hours | Increased | - | - | [5] |
| B16-F10 | 75 µg/mL | 24 hours | - | - | Increased | [5] |
Table 2: Effect of this compound on Cell Cycle Distribution in Human Melanoma Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| SK-MEL-2 | 1.2 mmol | 72 hours | Decreased | Increased | Increased | [6] |
| SK-MEL-2 | 2.4 mmol | 72 hours | Decreased | Increased | Increased | [6] |
| BRO | 1.2 mmol | 72 hours | No Alteration | No Alteration | No Alteration | [6] |
| BRO | 2.4 mmol | 72 hours | No Alteration | No Alteration | No Alteration | [6] |
| A375 | 40.0 µM | 48 hours | Slight Alteration | - | - | [2] |
| WM115 | 40.0 µM | 48 hours | Slight Alteration | - | - | [2] |
| MNT-1 | 115 µg/mL | Not Specified | Decreased | Increased | - | [7][8] |
| WM-266-4 | Not Specified | Not Specified | - | Increased | - | [9] |
Experimental Protocols
Cell Culture and this compound Treatment
Human melanoma cell lines (e.g., A375, WM115, SK-MEL-28) or murine melanoma cell lines (e.g., B16-F10) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a predetermined density and allowed to adhere overnight. This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells for the specified duration.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Following treatment with this compound, harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-DNA complex.
-
Deconvolute the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Regulatory Proteins
Objective: To investigate the effect of this compound on the expression levels of key cell cycle regulatory proteins (e.g., cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After this compound treatment, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage and Cell Cycle Arrest Signaling Pathway
The following diagram illustrates the key signaling events initiated by this compound, leading to cell cycle arrest.
Caption: this compound metabolism and subsequent DNA damage response leading to cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines the typical experimental workflow for analyzing the effects of this compound on the cell cycle.
Caption: A typical workflow for analyzing this compound's effect on cell cycle progression.
Conclusion
This compound's efficacy as a chemotherapeutic agent is intrinsically linked to its ability to induce DNA damage and subsequently arrest the cell cycle. The presented data and protocols offer a comprehensive overview for researchers investigating the molecular mechanisms of this compound and for professionals involved in the development of novel anti-cancer therapies. Understanding the nuances of this compound-induced cell cycle arrest in different cellular contexts is crucial for optimizing its therapeutic use and for designing rational combination strategies to overcome drug resistance in melanoma and other malignancies. The variability in cell cycle response across different cell lines highlights the importance of personalized medicine approaches in cancer treatment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Combined pitavastatin and this compound treatment activates apoptosis and autophagy resulting in synergistic cytotoxicity in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altretamine.com [altretamine.com]
- 4. B16 and cloudman S91 mouse melanoma cells susceptibility to apoptosis after this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on CD44 in live melanoma cells as measured by atomic force microscopy-based nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined Therapy with this compound and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic inhibitory effects of the oxyresveratrol and this compound combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mutagenic and Genotoxic Profile of Dacarbazine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dacarbazine (B1669748) (DTIC), a cornerstone chemotherapeutic agent for metastatic melanoma and Hodgkin's lymphoma, functions as an alkylating agent following metabolic activation. Its efficacy is intrinsically linked to its ability to methylate DNA, a mechanism that also confers significant mutagenic and genotoxic properties. This technical guide provides a comprehensive examination of this compound's genotoxicity, consolidating quantitative data from pivotal studies, detailing key experimental protocols for its assessment, and illustrating the core molecular pathways involved. The objective is to furnish researchers and drug development professionals with an in-depth resource to support further investigation and informed decision-making in oncology and drug safety.
Mechanism of Action and Bioactivation
This compound is a prodrug that requires bioactivation in the liver.[1][2] Cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP2E1, catalyze its N-demethylation to the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC).[2][3][4] MTIC is an unstable compound that spontaneously decomposes to release a highly reactive methyldiazonium ion. This cation is a potent alkylating species that transfers a methyl group to nucleophilic sites on DNA bases.[2][5][6]
The primary DNA adducts formed are N7-methylguanine (N7-MeG) and O6-methylguanine (O6-MeG), with N3-methyladenine (N3-MeA) also being formed.[6][7] While N7-MeG is the most abundant lesion, the O6-MeG adduct is considered the most critical for both the cytotoxic and mutagenic effects of this compound.[6][7][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. youtube.com [youtube.com]
- 6. Triazene compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl DNA adducts, DNA repair, and hypoxanthine-guanine phosphoribosyl transferase mutations in peripheral white blood cells from patients with malignant melanoma treated with this compound and hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of the formation and repair of O6-methylguanine in humans and rodents treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Physicochemical Properties of Dacarbazine for Advanced Drug Delivery: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dacarbazine (B1669748) (DTIC) remains a vital chemotherapeutic agent for metastatic melanoma and Hodgkin's lymphoma. However, its clinical efficacy is often hampered by its challenging physicochemical properties, including poor stability, low solubility, and a hydrophilic nature. These characteristics necessitate innovative drug delivery strategies to enhance its therapeutic index. This technical guide provides a comprehensive analysis of this compound's core physicochemical properties, detailed experimental protocols for their characterization, and the implications for developing next-generation drug delivery systems. We explore its metabolic activation pathway and present a workflow for nanoparticle formulation, visualized through detailed diagrams to aid researchers in the rational design of more effective this compound therapies.
This compound: Core Physicochemical Profile
A thorough understanding of this compound's physicochemical properties is fundamental to overcoming its formulation and delivery challenges. Key quantitative data are summarized in Table 1.
| Physicochemical Property | Value |
| Molecular Formula | C₆H₁₀N₆O |
| Molecular Weight | 182.18 g/mol |
| Melting Point | 250-255 °C (with decomposition) |
| pKa | 4.42 |
| LogP (Octanol/Water) | -0.24 |
| Aqueous Solubility | < 1 mg/mL |
| Stability | Highly sensitive to light and acid degradation |
Table 1: Summary of Key Physicochemical Properties of this compound.
Detailed Experimental Protocols
Accurate and reproducible characterization of this compound's properties is crucial for formulation development. The following sections detail standard experimental methodologies.
Determination of pKa by Potentiometric Titration
The ionization constant (pKa) is critical for predicting this compound's behavior in different physiological pH environments, which influences its solubility and membrane transport.
-
Objective: To determine the acid dissociation constant (pKa) of this compound.
-
Materials: this compound, deionized water, 0.1 M hydrochloric acid (HCl), 0.1 M sodium hydroxide (B78521) (NaOH), potassium chloride (KCl), calibrated pH meter, magnetic stirrer, and a temperature-controlled reaction vessel.
-
Procedure:
-
Prepare a 1 mM solution of this compound in deionized water. To ensure a constant ionic strength throughout the titration, add KCl to a final concentration of 0.15 M.
-
Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.
-
Place 20 mL of the this compound solution into the reaction vessel and begin stirring.
-
Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.
-
Begin titration by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.0-12.5.
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the inflection point of the curve. The experiment should be repeated at least three times to ensure reproducibility.
-
Determination of LogP by the Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity and is a key indicator of its ability to cross biological membranes.
-
Objective: To determine the LogP of this compound.
-
Materials: this compound, n-octanol (reagent grade), phosphate-buffered saline (PBS, pH 7.4), separatory funnels, UV-Vis spectrophotometer, vortex mixer.
-
Procedure:
-
Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
Prepare a stock solution of this compound in the pre-saturated PBS.
-
In a separatory funnel, combine equal volumes of the this compound-containing PBS and the pre-saturated n-octanol.
-
Securely stopper the funnel and shake vigorously for 30 minutes to facilitate partitioning.
-
Allow the funnel to stand undisturbed until the two phases have completely separated.
-
Carefully collect samples from both the aqueous and the n-octanol layers.
-
Determine the concentration of this compound in each phase using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the LogP using the formula: LogP = log([this compound]octanol / [this compound]aqueous).
-
Determination of Aqueous Solubility by UV-Vis Spectroscopy
Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent bioavailability.
-
Objective: To determine the saturated aqueous solubility of this compound.
-
Materials: this compound, distilled water, amber glass vials, orbital shaker with temperature control, 0.22 µm syringe filters, UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of this compound to an amber glass vial containing a known volume of distilled water.
-
Seal the vial and place it in an orbital shaker set at 37 ± 0.5 °C.
-
Shake the vial for 48 hours to ensure equilibrium is reached.
-
After shaking, visually confirm the presence of undissolved solid this compound.
-
Filter the solution using a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with distilled water to a concentration that falls within the linear range of a previously established standard curve.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the predetermined λmax of this compound.
-
Calculate the concentration of the saturated solution using the standard curve, accounting for the dilution factor.
-
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This compound's inherent instability, particularly its photosensitivity, necessitates rigorous stability testing under various stress conditions.
-
Objective: To evaluate the stability of this compound under stress conditions.
-
Materials: this compound, HPLC-grade water, methanol, glacial acetic acid, n-hexane sulphonic acid sodium salt monohydrate, 0.1N HCl, 0.1N NaOH, 3% hydrogen peroxide (H₂O₂), HPLC system with UV detector.
-
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of 960 mL of 0.5% v/v glacial acetic acid containing 0.94 g of n-hexane sulphonic acid sodium salt monohydrate and 40 mL of methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 329 nm.
-
-
Preparation of Stressed Samples:
-
Acid Degradation: Dissolve this compound in 0.1N HCl and keep at room temperature for a specified period. Neutralize the solution before injection.
-
Alkaline Degradation: Dissolve this compound in 0.1N NaOH and keep at room temperature for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂.
-
Thermal Degradation: Store a solid sample or solution of this compound at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
-
Analysis: Inject the stressed samples into the HPLC system and monitor the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent this compound.
-
This compound's Mechanism of Action: A Signaling Pathway
This compound is a prodrug that requires metabolic activation, primarily in the liver, to exert its cytotoxic effects. The N-demethylation of this compound is catalyzed by cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP2E1.[1][2][3][4][5][6] This process generates the active metabolite, 5-(3-methyl-1-triazenyl)imidazole-4-carboxamide (MTIC). MTIC is unstable and spontaneously decomposes into 5-aminoimidazole-4-carboxamide (B1664886) (AIC) and a highly reactive methyldiazonium cation. This cation is the ultimate alkylating agent, transferring a methyl group to the N7 and O6 positions of guanine (B1146940) in DNA, leading to DNA damage and apoptosis.
Caption: Metabolic activation of this compound and its subsequent mechanism of DNA alkylation.
Advanced Drug Delivery: Nanoparticle Formulation Workflow
To address the limitations imposed by this compound's physicochemical properties, encapsulation within polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), is a promising strategy.[7][8] Nanoparticles can protect the drug from degradation, improve its solubility, and potentially enable targeted delivery.
Protocol for this compound-Loaded PLGA Nanoparticle Preparation
A modified nanoprecipitation method can be employed to encapsulate the hydrophilic this compound within a hydrophobic PLGA matrix.[7][8]
-
Objective: To prepare this compound-loaded PLGA nanoparticles.
-
Materials: this compound, PLGA, acetone (B3395972), methanol, D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS), deionized water.
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a mixed solvent of acetone and methanol.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing an emulsifier, such as TPGS.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under continuous stirring. The hydrophobic PLGA will precipitate upon contact with the aqueous non-solvent, spontaneously forming nanoparticles and encapsulating the this compound.
-
Solvent Evaporation: Continue stirring the suspension overnight to allow for the complete evaporation of the organic solvents.
-
Purification: Collect the nanoparticles by centrifugation and wash them multiple times with deionized water to remove any unencapsulated drug and excess emulsifier.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a stable powder for long-term storage and characterization.
-
Caption: Experimental workflow for the preparation and characterization of this compound-loaded PLGA nanoparticles.
Conclusion and Future Directions
The inherent physicochemical properties of this compound—namely its poor stability, low aqueous solubility, and hydrophilicity—present significant barriers to its optimal clinical use. This guide has provided a detailed overview of these properties and the experimental methodologies required for their assessment. By leveraging advanced drug delivery platforms, such as polymeric nanoparticles, it is possible to overcome these limitations. The provided workflow for nanoparticle formulation offers a foundational approach for researchers to develop novel this compound delivery systems. Future research should focus on optimizing these nanoformulations for enhanced stability, controlled release kinetics, and targeted delivery to tumor tissues, ultimately aiming to improve the therapeutic window of this important chemotherapeutic agent.
References
- 1. Metabolic activation of this compound by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] Metabolic activation of this compound by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1. | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Role of cytochrome P450 isoenzymes in metabolism of O(6)-benzylguanine: implications for this compound activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy [frontiersin.org]
- 8. This compound-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Dacarbazine Cytotoxicity in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacarbazine (B1669748) (DTIC) is an alkylating agent widely used in the chemotherapy of malignant melanoma.[1][2] Its cytotoxic effect is primarily mediated through DNA methylation, which leads to the disruption of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[3] The response rates to single-agent this compound therapy can be modest, often due to intrinsic or acquired resistance in melanoma cells.[1] Therefore, in vitro evaluation of this compound's cytotoxicity is crucial for understanding its mechanisms of action, identifying potential resistance mechanisms, and developing more effective combination therapies.
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on melanoma cell lines, including methods for evaluating cell viability, apoptosis, and cell cycle distribution.
Data Presentation: this compound IC50 Values in Melanoma Cell Lines
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The IC50 values for this compound in various melanoma cell lines are summarized in the table below. It is important to note that these values can vary depending on the specific cell line, exposure time, and assay conditions.
| Melanoma Cell Line | Exposure Time | IC50 Value | Reference |
| A375 | 72 h | 1113 µM | [4] |
| MNT-1 | 24 h | 538 µg/mL | |
| MNT-1 | 48 h | 115 µg/mL | [5] |
| MNT-1 | 72 h | 41 µg/mL | [5] |
| WM-266-4 | 48 h | ~1 mM | [6] |
| B16F10 | 48 h | 1400 µg/mL | [7] |
| SK-MEL-30 | 24 h | IC50 reduced 2.2-fold with ECT | [8] |
| FEMX-1 | 36 h | Dose-dependent inhibition at 50 & 100 µg/mL | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[12]
Materials:
-
Melanoma cell lines (e.g., A375, MNT-1, WM-266-4)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (DTIC)
-
MTT solution (5 mg/mL in PBS)[12]
-
Dimethyl sulfoxide (B87167) (DMSO)[5]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed melanoma cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[8]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[5][8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 560-570 nm using a microplate reader.[7][10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA in cells with compromised membranes, indicating late apoptosis or necrosis.[6]
Materials:
-
Treated and untreated melanoma cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture and treat melanoma cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).[6]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 200 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound treatment.
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This compound is known to induce cell cycle arrest, particularly in the S and G2/M phases.[5][6]
Materials:
-
Treated and untreated melanoma cells
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)[6]
-
Flow cytometer
Protocol:
-
Cell Preparation and Treatment: Culture melanoma cells and treat them with this compound at the desired concentrations and for the appropriate duration (e.g., 24 hours).[6]
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[6]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Caption: this compound's mechanism of action in melanoma cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Combined Therapy with this compound and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic inhibitory effects of the oxyresveratrol and this compound combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cytotoxicity of this compound Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Efficacy of Electrochemotherapy with this compound on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Dacarbazine Efficacy in Sarcoma Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models, particularly patient-derived xenografts (PDXs), for evaluating the efficacy of Dacarbazine (B1669748) in various sarcoma subtypes. Detailed protocols for model establishment, drug administration, and efficacy assessment are provided, along with a summary of expected outcomes based on preclinical data.
Introduction
This compound (DTIC) is an alkylating agent that has been a component of chemotherapy regimens for soft tissue sarcomas for decades.[1][2][3] It is a prodrug that undergoes metabolic activation in the liver to form the active compound, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC).[2][3] MTIC exerts its cytotoxic effects by methylating DNA, primarily at the O6 and N7 positions of guanine.[2][4] This leads to DNA damage, inhibition of DNA, RNA, and protein synthesis, and ultimately, cell death.[2][4] The efficacy of this compound can be limited by the cellular DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl adducts from guanine, thus conferring resistance.[5][6]
Animal models, especially patient-derived xenografts (PDXs), are invaluable tools for preclinical evaluation of this compound's efficacy. PDX models, created by implanting fresh patient tumor tissue into immunodeficient mice, are known to retain the histological and genetic characteristics of the original tumor, offering a more predictive model of clinical response compared to traditional cell line-derived xenografts.
Data Presentation: this compound Efficacy in Sarcoma Xenograft Models
The following tables summarize quantitative data from preclinical studies evaluating this compound in various sarcoma xenograft models.
Table 1: Efficacy of Single-Agent this compound in Sarcoma Xenograft Models
| Sarcoma Subtype | Animal Model | This compound Dosage and Schedule | Efficacy Readout | Results | Citation |
| Soft Tissue Sarcomas (16 cell lines) | Nude Mouse Xenografts | 200 mg/kg, single dose | Specific Growth Delay > 3 | Effective in 4 out of 16 sarcoma cell lines | [7] |
| Dedifferentiated Solitary Fibrous Tumor | SCID Mouse PDX | 70 mg/kg, i.p., every 2-3 days for 4 weeks | Tumor Volume Inhibition (TVI) % | ~95% TVI | [8] |
| Dedifferentiated Solitary Fibrous Tumor | SCID Mouse PDX | 210 mg/kg, i.p., every 7 days for 4 weeks | Tumor Volume Inhibition (TVI) % | ~95% TVI | [8] |
Table 2: Efficacy of this compound in Combination Therapies in Sarcoma Xenograft Models
| Sarcoma Subtype | Animal Model | Combination Therapy | Efficacy Readout | Results | Citation |
| Melanoma | Mouse Xenograft | This compound + XIAP siRNA | Tumor Engraftment | Reduced ability of melanoma cells to engraft and form tumors | [9] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models of Sarcoma
This protocol outlines the procedure for establishing sarcoma PDX models in immunodeficient mice.
Materials:
-
Freshly collected human sarcoma tissue from surgical resection or biopsy
-
Immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or SCID)
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS) or sterile saline
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal housing facility with appropriate sterile conditions
Procedure:
-
Tumor Tissue Preparation:
-
Collect fresh tumor tissue in a sterile container with transport medium (e.g., DMEM) on ice.
-
Process the tissue within 3 hours of collection.
-
In a sterile biosafety cabinet, wash the tissue with sterile PBS.
-
Remove any necrotic or fatty tissue.
-
Mince the tumor tissue into small fragments of approximately 2-4 mm³.
-
-
Animal Preparation and Tumor Implantation:
-
Anesthetize the immunodeficient mouse.
-
Shave and sterilize the dorsal flank or interscapular region.
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to enhance engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Implantation Monitoring:
-
Monitor the mice for recovery from anesthesia and for any signs of distress.
-
Check for tumor growth twice a week by visual inspection and caliper measurements.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Tumor Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Prepare the tumor tissue as described in step 1 for implantation into the next generation of mice.
-
Protocol 2: Evaluation of this compound Efficacy in a Sarcoma PDX Model
This protocol describes a typical efficacy study of this compound in established sarcoma PDX models.
Materials:
-
Established sarcoma PDX-bearing mice with tumor volumes of 100-200 mm³
-
This compound for injection
-
Sterile water for injection or 0.9% sodium chloride for reconstitution
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Animal Grouping and Randomization:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
-
-
This compound Preparation and Administration:
-
Reconstitute this compound powder with sterile water for injection or 0.9% sodium chloride to a stock concentration (e.g., 10 mg/mL). Protect the solution from light.[10]
-
Dilute the stock solution with sterile saline to the final desired concentration for injection.
-
Administer this compound to the treatment group via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common dosage is 200 mg/kg as a single dose or fractionated doses.[7]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight twice a week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The primary efficacy endpoint is often tumor growth inhibition (TGI) or specific growth delay.
-
TGI is calculated as: (1 - (mean tumor volume of treated group at end of study / mean tumor volume of control group at end of study)) * 100%.
-
Specific growth delay is the difference in the time it takes for the tumors in the treated and control groups to reach a predetermined size.
-
-
Study Termination and Tissue Collection:
-
Euthanize the mice when the tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.
-
At necropsy, resect the tumors and, if required, other organs for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
This compound Mechanism of Action and DNA Damage Response
Caption: this compound is a prodrug activated in the liver to MTIC, which methylates DNA, inducing a DNA damage response leading to apoptosis.
Experimental Workflow for this compound Efficacy Testing in PDX Models
References
- 1. altretamine.com [altretamine.com]
- 2. altretamine.com [altretamine.com]
- 3. leiomyosarcoma.info [leiomyosarcoma.info]
- 4. prostigmin.com [prostigmin.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The promoter methylation and expression of the O6-methylguanine-DNA methyltransferase gene in uterine sarcoma and carcinosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of ifosfamide, this compound, doxorubicin and cisplatin in human sarcoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in solitary fibrous tumor: a case series analysis and preclinical evidence vis-a-vis temozolomide and antiangiogenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting inhibitor of apoptosis proteins in combination with this compound or TRAIL in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labeling.pfizer.com [labeling.pfizer.com]
Application Notes and Protocols for Determining Dacarbazine IC50 using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacarbazine (B1669748) (DTIC) is a chemotherapy agent primarily used in the treatment of malignant melanoma and Hodgkin's lymphoma.[1] It functions as an alkylating agent, cross-linking DNA and consequently inhibiting DNA, RNA, and protein synthesis.[1][2][3] Determining the half-maximal inhibitory concentration (IC50) of this compound is a critical step in preclinical drug development and cancer research. The IC50 value provides a quantitative measure of the drug's potency in inhibiting cell growth or viability in a specific cancer cell line.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4] The assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved formazan solution.[5][6] This application note provides a detailed protocol for determining the IC50 value of this compound in cancer cell lines using the MTT assay.
Mechanism of Action of this compound
This compound is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes.[7] This activation leads to the formation of the reactive methyl diazonium ion, which is the ultimate alkylating species.[7] This ion transfers a methyl group to the DNA, primarily at the O6 and N7 positions of guanine.[7][8] This DNA alkylation leads to DNA damage, cell cycle arrest, and ultimately apoptosis (programmed cell death).[3][7]
Caption: this compound's mechanism of action.
Experimental Protocol: MTT Assay for this compound IC50 Determination
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials:
-
This compound (DTIC)
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to about 80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations. It is advisable to perform a wide range of concentrations in a preliminary experiment to narrow down the effective range.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control (medium only). Each concentration should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time can influence the IC50 value.[9][10]
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 3-4 hours in a humidified incubator at 37°C.[6] During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Analysis
The raw absorbance data needs to be processed to determine the percentage of cell viability for each this compound concentration.
Data Calculation:
-
Average the absorbance readings for the triplicate wells for each condition.
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other average absorbance values.
-
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Data Summary Tables:
Table 1: Raw Absorbance Data (570 nm) after 48h this compound Treatment
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance |
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 |
| 10 | 1.102 | 1.125 | 1.118 | 1.115 |
| 50 | 0.856 | 0.879 | 0.863 | 0.866 |
| 100 | 0.632 | 0.655 | 0.641 | 0.643 |
| 200 | 0.411 | 0.432 | 0.425 | 0.423 |
| 500 | 0.205 | 0.218 | 0.211 | 0.211 |
| 1000 | 0.112 | 0.125 | 0.119 | 0.119 |
Table 2: Calculated Cell Viability and IC50 Determination
| This compound (µM) | Average Absorbance | % Cell Viability |
| 0 (Control) | 1.271 | 100.0% |
| 10 | 1.115 | 87.7% |
| 50 | 0.866 | 68.1% |
| 100 | 0.643 | 50.6% |
| 200 | 0.423 | 33.3% |
| 500 | 0.211 | 16.6% |
| 1000 | 0.119 | 9.4% |
| IC50 (µM) | ~100 |
IC50 Determination: The IC50 value is the concentration of this compound that reduces cell viability by 50%. This can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software like GraphPad Prism.[12] From the curve, the concentration at which 50% viability is observed can be interpolated. A simpler method involves linear regression of the two data points that bracket the 50% viability mark.[13][14]
Experimental Workflow
Caption: Workflow for MTT assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. youtube.com [youtube.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. broadpharm.com [broadpharm.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. altretamine.com [altretamine.com]
- 9. Combined Therapy with this compound and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Dacarbazine
Introduction
Dacarbazine (B1669748) (DTIC) is an alkylating agent used in chemotherapy for the treatment of various cancers, most notably malignant melanoma and Hodgkin's lymphoma.[1][2] Accurate and precise quantification of this compound in active pharmaceutical ingredients (API), pharmaceutical dosage forms, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility.[3][4] This document provides a detailed protocol for the quantification of this compound using a validated stability-indicating Reverse-Phase HPLC (RP-HPLC) method.
Quantitative Data Summary
Several HPLC methods have been developed and validated for the quantification of this compound in various samples. The following tables summarize the key chromatographic conditions and validation parameters from published methods for easy comparison.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (UPLC) |
| Stationary Phase (Column) | Altimal ODS (150mm x 4.6mm, 5µm)[1] | Zorbax SB-CN[2] | C18 µBondapak | Hypersil C18 |
| Mobile Phase | 0.1% OPA buffer: Acetonitrile (90:10), pH 5[1] | 80% 50mM Ammonium Phosphate (pH 6.5), 20% Methanol (B129727), 0.1% Triethylamine[2] | Gradient: 0.5M Sodium Acetate (pH 7.0) & 25% Acetonitrile in 0.05M Sodium Acetate (pH 5.5) | 70% Methanol: 30% Orthophosphoric acid (0.1%) |
| Flow Rate | 1.0 mL/min[1] | Not Specified | Not Specified | 1.0 mL/min[5] |
| Detection Wavelength | 323 nm[1] | UV (wavelength not specified)[2] | 280 nm | Not Specified |
| Retention Time | 2.717 min[1] | Not Specified | Not Specified | 1.3 min |
| Sample Matrix | API / Stability Studies[1][6] | Plasma[2] | Plasma / Urine | Bulk Powder / Nanosponges |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (UPLC) |
| Linearity Range (µg/mL) | 25 - 150[6] | Not Specified | up to 500 | 4 - 20 |
| Correlation Coefficient (r²) | 0.999[6] | Not Specified | Not Specified | 0.997[5] |
| LOD (µg/mL) | 0.17[6] | Not Specified | 5.0 | 1.15 |
| LOQ (µg/mL) | 0.52[6] | Not Specified | Not Specified | 3.50[5] |
| Accuracy (% Recovery) | 99.85 - 100.32[6] | 101 - 114[2] | Not Specified | 96 - 100[5] |
| Precision (%RSD) | Intraday: 0.53, Interday: 0.83[6] | 3.7 - 16.3[2] | Intraday: 2-16, Interday: 4-14[7] | Not Specified |
Experimental Workflow and Validation Logic
The following diagrams illustrate the general workflow for HPLC analysis and the logical structure of method validation.
Caption: General workflow for this compound quantification using HPLC.
Caption: Logical relationship of parameters for HPLC method validation.
Detailed Experimental Protocol
This protocol is based on the stability-indicating RP-HPLC method, which is suitable for both API and formulation analysis.[1]
1. Materials and Reagents
-
This compound Reference Standard (Clinigen)[1]
-
Acetonitrile (HPLC Grade, Merck)[1]
-
Ortho-phosphoric acid (OPA) (Merck)[1]
-
Water (HPLC Grade, Merck)[1]
-
Methanol (HPLC Grade)[8]
-
0.45µm Membrane Syringe Filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: Waters 2695 with a 2996 Photo Diode Array (PDA) Detector or equivalent.[1]
-
Software: Empower V.1.2 or equivalent.[1]
-
Column: Altimal ODS (150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A filtered and degassed mixture of 0.1% OPA buffer and Acetonitrile (90:10 v/v). The buffer pH should be adjusted to 5.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.[1]
-
Detector Wavelength: 323 nm.[1]
-
Column Temperature: Ambient (approx. 30°C).[1]
3. Preparation of Solutions
-
Mobile Phase Preparation: Add 1 mL of ortho-phosphoric acid to 1000 mL of HPLC grade water to make a 0.1% OPA solution. Mix 900 mL of this buffer with 100 mL of Acetonitrile. Filter through a 0.45µm membrane filter and degas for 10 minutes.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[1]
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[1] Prepare a series of dilutions from this solution to create calibration standards (e.g., 25, 50, 75, 100, 125, 150 µg/mL) for the linearity study.[6]
4. Sample Preparation
-
Pharmaceutical Formulation (Parenteral Powder):
-
Accurately weigh powder from a vial equivalent to 10 mg of this compound.[1]
-
Transfer to a 10 mL volumetric flask and add the mobile phase to make up the volume, yielding a concentration of 1000 µg/mL.[1]
-
Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute with the mobile phase to obtain a final concentration of 100 µg/mL.[1]
-
Filter the resulting solution through a 0.45µm syringe filter before injection.[1]
-
-
Plasma Samples:
-
For analysis of this compound and its metabolites in plasma, protein precipitation is a common sample preparation technique.[2]
-
Proteins can be precipitated by adding methanol to the plasma sample.[2]
-
After centrifugation, the supernatant can be collected for injection. Rapid processing and storage at -70°C are recommended to enhance the stability of metabolites.[2]
-
5. System Suitability Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the working standard solution (e.g., 100 µg/mL) multiple times.
-
Theoretical Plates: Should be more than 2000 (a typical value is ~4484).[1][6]
-
Tailing Factor: Should be not more than 2.0 (a typical value is ~1.10).[1][6]
-
%RSD of Peak Areas: Should be not more than 2.0% for replicate injections.
6. Method Validation Protocol The analytical method should be validated according to ICH guidelines.
-
Specificity: Assessed by analyzing blank samples (diluent, placebo) to ensure no interference at the retention time of this compound. In stability-indicating methods, stressed samples (acid, base, oxidative, thermal, photolytic degradation) are analyzed to demonstrate that degradants do not co-elute with the main peak.[3][6]
-
Linearity: Analyze a series of at least five concentrations across the specified range (e.g., 25-150 µg/mL).[6] Plot a graph of peak area versus concentration and determine the correlation coefficient (should be ≥ 0.999).[6]
-
Accuracy: Determined by performing recovery studies at three concentration levels (e.g., 50%, 100%, 150%).[6] A known amount of standard is spiked into a placebo sample, and the recovery is calculated. The mean recovery should be within 98-102%.[6]
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6][9]
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) and observe the effect on the results to demonstrate the method's reliability during normal use.[3]
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound.[1] It can be successfully applied for routine quality control analysis of this compound in its active pharmaceutical ingredient and parenteral dosage forms, as well as for stability studies.[3][6] With appropriate sample preparation, similar chromatographic principles can be adapted for the analysis of this compound and its metabolites in biological matrices like plasma.[2]
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. Validated high-performance liquid chromatographic assay for simultaneous determination of this compound and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Facile RP-HPLC Strategy for Sensitive Detection and Stability Study of this compound in API and in Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION, STRESS DEGRADATION STUDIES FOR this compound BY USINGRP-HPLC | Neuroquantology [neuroquantology.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03238K [pubs.rsc.org]
- 9. rjptonline.org [rjptonline.org]
In Vivo Imaging Techniques for Assessing Dacarbazine Tumor Response: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacarbazine (B1669748) (DTIC) remains a key chemotherapeutic agent for malignancies such as melanoma and Hodgkin's lymphoma. Its efficacy is primarily attributed to its function as an alkylating agent, leading to DNA damage and subsequent cell death in rapidly proliferating tumor cells.[1][2][3] Preclinical and clinical assessment of tumor response to this compound is crucial for optimizing treatment strategies and developing novel combination therapies. In vivo imaging techniques offer non-invasive, longitudinal monitoring of therapeutic efficacy, providing valuable insights into the dynamic changes within the tumor microenvironment. This document provides detailed application notes and experimental protocols for utilizing various in vivo imaging modalities to assess tumor response to this compound, including Dynamic Contrast-Enhanced Ultrasound (DCE-US), Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and Bioluminescence Imaging (BLI).
This compound's Mechanism of Action and Rationale for Imaging
This compound is a prodrug that undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form the active compound 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC).[2][3] MTIC then releases a highly reactive methyl diazonium ion, which alkylates DNA, preferentially at the O6 and N7 positions of guanine.[2] This DNA damage triggers cell cycle arrest and apoptosis.[4][5] The cellular response to this compound-induced DNA damage is complex and involves DNA repair pathways, such as O6-methylguanine-DNA methyltransferase (MGMT) and the mismatch repair (MMR) system.[3][6]
Furthermore, this compound has been shown to modulate the tumor microenvironment. It can upregulate the expression of NKG2D ligands on tumor cells, leading to enhanced recognition and killing by natural killer (NK) cells.[6] Conversely, this compound can also induce the transcription of pro-angiogenic and pro-inflammatory factors like Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF), which may contribute to treatment resistance.[1][7]
These multifaceted effects of this compound provide a strong rationale for employing a range of in vivo imaging techniques to monitor not only changes in tumor size but also alterations in vascularity, metabolism, and cellular viability.
Experimental Model: Human Melanoma Xenograft in Nude Mice
A robust and reproducible animal model is essential for evaluating the in vivo efficacy of this compound. The human melanoma xenograft model in immunocompromised mice is a widely used and accepted model.
Protocol for Establishing a Melanoma Xenograft Model
Materials:
-
Human melanoma cell line (e.g., A375, SK-MEL-28)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
4-6 week old female athymic nude mice (e.g., BALB/c nude)
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture melanoma cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 1-5 x 10^6 viable melanoma cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomize mice into treatment and control groups when tumors reach a mean volume of approximately 100-150 mm³.
-
In Vivo Imaging Protocols
Dynamic Contrast-Enhanced Ultrasound (DCE-US)
DCE-US is a functional imaging technique that provides quantitative information about tumor vascularity and perfusion. It is particularly useful for assessing the anti-angiogenic or vascular-disrupting effects of cancer therapies.
Application Note: DCE-US can be used to monitor changes in tumor blood flow and volume in response to this compound. A decrease in these parameters may indicate a positive therapeutic response, potentially preceding changes in tumor volume.
Experimental Protocol:
-
Imaging System: High-frequency ultrasound system equipped with contrast-specific imaging software.
-
Contrast Agent: Microbubble-based ultrasound contrast agent (e.g., Vevo MicroMarker®, Definity®).
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse.
-
Secure the mouse on a heated imaging stage to maintain body temperature.
-
Place a catheter in the tail vein for contrast agent injection.
-
-
Imaging Procedure:
-
Acquire baseline B-mode images of the tumor to define the region of interest (ROI).
-
Switch to contrast imaging mode.
-
Inject a bolus of the microbubble contrast agent via the tail vein catheter.
-
Acquire a time-series of contrast-enhanced images for 1-2 minutes to capture the wash-in and wash-out kinetics of the contrast agent.
-
-
Data Analysis:
-
Draw an ROI around the tumor.
-
Generate time-intensity curves (TICs) from the ROI.
-
Extract quantitative parameters from the TICs, such as peak enhancement, time to peak, wash-in rate, and area under the curve (AUC).
-
Positron Emission Tomography (PET)
PET is a highly sensitive molecular imaging modality that allows for the non-invasive quantification of metabolic processes in vivo. [18F]Fluorodeoxyglucose (18F-FDG) is the most commonly used PET tracer in oncology, as it reflects the increased glucose metabolism of tumor cells.
Application Note: 18F-FDG PET can be used to assess the metabolic response of tumors to this compound. A decrease in 18F-FDG uptake can be an early indicator of treatment efficacy, often preceding anatomical changes.[8]
Experimental Protocol:
-
Imaging System: Small-animal PET/CT scanner.
-
Radiotracer: 18F-FDG.
-
Animal Preparation:
-
Fast mice for 4-6 hours before imaging to reduce background glucose levels.
-
Anesthetize the mouse and maintain body temperature.
-
-
Imaging Procedure:
-
Administer 18F-FDG (typically 5-10 MBq) via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Position the mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Acquire PET data for 10-15 minutes.
-
-
Data Analysis:
-
Reconstruct PET images and co-register with CT images.
-
Draw ROIs on the tumor and a reference tissue (e.g., muscle).
-
Calculate the Standardized Uptake Value (SUV) for the tumor using the formula: SUV = (mean pixel value in ROI x body weight) / injected dose.
-
Magnetic Resonance Imaging (MRI)
MRI provides high-resolution anatomical images and can also be used for functional imaging to assess various aspects of tumor biology.
Application Note: T2-weighted MRI is excellent for monitoring changes in tumor volume. Diffusion-Weighted Imaging (DWI) can provide information on tumor cellularity, with an increase in the Apparent Diffusion Coefficient (ADC) often indicating treatment-induced necrosis or apoptosis.
Experimental Protocol:
-
Imaging System: Small-animal MRI scanner (e.g., 7T or 9.4T).
-
Animal Preparation:
-
Anesthetize the mouse and place it in an MRI-compatible cradle.
-
Monitor respiration and maintain body temperature.
-
-
Imaging Procedure:
-
Anatomical Imaging: Acquire T2-weighted images to accurately measure tumor volume.
-
Diffusion-Weighted Imaging (DWI):
-
Acquire images with multiple b-values (e.g., 0, 100, 200, 500, 1000 s/mm²).
-
-
-
Data Analysis:
-
Tumor Volume: Manually or semi-automatically segment the tumor on T2-weighted images to calculate its volume.
-
ADC Mapping: Generate ADC maps from the DWI data. Draw an ROI on the tumor to calculate the mean ADC value.
-
Bioluminescence Imaging (BLI)
BLI is a highly sensitive optical imaging technique that requires the tumor cells to be genetically engineered to express a luciferase enzyme. When the substrate (luciferin) is administered, light is produced, which can be detected and quantified.
Application Note: BLI is a rapid and high-throughput method for monitoring tumor growth and burden. A decrease in the bioluminescent signal is indicative of a reduction in viable tumor cells.[9][10]
Experimental Protocol:
-
Imaging System: In vivo imaging system (IVIS) or similar cooled CCD camera-based instrument.
-
Tumor Cells: Melanoma cell line stably expressing firefly luciferase.
-
Substrate: D-luciferin.
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse.
-
-
Imaging Procedure:
-
Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.
-
Wait for 10-15 minutes for the substrate to distribute and the signal to peak.
-
Place the mouse in the imaging chamber.
-
Acquire bioluminescent images with an exposure time ranging from seconds to minutes, depending on the signal intensity.
-
-
Data Analysis:
-
Draw an ROI over the tumor area.
-
Quantify the light emission in photons per second (p/s) or average radiance (p/s/cm²/sr).
-
Quantitative Data Presentation
The following tables summarize representative quantitative data that can be obtained from the described in vivo imaging techniques to assess this compound tumor response.
Table 1: Tumor Volume and Weight Measurements
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Final Tumor Weight (g) |
| Vehicle Control | 102 ± 15 | 1543 ± 210 | 1.6 ± 0.3 |
| This compound (5 mg/kg) | 105 ± 18 | 875 ± 150 | 0.9 ± 0.2 |
| This compound (10 mg/kg) | 101 ± 16 | 452 ± 98 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 2: Quantitative Imaging Biomarkers
| Imaging Modality | Parameter | Vehicle Control (Day 14) | This compound (10 mg/kg) (Day 14) |
| DCE-US | Peak Enhancement (a.u.) | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Area Under the Curve (a.u.) | 120 ± 25 | 65 ± 15 | |
| PET | SUVmax | 3.2 ± 0.5 | 1.8 ± 0.4 |
| MRI | ADC (x 10⁻³ mm²/s) | 0.9 ± 0.1 | 1.4 ± 0.2 |
| BLI | Average Radiance (p/s/cm²/sr) | 5.8 x 10⁸ ± 1.2 x 10⁸ | 1.5 x 10⁸ ± 0.5 x 10⁸ |
Data are presented as mean ± standard deviation.
Conclusion
In vivo imaging provides a powerful suite of tools for the comprehensive evaluation of this compound's anti-tumor efficacy. By combining anatomical and functional imaging modalities, researchers can gain a deeper understanding of the drug's mechanism of action and identify early biomarkers of response. The detailed protocols and application notes provided herein serve as a guide for designing and implementing robust preclinical studies to accelerate the development of more effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Triazene compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Killing and mutagenic actions of this compound, a chemotherapeutic alkylating agent, on human and mouse cells: effects of Mgmt and Mlh1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 10. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
Establishing Dacarbazine-Resistant Melanoma Cell Lines: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro establishment and characterization of dacarbazine-resistant melanoma cell lines. These models are crucial for studying the molecular mechanisms of drug resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.
Introduction
This compound (B1669748) (DTIC) has been a standard chemotherapeutic agent for metastatic melanoma for decades. However, its efficacy is often limited by the development of intrinsic or acquired resistance.[1] To facilitate research into the underlying mechanisms of this compound resistance and to provide robust platforms for drug discovery, the development of stable, this compound-resistant melanoma cell lines is essential. This guide outlines a comprehensive approach to generating and validating these critical in vitro models.
Data Summary: this compound Resistance in Melanoma Cell Lines
The following table summarizes the quantitative data from a study that successfully established a this compound-resistant human melanoma cell line, A375/DTIC, through a stepwise induction method. The data illustrates the shift in the half-maximal inhibitory concentration (IC50) following the induction of resistance.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (Fold Change) |
| A375 | 10.77 | 95.69 | ~9 |
| Table 1: Comparison of this compound IC50 values in parental A375 and this compound-resistant A375/DTIC cells. The resistance index is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.[2] |
Experimental Protocols
This section provides detailed methodologies for establishing and characterizing this compound-resistant melanoma cell lines.
Protocol 1: Establishment of this compound-Resistant Melanoma Cell Lines by Continuous Exposure
This protocol describes a method for inducing this compound resistance in melanoma cell lines through prolonged and incremental exposure to the drug.
Materials:
-
Human melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (DTIC) stock solution
-
Sterile cell culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Initial Seeding: Seed the parental melanoma cells in a T-25 flask and allow them to adhere and reach 70-80% confluency.
-
Initial Drug Exposure: Begin by treating the cells with a low concentration of this compound, typically starting at the IC10 or IC20 value determined from a preliminary IC50 assay (see Protocol 2).
-
Monitoring and Subculturing: Closely monitor the cell morphology and growth rate. Initially, a significant reduction in cell proliferation and some cell death is expected. When the cells recover and resume a stable growth rate in the presence of the drug, subculture them as usual.
-
Stepwise Dose Escalation: Once the cells have adapted to the initial this compound concentration, gradually increase the drug concentration in the culture medium. A common approach is to double the concentration at each step.
-
Iterative Adaptation: Repeat the process of monitoring, adaptation, and dose escalation. This is a lengthy process that can take several months to achieve a significant level of resistance.[3]
-
Establishment of a Resistant Clone: Once the cells can proliferate steadily in a high concentration of this compound (e.g., 5-10 times the initial IC50), the resistant cell line is considered established.
-
Cryopreservation: Expand the resistant cell population and cryopreserve multiple vials at a low passage number to ensure a consistent stock.
Protocol 2: Determination of IC50 by MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound and to quantify the level of resistance.
Materials:
-
Parental and this compound-resistant melanoma cells
-
96-well cell culture plates
-
This compound serial dilutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of this compound concentrations in triplicate. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3: Western Blot Analysis of Resistance Markers
This protocol outlines the general procedure for examining the protein expression levels of key markers associated with this compound resistance.
Materials:
-
Parental and this compound-resistant melanoma cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MGMT, anti-p-ERK, anti-p-AKT, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between parental and resistant cells.
Visualizations
The following diagrams illustrate the experimental workflow for establishing this compound-resistant cell lines and the key signaling pathways implicated in resistance.
References
- 1. [this compound, a chemotherapeutic against metastatic melanoma and a reference drug for new treatment modalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcbl.amegroups.com [lcbl.amegroups.com]
- 3. LncRNA POU3F3 Contributes to this compound Resistance of Human Melanoma Through the MiR-650/MGMT Axis - PMC [pmc.ncbi.nlm.nih.gov]
Topical Dacarbazine Formulations for Skin Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of topical dacarbazine (B1669748) delivery systems for skin cancer models. Detailed protocols for key experiments are included to facilitate the replication and advancement of research in this area.
Introduction
This compound (DTIC) is a chemotherapy agent traditionally used systemically for metastatic melanoma.[1] However, its systemic administration is associated with significant side effects.[1] Topical delivery of this compound presents a promising alternative for treating localized skin cancers, offering the potential for direct tumor targeting while minimizing systemic toxicity. This document outlines various nanoformulation strategies to enhance the topical delivery of this compound and provides detailed methodologies for their evaluation.
Data Presentation: this compound Nanoformulation Characteristics
The following tables summarize the quantitative data from various studies on this compound nanoformulations, providing a comparative overview of their physicochemical properties and in vitro performance.
| Formulation Type | Composition Highlights | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| This compound Nanoparticles (DZNP) | Stearic Acid | 16.3 ± 8.1 | Not Reported | 67.4 ± 3.5 | 6.73 | [2][3] |
| This compound Nanocream (DZNC) | DZNP in a cream base | 16.9 ± 7.8 | Not Reported | Not Applicable | Not Applicable | [2][3] |
| Solid Lipid Nanoparticles (SLNs) | Glycerol (B35011) monooleate, Phosphatidylcholine, Kolliphor® P188 | 146 ± 4.71 - 715 ± 7.36 | 0.17 ± 0.013 - 0.51 ± 0.023 | 37.78 ± 2.78 - 87.45 ± 4.78 | Not Reported | [4][5] |
| Nanostructured Lipid Carriers (NLCs) | Glyceryl palmitostearate, Isopropyl myristate, Poloxamer 188 | ~190 | ~0.2 | 98.5 | 14 | [6] |
| Lipid Polymer Hybrid Nanoparticles (LPHNs) | Polymer and Phospholipids | 202.7 | Not Reported | 70.29 ± 0.97 | Not Reported | [7] |
Experimental Protocols
Detailed methodologies for the preparation and evaluation of topical this compound formulations are provided below.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a modified procedure for preparing SLNs.[4][5]
Materials:
-
This compound (DTIC)
-
Glycerol monooleate (lipid)
-
Phosphatidylcholine (lipid/stabilizer)
-
Kolliphor® P188 (surfactant)
-
Ethyl alcohol (70% v/v)
-
Dextrose 5% in water
-
Ice-cooled distilled water
Procedure:
-
Organic Phase Preparation: Dissolve a required quantity of this compound (e.g., 15 mg), glycerol monooleate, and phosphatidylcholine in 15 mL of 70% v/v ethyl alcohol.
-
Aqueous Phase Preparation: Dissolve a varying amount of Kolliphor® P188 in 75 mL of warm 5% dextrose in water.
-
Homogenization: Add the organic phase dropwise into the aqueous phase while homogenizing at 13,500 RPM for 25 minutes using a high-shear homogenizer.
-
Cooling and Stirring: Immediately transfer the resulting white suspension into 25 mL of ice-cooled distilled water and stir for 2 hours at 1000 rpm, maintaining the temperature at 2-5°C to allow for nanoparticle formation.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
Protocol 2: Ex Vivo Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the permeation of this compound from a topical formulation through an ex vivo skin model.
Materials:
-
Franz diffusion cells
-
Full-thickness porcine or human skin
-
Phosphate-buffered saline (PBS), pH 7.4 (Receptor medium)
-
This compound formulation
-
Syringes and needles for sampling
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Skin Preparation: Excise full-thickness skin (e.g., porcine ear skin) and carefully remove any subcutaneous fat and hair. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with a known volume of PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 37°C.
-
Formulation Application: Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC-UV method.[8][9]
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with methanol (B129727) and pH 6.5 sodium phosphate (B84403) monohydrate buffer (0.01 mol/L).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 364 nm.
-
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound formulations on melanoma cell lines (e.g., A375, B16F10).[10][11][12]
Materials:
-
Melanoma cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound formulation and free this compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the this compound formulation, free this compound, and a vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the topical delivery of this compound.
Caption: Experimental workflow for developing and evaluating topical this compound formulations.
Caption: this compound's mechanism of action leading to cancer cell apoptosis.[13]
References
- 1. Killing and mutagenic actions of this compound, a chemotherapeutic alkylating agent, on human and mouse cells: effects of Mgmt and Mlh1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound causes transcriptional up-regulation of interleukin 8 and vascular endothelial growth factor in melanoma cells: a possible escape mechanism from chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound-encapsulated solid lipid nanoparticles for skin cancer: physical characterization, stability, in-vivo activity, histopathology, and immunohistochemistry [frontiersin.org]
- 5. This compound-encapsulated solid lipid nanoparticles for skin cancer: physical characterization, stability, in-vivo activity, histopathology, and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Protocatechuic aldehyde acts synergistically with this compound to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatographic method for this compound quantification in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combined Therapy with this compound and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols: In Vivo Application of Dacarbazine in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of dacarbazine (B1669748) (DTIC) in combination with immunotherapy, particularly immune checkpoint inhibitors (ICIs). The information is intended to guide researchers in designing preclinical and clinical studies to explore the synergistic anti-tumor effects of this combination therapy. This compound, a traditional alkylating chemotherapeutic agent, is being repurposed for its immunomodulatory properties that can potentially enhance the efficacy of immunotherapies in treating cancers like metastatic melanoma.
Introduction
This compound has been a standard chemotherapeutic agent for metastatic melanoma for decades.[1] While its efficacy as a monotherapy is limited, recent studies suggest that this compound can modulate the tumor microenvironment, making it more susceptible to immune-mediated killing.[2][3][4][5] This has led to a renewed interest in combining this compound with ICIs such as anti-PD-1 (e.g., pembrolizumab, nivolumab) and anti-CTLA-4 (e.g., ipilimumab) antibodies.[6] This combination is particularly being investigated in patients who have developed resistance to immunotherapy.[2][6] The rationale is that this compound can act as a sensitizing agent, preparing the tumor for a more robust response to subsequent immunotherapy.[6]
Key Concepts and Mechanisms of Action
The synergistic effect of this compound and immunotherapy is thought to arise from this compound's ability to induce immunogenic cell death and modulate the tumor microenvironment. This compound, as a DNA methylating agent, causes DNA damage, leading to growth arrest and cell death in tumor cells.[1] This process can release tumor-associated antigens and danger-associated molecular patterns (DAMPs), which can prime an anti-tumor immune response.
Furthermore, this compound has been shown to have direct immunomodulatory effects, including the upregulation of NKG2D ligands on tumor cells.[4] This enhances the activation of Natural Killer (NK) cells, which in turn secrete interferon-gamma (IFNγ). IFNγ can then increase the expression of MHC class I molecules on tumor cells, making them better targets for cytotoxic CD8+ T cells.[4] The combination of this compound with other agents like sorafenib (B1663141) has been observed to induce a pro-inflammatory environment dominated by IFNγ, which is associated with better clinical outcomes.[4]
Immune checkpoint inhibitors, on the other hand, work by blocking inhibitory signals that cancer cells exploit to evade the immune system. CTLA-4 and PD-1 are key inhibitory receptors expressed on T cells. By blocking these checkpoints, ICIs unleash the anti-tumor activity of T cells.[7]
The proposed synergy is that this compound increases the immunogenicity of the tumor, and ICIs then amplify the resulting anti-tumor T cell response.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies investigating this compound in combination with immunotherapy or other agents.
Table 1: Clinical Efficacy of this compound Post-Immunotherapy in Metastatic Melanoma
| Study Cohort | Treatment Group | Number of Patients | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) |
| Retrospective Study[8] | This compound after ICI | 17 | 4.27 months | Not Reported | 35.3% |
| This compound without prior ICI | 55 | 2.04 months | Not Reported | 12.7% | |
| Retrospective Study[5] | This compound after Pembrolizumab (pem-DTI) | 55 | 3.9 months | 19.0 months | Not Reported |
| This compound only (DTI-only) | 16 | 2.3 months | 6.8 months | Not Reported |
Table 2: Preclinical In Vivo Efficacy of this compound Combinations in Mouse Models
| Study | Mouse Model | Treatment Groups | Median Survival | Reduction in Metastasis |
| Combination with Celecoxib[9] | B16-F10 Melanoma in C57BL/6 | PBS (Control) | 6 days | 53.7 ± 10.7 (avg. lung tumors) |
| Celecoxib (B62257) (30 mg/kg) | 6.5 days | 21.2 ± 21.7 (avg. lung tumors) | ||
| DTIC (10 mg/kg) | 7.5 days | 31.8 ± 18.6 (avg. lung tumors) | ||
| DTIC (10 mg/kg) + Celecoxib (30 mg/kg) | 9 days | 7.0 ± 9.0 (avg. lung tumors) | ||
| Combination with Statins[10] | Metastatic Melanoma Model | This compound + Simvastatin (100 mg/kg) | Improved survival rate | 20% survival |
| This compound + Fluvastatin (100 mg/kg) | Improved survival rate | 40% survival |
Experimental Protocols
Protocol 1: In Vivo Murine Melanoma Model for Evaluating this compound and ICI Combination
This protocol describes a general framework for testing the combination of this compound and an anti-PD-1 antibody in a syngeneic mouse melanoma model.
1. Cell Culture and Animal Model:
- Cell Line: B16-F10 melanoma cells, syngeneic to C57BL/6 mice.
- Animal Strain: Female C57BL/6 mice, 6-8 weeks old.
- Tumor Implantation: Subcutaneously inject 1 x 10^5 to 5 x 10^5 B16-F10 cells in 100 µL of sterile PBS into the flank of each mouse.
2. Treatment Groups (Example):
- Group 1: Vehicle control (e.g., PBS or saline).
- Group 2: this compound alone.
- Group 3: Anti-PD-1 antibody alone.
- Group 4: this compound in combination with anti-PD-1 antibody.
3. Dosing and Administration:
- This compound: Administer intraperitoneally (i.p.) at a dose of 10-50 mg/kg. The dosing schedule can be, for example, every 3-4 days for a total of 3-4 doses, starting when tumors are palpable (e.g., ~50-100 mm³).
- Anti-PD-1 Antibody: Administer i.p. or intravenously (i.v.) at a dose of 100-250 µg per mouse. A typical schedule would be twice a week, starting concurrently with or shortly after the first this compound dose.
4. Monitoring and Endpoints:
- Tumor Growth: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
- Survival: Monitor mice for signs of distress and euthanize when tumors reach a predetermined size (e.g., >1500 mm³) or become ulcerated. Survival data should be plotted using Kaplan-Meier curves.
- Metastasis Assessment (for tail vein injection models): At the end of the study, harvest lungs, fix in Bouin's solution, and count the number of metastatic nodules on the lung surface.[9]
5. Immunological Analysis (Optional):
- At specified time points, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells, NK cells) by flow cytometry or immunohistochemistry.
- Cytokine levels (e.g., IFNγ) in the serum or tumor microenvironment can be measured by ELISA or multiplex assays.
Protocol 2: Clinical Trial Design for this compound Priming before Immunotherapy Re-challenge
This protocol outlines a phase II clinical trial design for patients with unresectable or metastatic melanoma who are resistant to prior immunotherapy.[6]
1. Patient Population:
- Patients with unresectable or metastatic melanoma.
- Confirmed disease progression after prior treatment with anti-PD-1/PD-L1 antibodies, with or without anti-CTLA-4 antibodies.
2. Study Design:
- A single-arm, open-label, phase II study.
3. Treatment Plan:
- Priming Phase: Administration of this compound intravenously. A typical dose is 850-1000 mg/m². This phase aims to prepare the tumor and immune system for subsequent immunotherapy.[6][11]
- Re-challenge Phase: Following the this compound priming, patients receive a re-challenge with an immunotherapy regimen. This could include:
- Pembrolizumab or Nivolumab (anti-PD-1).
- Ipilimumab (anti-CTLA-4).
- A combination of anti-PD-1 and anti-CTLA-4 antibodies.[6]
4. Endpoints:
- Primary Endpoint: Overall Response Rate (ORR).
- Secondary Endpoints: Overall Survival (OS), Progression-Free Survival (PFS), duration of response, and safety/tolerability.
5. Biomarker Analysis:
- Collection of tumor tissue, blood, and stool samples at baseline and throughout the study.[6]
- Analysis of immune cell populations, cytokine profiles, and genomic markers to identify predictors of response.
Visualizations
References
- 1. This compound Combined Targeted Therapy versus this compound Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 2. This compound in the management of metastatic melanoma in the era of immune checkpoint therapy: a valid option or obsolete? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo profiling reveals immunomodulatory effects of sorafenib and this compound on melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. mdpi.com [mdpi.com]
- 8. Impact of prior treatment with immune checkpoint inhibitors on this compound efficacy in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination therapy with this compound and statins improved the survival rate in mice with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Dacarbazine Treatment in 3D Tumor Spheroid Models
Introduction
Dacarbazine (B1669748) (DTIC) is an alkylating agent that has been a standard chemotherapy for metastatic melanoma for over three decades.[1][2] It functions as a prodrug, requiring metabolic activation in the liver to form the active compound, which then methylates DNA, leading to inhibition of DNA, RNA, and protein synthesis, and ultimately cell death.[1][3] However, the clinical response rate to this compound monotherapy remains low, at around 15-20%, and resistance often develops.[4][5][6]
Three-dimensional (3D) tumor spheroid models are increasingly being used in preclinical drug testing as they more accurately mimic the tumor microenvironment compared to traditional 2D cell cultures.[7][8] Spheroids replicate key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can influence drug responses.[7][8] This protocol provides a detailed methodology for testing the efficacy of this compound in 3D melanoma spheroid models.
Mechanism of Action of this compound
This compound is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes to its active form, the methyl diazonium ion.[3] This highly reactive molecule alkylates DNA, primarily at the O6 and N7 positions of guanine (B1146940) residues.[3] This DNA damage disrupts replication and transcription, leading to cell cycle arrest and apoptosis.[3] However, cancer cells can develop resistance to this compound through various mechanisms, including enhanced DNA repair and alterations in signaling pathways that promote survival.[3][5]
Experimental Protocols
This section details the step-by-step procedures for generating melanoma spheroids, treating them with this compound, and assessing the treatment efficacy.
Protocol 1: Generation of Melanoma Spheroids using the Hanging Drop Method
This protocol describes the formation of 3D melanoma spheroids using the hanging drop technique, which encourages cell aggregation due to gravity.[9]
Materials:
-
Melanoma cell line (e.g., B16F10, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Petri dishes (100 mm)
-
Pipettes and sterile tips
Procedure:
-
Culture melanoma cells in a T75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using 1-2 mL of Trypsin-EDTA.
-
Neutralize the trypsin with 8-9 mL of complete cell culture medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the cells using a hemocytometer and adjust the concentration to 4 x 10^5 cells/mL (for seeding 10,000 cells per 25 µL drop).[9]
-
Pipette 25 µL drops of the cell suspension onto the inside of a Petri dish lid.
-
Add 10 mL of sterile PBS to the bottom of the Petri dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
Incubate at 37°C and 5% CO2 for 3-7 days to allow for spheroid formation.[9]
Protocol 2: this compound Treatment of Melanoma Spheroids
This protocol outlines the procedure for treating the formed melanoma spheroids with this compound.
Materials:
-
This compound (DTIC) powder
-
Serum-free cell culture medium
-
Pre-formed melanoma spheroids in hanging drops or ultra-low attachment plates
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound by dissolving it in serum-free medium. Further dilutions to working concentrations should be prepared fresh before each experiment.[10]
-
After 3-7 days of incubation, when spheroids have formed, carefully collect them by pipetting.
-
Transfer the spheroids to ultra-low attachment plates (e.g., 96-well U-bottom plates).
-
Add the desired concentrations of this compound to the wells containing the spheroids. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the spheroids with this compound for the desired treatment duration (e.g., 48-96 hours).[5][11]
Protocol 3: Assessment of Spheroid Viability and Apoptosis
This section describes methods to quantify the effect of this compound on the viability and induction of apoptosis in melanoma spheroids.
3.1: Spheroid Size Measurement
-
Capture images of the spheroids at different time points using an inverted microscope.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
-
A reduction in spheroid diameter can indicate a cytotoxic effect.[12]
3.2: Cell Viability Assay (CellTiter-Glo® 3D) This assay quantifies ATP, an indicator of metabolically active cells.
-
After the this compound treatment period, allow the spheroid plates to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® 3D reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
3.3: Live/Dead Staining This method visually distinguishes between live and dead cells within the spheroid.
-
Prepare a staining solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS.[13][14][15]
-
Carefully remove the medium from the wells containing the spheroids.
-
Add the staining solution to each well and incubate for 30-60 minutes at 37°C.
-
Image the spheroids using a fluorescence microscope.
3.4: Apoptosis Assay (Flow Cytometry)
-
Collect the spheroids and disaggregate them into a single-cell suspension using trypsin.
-
Wash the cells with PBS and resuspend them in binding buffer.
-
Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Data Presentation
Table 1: Quantitative Analysis of this compound Efficacy in 2D and 3D Melanoma Models
| Parameter | 2D Cell Culture | 3D Spheroid Model | Reference |
| IC50 (µg/mL) | 133.75 (B16-F10, 24h) | Not explicitly stated, but higher resistance is observed. | [11] |
| Cell Viability | Dose-dependent decrease | Dose-dependent decrease, but generally higher than in 2D | [16] |
| Apoptosis | Induced by this compound | Induced by this compound, may be less pronounced than in 2D | [10] |
| Spheroid Diameter | Not Applicable | Dose-dependent decrease | [12] |
Table 2: Experimental Conditions for this compound Treatment of Melanoma Spheroids
| Parameter | Condition | Reference |
| Cell Line | B16-F10, SK-MEL-28, C8161 | [9][10][11] |
| Spheroid Formation Method | Hanging Drop, Ultra-low attachment plates | [9][17] |
| Initial Cell Seeding Density | 1,000 - 10,000 cells/spheroid | [9][17] |
| This compound Concentration Range | 25 - 150 µg/mL | [11] |
| Treatment Duration | 24 - 96 hours | [5][11] |
| Viability/Apoptosis Assays | CellTiter-Glo 3D, Live/Dead Staining, Flow Cytometry | [13][18] |
Mandatory Visualization
Caption: Experimental workflow for this compound treatment in 3D tumor spheroids.
Caption: this compound-induced signaling pathways in melanoma cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [this compound, a chemotherapeutic against metastatic melanoma and a reference drug for new treatment modalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Silencing of Dicer enhances this compound resistance in melanoma cells by inhibiting ADSL expression | Aging [aging-us.com]
- 6. Exposure of melanoma cells to this compound results in enhanced tumor growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to generate scaffold-free, multicomponent 3D melanoma spheroid models for preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A 3D Skin Melanoma Spheroid-Based Model to Assess Tumor-Immune Cell Interactions [bio-protocol.org]
- 10. Targeting Nodal in Conjunction with this compound Induces Synergistic Anti-cancer Effects in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on CD44 in live melanoma cells as measured by atomic force microscopy-based nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. moleculardevices.com [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. Deep learning unlocks label-free viability assessment of cancer spheroids in microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic inhibitory effects of the oxyresveratrol and this compound combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. corning.com [corning.com]
- 18. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Dacarbazine-Induced DNA Adducts Using Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacarbazine (B1669748) (DTIC) is an alkylating agent widely used in the chemotherapy of various cancers, including malignant melanoma and Hodgkin's lymphoma.[1][2][3] Its therapeutic efficacy stems from its ability to induce DNA damage in rapidly proliferating cancer cells. This compound is a prodrug that undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form the highly reactive methyl diazonium ion.[1] This cation readily methylates DNA, predominantly at the N7 and O6 positions of guanine (B1146940) residues, forming N7-methylguanine (N7-MeGua) and O6-methylguanine (O6-meG) adducts, respectively.[1]
The formation of these DNA adducts disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2] While N7-MeGua is the more abundant adduct, O6-meG is considered more cytotoxic and mutagenic. The accurate quantification of these adducts is crucial for understanding the mechanism of action of this compound, assessing the extent of DNA damage, and developing more effective cancer therapies.
This application note provides a detailed protocol for the quantification of this compound-induced N7-MeGua and O6-meG DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]
Signaling Pathway: this compound Activation and DNA Adduct Formation
This compound requires metabolic activation to exert its cytotoxic effects. The following diagram illustrates the pathway from this compound administration to the formation of DNA adducts.
Caption: Metabolic activation of this compound and subsequent DNA adduct formation.
Quantitative Data Summary
The following tables summarize quantitative data on this compound-induced DNA adducts from various studies. These values can vary significantly between individuals and are dependent on the dosage, time of sample collection, and analytical method used.
Table 1: O6-methylguanine (O6-meG) Levels in Patients Treated with this compound
| Dosage | Sample Type | Time Point | O6-meG Level (fmol/µg DNA) | Reference |
| 180 ± 13 mg/m² | Blood Leukocytes | 2 hours | 0.27 ± 0.14 | [5] |
| 1.0 g/m² | Peripheral Blood Lymphocytes | Peak at 1-4 hours | Not specified in fmol/µg | [6] |
Table 2: N7-methylguanine (N7-MeGua) Levels in Patients Treated with this compound
| Dosage | Sample Type | Time Point | N7-MeGua Level | Reference |
| 800 mg/m² | White Blood Cells | Peak at 4-8 hours | >20-fold higher than O6-meG | [3] |
| 250, 400, or 800 mg/m² | White Blood Cells | 1 hour | Rapid increase, dose-dependent | [7] |
| 1.0 g/m² | Peripheral Blood Lymphocytes | Peak at 6 hours | Not specified in fmol/µg | [6] |
Experimental Workflow for Quantification of DNA Adducts
The general workflow for quantifying this compound-induced DNA adducts by LC-MS/MS is depicted below.
Caption: Experimental workflow for DNA adduct quantification by LC-MS/MS.
Detailed Experimental Protocols
DNA Extraction
High-quality genomic DNA can be extracted from biological samples (e.g., isolated white blood cells, tissue homogenates) using commercially available DNA isolation kits (e.g., QIAamp DNA Mini Kit) or standard phenol-chloroform extraction protocols.[1] It is crucial to ensure the final DNA is free from RNA and other contaminants that may interfere with the analysis.
DNA Hydrolysis to Release Methylated Guanine Bases
This protocol is adapted from methodologies described for the analysis of methylated guanine adducts.[8]
-
To approximately 50-100 µg of purified DNA in a microcentrifuge tube, add an appropriate amount of isotopically labeled internal standards (e.g., [¹⁵N₅]-N7-methylguanine and [d₃]-O6-methylguanine) to achieve a final concentration in the low fmol to pmol range, depending on the expected adduct levels.
-
Add 100 µL of 0.1 M HCl.
-
Vortex the sample gently.
-
Incubate the sample at 70°C for 30 minutes to hydrolyze the DNA and release the purine (B94841) bases.
-
Cool the sample on ice.
-
Neutralize the hydrolysate with an appropriate volume of 0.1 M NaOH.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any debris.
-
Transfer the supernatant containing the DNA adducts to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions for the analysis of N7-MeGua and O6-meG. Optimization may be required depending on the specific instrumentation used.
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or a shallow gradient, e.g., 5% B for 5 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10-20 µL |
Table 4: Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | N7-methylguanine (N7-MeGua) | O6-methylguanine (O6-meG) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 166.1 | 166.1 |
| Product Ions (m/z) | 149.1, 124.1 | 149.1, 134.1 |
| Collision Energy | Optimized for specific instrument (e.g., 25-35 eV) | Optimized for specific instrument (e.g., 20-30 eV) |
| Internal Standard | [¹⁵N₅]-N7-methylguanine (m/z 171.1 → 153.1) | [d₃]-O6-methylguanine (m/z 169.1 → 152.1) |
Conclusion
The quantification of this compound-induced DNA adducts, N7-methylguanine and O6-methylguanine, by LC-MS/MS is a powerful tool for preclinical and clinical research. The protocol outlined in this application note provides a robust and sensitive method for accurately measuring these critical biomarkers of DNA damage. This information can be invaluable for assessing drug efficacy, understanding mechanisms of resistance, and guiding the development of novel cancer therapeutics. The use of isotopically labeled internal standards is essential for achieving the high accuracy and precision required for these analyses.
References
- 1. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N7-Methylguanine and O(6)-methylguanine levels in DNA of white blood cells from cancer patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The determination of O6-methyl- and 7-methylguanine in mouse liver DNA from dimethylnitrosamine-treated mice by high-performance liquid chromatography with UV absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of the formation and repair of O6-methylguanine in humans and rodents treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl DNA adducts, DNA repair, and hypoxanthine-guanine phosphoribosyl transferase mutations in peripheral white blood cells from patients with malignant melanoma treated with this compound and hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of N7-methylguanine in DNA of white blood cells from cancer patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dacarbazine Encapsulation in Nanoparticles for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of dacarbazine (B1669748) in various nanoparticle systems for targeted therapeutic delivery. This compound, a first-line chemotherapeutic agent for melanoma, suffers from limitations such as poor water solubility, a short biological half-life, and systemic toxicity.[1][2][3] Nanoencapsulation offers a promising strategy to overcome these challenges by improving drug stability, enabling controlled release, and facilitating targeted delivery to tumor sites.[4][5][6]
Overview of Nanoparticle Platforms for this compound Delivery
Several types of nanoparticles have been investigated for the encapsulation of this compound, each offering distinct advantages. This section summarizes the key characteristics of some of the most promising systems.
Table 1: Comparison of Different Nanoparticle Formulations for this compound Delivery
| Nanoparticle Type | Core Components | Key Findings & Characteristics | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Solid Lipids (e.g., Phosphatidylcholine, Kolliphor® P188) | Enhanced skin permeation for topical delivery. | 146 - 715 | 37.78 - 87.45 | Not Specified | [4][7][8] |
| Stearic Acid-Based Nanoparticles | Stearic Acid | Suitable for topical cream formulations. | 16.3 ± 8.1 | 67.4 ± 3.5 | 6.73 (mg/10mg) | [1] |
| Nanostructured Lipid Carriers (NLCs) | Glyceryl Palmitostearate, Isopropyl Myristate | Overcomes low aqueous dispersity of this compound. | Controlled Size | Not Specified | Not Specified | [9] |
| Polymeric Nanoparticles (CA-PLGA-b-PEG) | Cholic acid-poly(lactide-co-glycolide)-b-polyethylene glycol | pH-responsive release, active targeting with AS1411 aptamer. | 116.3 - 125.9 | Not Specified | High | [6] |
| Cubosomes | Monoolein, Poloxamer 407 | Forms cubic crystalline structure, drug in amorphous state. | 86 - 106 | Not Specified | 0.06 - 0.28 (w/w) | [10] |
| Gold Nanoparticles (AuNPs) with β-Cyclodextrin | β-Cyclodextrin, Gold Nanoparticles, PEG | Laser-triggered drug release. | ~12 | 99 (loading efficiency) | 16 (loading capacity) | [11] |
| Hollow Mesoporous Silica Nanoparticles (HMSNs) | Silica, Folic Acid-grafted Liposomes | Enhanced cytotoxicity and targeted release in melanoma. | Not Specified | Not Specified | Not Specified | [5] |
| Biomimetic Nanoparticles (PLGA with RBC membrane) | PLGA, Red Blood Cell Membrane | Co-delivery of this compound and ursolic acid for synergistic therapy. | 85.1 - 120.6 | Not Specified | Not Specified | [3] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles, based on established protocols in the literature.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the reversed micelle method.[4][7][8]
Materials:
-
This compound (DTIC)
-
Phosphatidylcholine
-
Kolliphor® P188
-
Distilled water
Procedure:
-
Prepare specified ratios of the surfactant Kolliphor® P188 and phosphatidylcholine.
-
Dissolve this compound in the lipid mixture to form reversed micelles.
-
To track drug localization, gold nanoparticles can be conjugated to the this compound prior to encapsulation.
-
The mixture is then dispersed in an aqueous phase under homogenization to form the SLN suspension.
-
The resulting SLN suspension is further processed for characterization and use.
Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol utilizes a modified nanoprecipitation method for creating CA-PLGA-b-PEG nanoparticles.[6]
Materials:
-
This compound (DTIC)
-
CA-PLGA-b-PEG copolymer
-
D-a-tocopheryl polyethylene (B3416737) glycol 1,000 succinate (B1194679) (TPGS)
-
Aqueous solution
Procedure:
-
Dissolve this compound and the CA-PLGA-b-PEG copolymer in a mixture of acetone and methanol to create the organic phase.
-
Prepare an aqueous solution containing the emulsifier TPGS.
-
Add the organic phase dropwise into the aqueous solution under continuous stirring.
-
The hydrophobic PLGA component of the copolymer will precipitate, leading to the spontaneous formation of drug-loaded nanoparticles.
-
For targeted delivery, the surface of the nanoparticles can be further modified with ligands such as the AS1411 aptamer.[6]
Characterization of this compound-Loaded Nanoparticles
2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) (e.g., Delsa Nano C).[7]
-
Procedure:
2.3.2. Encapsulation Efficiency and Drug Loading
-
Instrumentation: UV-VIS Spectrophotometer.[4]
-
Procedure:
-
Separate the nanoparticles from the aqueous medium containing unencapsulated this compound by centrifugation.
-
Measure the concentration of free this compound in the supernatant using UV-VIS spectroscopy at its maximum absorbance wavelength (around 328 nm).[4]
-
Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
2.3.3. Morphology
-
Instrumentation: Transmission Electron Microscopy (TEM).[1][7]
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Observe the grid under the TEM to determine the shape and size of the nanoparticles.
-
2.3.4. In Vitro Drug Release
-
Methodology: Dialysis Bag Method.[3]
-
Procedure:
-
Encapsulate a known amount of the this compound-loaded nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4 to simulate physiological conditions and 5.5 to simulate the tumor microenvironment).[3][6]
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of this compound released into the medium using a suitable analytical technique like HPLC or UV-VIS spectrophotometry.
-
Visualizations
Caption: Experimental workflow for the preparation, characterization, and evaluation of this compound-loaded nanoparticles.
Caption: Proposed mechanism of targeted delivery of this compound-loaded nanoparticles to tumor cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound-encapsulated solid lipid nanoparticles for skin cancer: physical characterization, stability, in-vivo activity, histopathology, and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | this compound-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy [frontiersin.org]
- 7. Frontiers | this compound-encapsulated solid lipid nanoparticles for skin cancer: physical characterization, stability, in-vivo activity, histopathology, and immunohistochemistry [frontiersin.org]
- 8. This compound-encapsulated solid lipid nanoparticles for skin cancer: physical characterization, stability, in-vivo activity, histopathology, and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Encapsulation of Cancer Therapeutic Agent this compound Using Nanostructured Lipid Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation of this compound-loaded Cubosomes. Part III. Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Dacarbazine Solubility and Stability: A Technical Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming challenges related to Dacarbazine (B1669748) solubility for in vitro experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions but shows better solubility in some organic solvents. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions.[1][2][3][4] Ethanol and dimethylformamide can also be used, although DMSO generally offers higher solubility.[1]
Q2: I'm observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
This is a common issue due to the low aqueous solubility of this compound. Here are some strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or assay buffer is as low as possible, typically below 0.5%. While DMSO aids initial dissolution, high concentrations can be toxic to cells and can also cause the compound to precipitate out of the aqueous solution.
-
Use a Co-solvent System: For challenging situations, a co-solvent system can be employed. For example, a mixture of PEG300, Tween80, and ddH2O can be used to improve solubility for in vivo studies and may be adapted for in vitro use with careful validation.[4]
-
pH Adjustment: this compound's solubility is pH-dependent.[5] While not always feasible for cell-based assays, adjusting the pH of your buffer system (if the experimental design allows) could improve solubility.
Q3: What is the stability of this compound in solution?
This compound is highly sensitive to light and can degrade.[5][6] It is crucial to protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[6] Aqueous solutions are not recommended for storage for more than one day.[1][5][6] Reconstituted solutions are stable for up to 24 hours at room temperature when protected from light and for at least 96 hours at 2-6°C in the dark.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Try gentle warming (e.g., in a 37°C or 50°C water bath) or brief sonication to aid dissolution.[7] |
| Precipitation occurs immediately after adding the stock solution to the aqueous medium. | The final concentration exceeds the aqueous solubility of this compound. | Decrease the final concentration of this compound. Perform a concentration titration to find the highest workable concentration. Ensure the final DMSO concentration is <0.5%. |
| Inconsistent or unexpected results in cell-based assays. | Degradation of this compound. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. Protect all solutions from light during preparation and incubation.[5][6] |
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized below. Note that values can vary slightly between different sources and batches of the compound.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference |
| DMSO | ≥2.3, 3, 0.5 | ~12.6, ~16.5, ~2.7 | [1][3][4] |
| Ethanol | ~0.2 | ~1.1 | [1] |
| Dimethyl Formamide | ~0.3 | ~1.6 | [1] |
| PBS (pH 7.2) | ~0.1 | ~0.55 | [1] |
| 1 M HCl | 50 | ~274.4 | [8] |
| Water | Insoluble | Insoluble | [4] |
Molecular Weight of this compound: 182.18 g/mol
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile, light-protected container (e.g., an amber microcentrifuge tube).
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, you may use one of the following methods:
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Prepare single-use aliquots to minimize freeze-thaw cycles. Store the stock solution at -20°C, protected from light. It is important to note that this compound is light sensitive.[2]
Protocol: Preparation of Working Dilutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create intermediate stock concentrations if needed.
-
Final Dilution: Add a small volume of the stock or intermediate solution to your pre-warmed cell culture medium or assay buffer to achieve the desired final concentration. Ensure the final concentration of DMSO is minimal (e.g., <0.5%).
Visualizing Experimental Workflows and Mechanisms
Caption: A workflow for troubleshooting this compound solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, DNA alkylating agent (CAS 4342-03-4) | Abcam [abcam.com]
- 3. raybiotech.com [raybiotech.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of this compound in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mitigating Dacarbazine-Induced Myelosuppression in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting Dacarbazine (B1669748) (DTIC)-induced myelosuppression in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced myelosuppression?
A1: this compound is an alkylating agent that, after metabolic activation in the liver, forms a reactive methyl diazonium ion.[1] This ion transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine.[1] This DNA alkylation leads to DNA damage, cell cycle arrest, and ultimately apoptosis (programmed cell death) in rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow.[1][2] This suppression of bone marrow activity results in a decreased production of red blood cells, white blood cells, and platelets, leading to anemia, leukopenia (including neutropenia), and thrombocytopenia.
Q2: Which animal models are commonly used to study this compound-induced myelosuppression?
A2: Mice and hamsters are the most frequently reported animal models for studying the hematological toxicity of this compound.[3][4][5] These models are valuable for their relatively short reproductive cycles, ease of handling, and the availability of established protocols for assessing hematological parameters. Canine models have also been used in studies evaluating the efficacy and toxicity of this compound-containing chemotherapy regimens.
Q3: What are the typical hematological changes observed in animal models following this compound administration?
A3: Animal models treated with this compound typically exhibit a significant decrease in peripheral blood cell counts. This includes anemia (reduced red blood cells and hemoglobin), leukopenia (reduced white blood cells), and thrombocytopenia (reduced platelets).[5][6] The nadir (lowest point) of these cell counts and the time to recovery depend on the dose and administration schedule of this compound.
Q4: Are there any known agents that can potentially reduce this compound-induced myelosuppression?
A4: Yes, several agents have been investigated for their potential to mitigate the myelosuppressive effects of this compound. These include:
-
Antioxidants: Natural products with antioxidant properties, such as Propolis, have been shown to reduce the cytogenetic damage in bone marrow cells caused by this compound in mice.[3][4] The proposed mechanism involves scavenging of free radicals generated during this compound metabolism.
-
Cytoprotective Agents: Amifostine (B1664874), a cytoprotective agent, has demonstrated a protective effect against this compound-induced genotoxicity in in vitro studies.[7][8]
-
Hematopoietic Growth Factors: Granulocyte Colony-Stimulating Factor (G-CSF) and Erythropoietin (EPO) are used in clinical practice to manage chemotherapy-induced neutropenia and anemia, respectively. Their use in conjunction with this compound in animal models is a logical approach to stimulate the production of specific blood cell lineages.
Troubleshooting Guide
Problem: Higher than expected mortality in our animal cohort after this compound administration.
-
Question: We are observing a high rate of mortality in our mice following this compound injection, even at doses reported in the literature. What could be the cause?
-
Answer:
-
Vehicle and Route of Administration: Ensure the vehicle used to dissolve this compound is appropriate and non-toxic. The intraperitoneal (i.p.) route of administration is common, but ensure proper technique to avoid organ damage.
-
Dose Calculation: Double-check your dose calculations, including any conversions from mg/kg to mg/m².
-
Animal Strain and Health Status: Different strains of mice can have varying sensitivities to chemotherapeutic agents. Ensure your animals are healthy and free from underlying infections, as this compound can exacerbate pre-existing conditions due to its immunosuppressive effects.
-
Supportive Care: Provide adequate supportive care, including accessible food and water, and monitor for signs of distress. Dehydration can be a significant issue.
-
Problem: Inconsistent or highly variable myelosuppression between animals.
-
Question: We are seeing a wide range of hematological responses to this compound in our rat model, making the data difficult to interpret. How can we improve consistency?
-
Answer:
-
Standardize Administration: Ensure precise and consistent administration of this compound to each animal. For i.p. injections, the injection site and depth can influence absorption. For intravenous (i.v.) injections, ensure the full dose is delivered without leakage.
-
Animal Homogeneity: Use animals of the same age, sex, and weight range to minimize biological variability.
-
Circadian Rhythm: Administer this compound at the same time of day for all animals, as circadian rhythms can influence drug metabolism and toxicity.
-
Blood Sampling Technique: Standardize your blood collection method to avoid hemolysis or clotting, which can affect complete blood count (CBC) results.
-
Problem: Our potential protective agent does not seem to be mitigating this compound-induced myelosuppression.
-
Question: We are co-administering an antioxidant with this compound to our hamsters, but we are not observing a significant protective effect on blood counts. What should we consider?
-
Answer:
-
Timing of Administration: The timing of the protective agent's administration relative to this compound is critical. For antioxidants, pre-treatment may be necessary to counteract the initial wave of oxidative stress from this compound metabolism.[9]
-
Dose of the Protective Agent: The dose of your protective agent may be insufficient. A dose-response study for the protective agent may be necessary.
-
Bioavailability: Consider the bioavailability of your protective agent when administered via the chosen route. Oral administration of some compounds may result in poor absorption.
-
Mechanism of Action: Ensure that the mechanism of your protective agent aligns with the primary mechanism of this compound-induced myelosuppression. If the protective agent works through a pathway not significantly involved in this compound's hematotoxicity, it may not be effective.
-
Experimental Protocols
1. Induction of Myelosuppression with this compound in a Mouse Model
-
Animal Model: Male Swiss albino mice (6-8 weeks old)
-
This compound Preparation: Dissolve this compound in sterile 0.9% saline. Protect the solution from light as this compound is light-sensitive.[10] Prepare fresh on the day of injection.
-
Administration:
-
Dose: 3.5 mg/kg body weight.[4]
-
Route: Intraperitoneal (i.p.) injection.
-
Schedule: Administer daily for five consecutive days.
-
-
Assessment of Myelosuppression:
-
Timing: Collect blood samples at baseline (before the first injection) and at specified time points after the last injection (e.g., days 3, 7, 14, and 21) to monitor the nadir and recovery of blood cell counts.
-
Parameters: Perform a complete blood count (CBC) to measure white blood cell (WBC) count, red blood cell (RBC) count, hemoglobin (Hgb), hematocrit (Hct), and platelet count (PLT).
-
Bone Marrow Analysis (Optional): At the end of the experiment, euthanize the mice and collect femurs and tibias to assess bone marrow cellularity and for cytogenetic analysis (e.g., micronucleus test).[3]
-
2. Co-administration of Propolis to Reduce this compound-Induced Myelosuppression in a Mouse Model
-
Animal Model and this compound Administration: As described in Protocol 1.
-
Propolis Preparation: Prepare a solution of Propolis extract in distilled water.
-
Administration of Propolis:
-
Experimental Groups:
-
Control (vehicle only)
-
This compound only (3.5 mg/kg, i.p.)
-
Propolis only (50 mg/kg, oral)
-
This compound + Propolis (Propolis administered 2 hours before this compound)
-
-
Assessment: As described in Protocol 1. The primary endpoint would be a comparison of hematological parameters between the this compound only group and the this compound + Propolis group.
Quantitative Data Summary
Table 1: Hematological Parameters in Hamsters with Fibrosarcoma Treated with a Single Dose of this compound [6]
| Treatment Group (n=5 per group) | Red Blood Cells (x10^12/L) | Hemoglobin (g/L) | Hematocrit (%) | White Blood Cells (x10^9/L) | Platelets (x10^9/L) |
| Control (Saline) | 5.8 ± 0.4 | 120 ± 10 | 42 ± 3 | 10.2 ± 1.5 | 450 ± 50 |
| This compound (1.4 g/m²) | 4.5 ± 0.3 | 95 ± 8 | 35 ± 2 | 5.1 ± 0.8 | 280 ± 40 |
| This compound (1.6 g/m²) | 4.2 ± 0.2 | 90 ± 7 | 33 ± 2 | 4.5 ± 0.6 | 250 ± 35 |
| This compound (1.8 g/m²) | 3.9 ± 0.3 | 85 ± 6 | 30 ± 3 | 4.0 ± 0.5 | 220 ± 30 |
| This compound (2.0 g/m²) | 3.5 ± 0.2 | 80 ± 5 | 28 ± 2 | 3.5 ± 0.4 | 190 ± 25 |
*Data are presented as Mean ± SD. *p < 0.05 compared to the control group. Data is estimated from the text description in the source.
Table 2: Effect of Propolis on this compound-Induced Micronucleated Polychromatic Erythrocytes (MN-PCEs) in Mouse Bone Marrow [3]
| Treatment Group | Mean MN-PCEs / 1000 PCEs | % Reduction in MN-PCEs |
| Control | 3.33 ± 0.88 | - |
| This compound (3.5 mg/kg) | 64.67 ± 2.73 | - |
| This compound + Propolis (Pre-treatment) | 12.67 ± 1.45 | 80.4% |
| This compound + Propolis (Concomitant) | 29.33 ± 2.03 | 54.6% |
| This compound + Propolis (Post-treatment) | 39.33 ± 2.40* | 39.2% |
*Data are presented as Mean ± SEM. *p < 0.001 compared to the this compound group.
Signaling Pathways and Experimental Workflows
This compound-Induced Myelosuppression Signaling Pathway
Caption: this compound's metabolic activation and subsequent DNA damage leading to myelosuppression.
Experimental Workflow for Evaluating Protective Agents
Caption: A typical experimental workflow for assessing agents that reduce this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of this compound cytogenetic effects on somatic cells in male mice using bee glue (Propolis) to manifest the scientific miracles in the Quran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of this compound cytogenetic effects on somatic cells in male mice using bee glue (Propolis) to manifest the scientific miracles in the Quran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute toxic effects of single dose this compound: hematological and histological changes in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of protective effect of amifostine on this compound induced genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of protective effect of amifostine on this compound induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jofamericanscience.org [jofamericanscience.org]
- 10. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dacarbazine in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dacarbazine (B1669748) (DTIC) in preclinical studies. The information is designed to assist in the optimization of dosage and scheduling, and to address common challenges encountered during in vitro and in vivo experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during preclinical research with this compound.
Issue 1: Low Solubility and Stability of this compound in Aqueous Solutions
-
Question: My this compound solution appears cloudy or precipitates out of solution. How can I improve its solubility and stability for in vitro assays?
-
Answer: this compound is known for its low and pH-dependent aqueous solubility and sensitivity to light.[1][2]
-
Solvent Choice: For stock solutions, this compound can be dissolved in organic solvents like DMSO, ethanol, or dimethylformamide (DMF) before further dilution in aqueous buffers.[3] However, ensure the final solvent concentration is minimal to avoid off-target effects.
-
Aqueous Preparation: If an organic solvent-free solution is required, this compound can be dissolved directly in aqueous buffers like PBS (pH 7.2), though solubility is limited (approx. 0.1 mg/mL).[3] It is not recommended to store aqueous solutions for more than one day.[3]
-
pH Considerations: The pH of the solution can impact solubility. Reconstituted clinical vials have a pH of 3.0 to 4.0.
-
Light Protection: this compound is photosensitive and degrades into products like 2-azahypoxanthine (B601068) when exposed to light.[2][4] Always prepare and store solutions protected from light (e.g., in amber vials or wrapped in aluminum foil).[4][5] Use opaque tubing for infusions.[4]
-
Storage: Reconstituted solutions are stable for up to 24 hours at room temperature under light, but for longer storage (up to 96 hours), they should be kept at 4°C in the dark.[4] Diluted solutions in PVC bags are stable for longer periods when refrigerated and protected from light.[4]
-
Issue 2: High Variability in In Vitro Assay Results
-
Question: I am observing inconsistent IC50 values for this compound in my melanoma cell line. What could be the cause?
-
Answer: Variability in IC50 values is a common issue and can be attributed to several factors.
-
Time-Dependent Cytotoxicity: this compound's effect is highly dependent on the exposure time. IC50 values can decrease significantly with longer incubation periods (e.g., from 24 to 72 or 96 hours).[3][6] It is critical to maintain consistent incubation times across experiments.
-
Cell Line Specificity: Different melanoma cell lines exhibit varying sensitivity to this compound. For example, the A375 cell line has a reported IC50 of 1113 µM after 72 hours, while the WM-266-4 cell line has an IC50 of approximately 1 mM.[7][8]
-
DNA Repair Capacity: The expression levels of DNA repair proteins, particularly O6-methylguanine-DNA methyltransferase (MGMT), can significantly influence resistance.[9] Cells with high MGMT expression can repair the DNA damage induced by this compound, leading to higher IC50 values.
-
Metabolic Activation: this compound is a prodrug that requires metabolic activation by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP2E1) in the liver to form its active metabolite, MTIC.[9][10] Standard in vitro cell cultures lack this hepatic metabolism, which can affect the drug's apparent potency.
-
Issue 3: Severe Toxicity in Animal Models
-
Question: My mice are experiencing significant weight loss and other signs of toxicity after this compound administration. How can I manage this?
-
Answer: this compound can cause significant toxicity in animal models, mirroring the side effects seen in humans.
-
Myelosuppression: The most common toxicity is hematopoietic depression, leading to anemia, leukopenia, and thrombocytopenia.[11] Regular monitoring of blood counts is advisable if the experimental design allows.
-
Dose and Schedule Adjustment: If severe toxicity is observed, consider reducing the dose or altering the schedule. Preclinical studies have used various regimens, such as 80 mg/kg intraperitoneally (i.p.) daily for 5 days in a B16F1 melanoma model.[12] Another study in hamsters used single i.p. doses ranging from 1.4 to 2.0 g/m².[11] The chosen dose and schedule should balance efficacy and toxicity.
-
Supportive Care: Ensure animals have easy access to food and water. Restriction of food for 4-6 hours prior to treatment may help reduce nausea and vomiting.
-
Monitoring: Closely monitor animals for signs of toxicity, including weight loss (>15-20% may necessitate euthanasia), lethargy, ruffled fur, and changes in behavior.[13]
-
Route of Administration: Most preclinical studies use intraperitoneal (i.p.) injections.[11][14][15] Intravenous administration is also used but can cause irritation at the injection site.
-
Frequently Asked Questions (FAQs)
In Vitro Studies
-
Q1: What is a typical starting concentration range for this compound in in vitro cell viability assays?
-
A1: Based on published IC50 values, a starting range could be from 10 µM to 2000 µM (2 mM). The IC50 for various melanoma cell lines after 72 hours can range from ~15 µM to over 1000 µM.[6][7][8] It is recommended to perform a wide dose-response curve to determine the optimal range for your specific cell line.
-
-
Q2: How does this compound induce cell death?
-
A2: this compound's active metabolite, the methyl diazonium ion, is an alkylating agent. It primarily methylates guanine (B1146940) bases in DNA at the O6 and N7 positions.[9][16] This DNA damage leads to the formation of DNA adducts, which disrupt DNA replication and transcription, trigger cell cycle arrest, and ultimately induce apoptosis if the damage is irreparable.[9] The mismatch repair (MMR) system can contribute to this process, as futile attempts to repair persistent O6-methylguanine lesions can activate cell death pathways.[9]
-
-
Q3: Can I combine this compound with other agents in vitro?
-
A3: Yes, several preclinical studies have explored combination therapies to enhance this compound's efficacy. For example, combining it with hyperthermia or other agents like oxyresveratrol (B150227) has shown synergistic effects in reducing melanoma cell viability.[6][8]
-
In Vivo Studies
-
Q4: What is a standard protocol for a this compound efficacy study in a mouse xenograft model?
-
A4: A typical workflow involves subcutaneously inoculating immunodeficient mice with cancer cells (e.g., 5x10⁵ B16F1 melanoma cells).[12] Once tumors reach a palpable size (e.g., 60-150 mm³), mice are randomized into control and treatment groups.[12][17] this compound is often administered intraperitoneally. A common schedule is a daily injection for 5 consecutive days, followed by a period of observation.[12] Tumor volume and body weight should be measured regularly (e.g., daily or every other day) to assess efficacy and toxicity.[12][13]
-
-
Q5: What are the safety precautions for handling this compound in animal studies?
-
A5: this compound is a hazardous drug. Preparation (reconstitution, weighing, diluting) should be done in a fume hood or biological safety cabinet.[18] Use personal protective equipment (gloves, lab coat). Animal waste and bedding are considered hazardous for at least 48 hours post-injection and should be handled accordingly.[18] Use safe sharps procedures, and do not recap needles.[18]
-
-
Q6: Can this compound treatment in animal models lead to drug resistance?
-
A6: Yes, long-term exposure to this compound can select for resistant cell populations. Studies have shown that this compound-resistant melanoma cell lines can exhibit increased tumor growth and metastatic potential in vivo, potentially through the upregulation of pathways involving RAF/MEK/ERK, IL-8, and VEGF.[19]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Melanoma Cell Lines
| Cell Line | Incubation Time (hours) | IC50 Value (µM) | Reference |
| A375 | 72 | 1113 | [7] |
| A375 | 24 | >1000 | [6] |
| A375 | 48 | 181.1 ± 7.2 | [6] |
| A375 | 72 | 43.9 ± 1.1 | [6] |
| MNT-1 | 24 | >1000 | [6] |
| MNT-1 | 48 | 329.3 ± 27.5 | [6] |
| MNT-1 | 72 | 104.3 ± 8.1 | [6] |
| WM-266-4 | Not Specified | ~1000 (1 mM) | [8] |
| SK-MEL-30 | Not Specified | ~450 (Reduced to ~205 with electroporation) | [20] |
| B16/F1 | Not Specified | 260 | [3] |
| A-875 | Not Specified | 287 | [3] |
| SK-MEL-5 | Not Specified | 380 | [3] |
Table 2: Example In Vivo this compound Dosages and Schedules
| Animal Model | Cancer Type | Route | Dosage and Schedule | Outcome/Observation | Reference |
| C57BL/6 Mice | B16F1 Melanoma | i.p. | 80 mg/kg, daily for 5 days | Significant tumor growth inhibition when combined with axitinib (B1684631). | [12] |
| Syrian Golden Hamsters | Fibrosarcoma (BHK cells) | i.p. | Single dose of 1.4, 1.6, 1.8, or 2.0 g/m² | Dose-related inhibition of tumor cell proliferation; observed toxicity (anemia, thrombocytopenia, leukopenia, hepatitis, pneumonia). | [11] |
| Male Mice | N/A (Toxicity Study) | i.p. | 3.5 mg/kg, daily for 5 days | Induced high cytotoxicity to bone marrow cells (micronucleated erythrocytes). | [21] |
| C57BL/6 Mice | B16 Melanoma | i.p. | Not specified, dose-dependent | Decreased tumor growth when combined with topical DNCB. | [14] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Plate melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Protect from light.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
-
Cell Preparation: Harvest melanoma cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5x10⁶ cells/mL. Keep on ice.[12]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 5x10⁵ cells) into the right flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice every 2-3 days. Once tumors are palpable, measure their dimensions (length and width) using calipers. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).[13][17]
-
This compound Administration:
-
Prepare this compound solution fresh daily and protect it from light.
-
Administer this compound via intraperitoneal (i.p.) injection at the predetermined dose (e.g., 80 mg/kg).[12]
-
Administer the vehicle (e.g., sterile saline) to the control group.
-
Follow the desired schedule (e.g., daily for 5 consecutive days).
-
-
Monitoring Efficacy and Toxicity:
-
Measure tumor volume and mouse body weight every 1-2 days throughout the study.[12]
-
Monitor for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
The study endpoint is typically when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when mice show signs of excessive toxicity (e.g., >20% body weight loss).[13]
-
-
Data Analysis: Plot the mean tumor volume and mean body weight for each group over time. Statistically compare the treatment groups to the control group to determine efficacy.
Visualizations
Caption: this compound's mechanism of action from prodrug activation to apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly Soluble this compound Multicomponent Crystals Less Prone to Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stability of this compound in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combined Therapy with this compound and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic inhibitory effects of the oxyresveratrol and this compound combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. altretamine.com [altretamine.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of combined axitinib with this compound in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Chemoimmunotherapy for melanoma with this compound and 2,4-dinitrochlorobenzene: results from a murine tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topical CpG enhances the response of murine malignant melanoma to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. prostigmin.com [prostigmin.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 19. Exposure of melanoma cells to this compound results in enhanced tumor growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Efficacy of Electrochemotherapy with this compound on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reduction of this compound cytogenetic effects on somatic cells in male mice using bee glue (Propolis) to manifest the scientific miracles in the Quran - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Dacarbazine in vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the off-target effects of Dacarbazine (B1669748) (DTIC) in preclinical in vivo models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound? A1: this compound is a prodrug, meaning it is inactive until metabolized.[1] In vivo, it is activated by cytochrome P450 enzymes in the liver (primarily CYP1A1, CYP1A2, and CYP2E1) to form the active compound, monomethyl triazeno imidazole (B134444) carboxamide (MTIC).[1][2] MTIC is an alkylating agent that attaches a methyl group to DNA, primarily at the O6 and N7 positions of guanine.[1][3] This DNA methylation disrupts replication and transcription, leading to DNA damage and ultimately triggering cell death (apoptosis), particularly in rapidly dividing cancer cells.[1]
Q2: What are the most common and dose-limiting off-target effects of this compound in vivo? A2: The non-selective nature of this compound means it affects all rapidly dividing cells, not just cancerous ones.[1] The most significant off-target toxicities observed in animal models are:
-
Hematopoietic Depression (Myelosuppression): This is the most common toxicity, characterized by a decrease in white blood cells (leukopenia) and platelets (thrombocytopenia).[4][5]
-
Hepatotoxicity: this compound can cause severe liver injury, including hepatic necrosis and sinusoidal obstruction syndrome.[4][5][6] This is thought to result from direct injury to sinusoidal endothelial cells.[6]
-
Gastrointestinal Distress: Symptoms like loss of appetite, nausea, and vomiting are frequently observed.[2][7]
-
Genotoxicity: The drug can induce DNA damage in healthy cells, which is a concern for long-term studies.[8][9] It has been shown to be cytotoxic and genotoxic to germ cells in mice.[10]
-
Local Injection Site Reactions: Extravasation (leakage from the vein) during intravenous administration can lead to severe pain and tissue damage.[5]
Q3: How does O6-methylguanine-DNA methyltransferase (MGMT) expression affect this compound's efficacy and toxicity? A3: MGMT is a DNA repair enzyme that specifically removes alkyl groups from the O6 position of guanine.[1] High levels of MGMT expression in tumor cells can rapidly reverse the DNA methylation caused by this compound, making the cells resistant to the drug's therapeutic effect.[1][2] Conversely, low MGMT expression in tumors leads to greater sensitivity. While MGMT in healthy tissues can theoretically protect against off-target DNA damage, its expression level in tumors is the critical determinant of therapeutic success.
Q4: What are the leading strategies to mitigate this compound's systemic toxicity? A4: Several strategies are being explored to reduce off-target effects while maintaining or enhancing anti-tumor activity:
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles, nanoemulsions) can improve its solubility, stability, and biodistribution.[11][12][13] These carriers can passively target tumor tissue through the Enhanced Permeability and Retention (EPR) effect, increasing drug concentration at the tumor site and reducing exposure to healthy tissues.[11][14][15]
-
Targeted Delivery Systems: Advanced nanoparticles can be functionalized with ligands (like aptamers) that actively bind to receptors overexpressed on cancer cells, further enhancing specificity.[11][12] Some systems can be triggered to release the drug by specific stimuli like pH or external lasers.[12][14]
-
Combination Therapy: Using this compound at a lower dose in combination with other agents (e.g., celecoxib) can produce synergistic anti-tumor effects, reducing the dose-dependent toxicity of this compound.[16][17]
-
Dose Optimization: Careful dose selection and adjustment based on the animal model's tolerance (e.g., body weight changes, clinical signs) and organ function (renal, hepatic) is crucial.[7][18]
Troubleshooting Guide
Problem 1: My animals are experiencing severe weight loss (>15%) and lethargy after this compound administration.
| Potential Cause | Troubleshooting Step |
| Dose is too high for the specific strain/model. | Review literature for established dose ranges in your specific animal model.[4][19] Consider performing a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Reduce the dose by 20-25% in the next cohort. |
| Systemic toxicity (myelosuppression, hepatitis). | Schedule interim blood draws to perform a Complete Blood Count (CBC) and check liver enzyme levels (ALT, AST). This will help quantify myelosuppression and hepatotoxicity.[4] |
| Dehydration and malnutrition due to nausea. | Ensure easy access to hydration and palatable, high-energy food. Consider administering subcutaneous fluids if dehydration is apparent. Pre-medication with antiemetics may be an option.[2] |
Problem 2: Post-mortem histology shows significant liver damage (hepatitis, necrosis).
| Potential Cause | Troubleshooting Step |
| Direct hepatotoxicity. | This compound is known to cause liver damage, potentially through direct injury to endothelial cells or immune-mediated mechanisms.[6] Lowering the dose is the primary solution. |
| Drug formulation/vehicle issue. | If using a novel formulation (e.g., nanoparticles), ensure the vehicle/carrier itself is not causing liver toxicity by including a vehicle-only control group. |
| Metabolic overload. | This compound is activated in the liver.[1] If the dose is too high, the metabolic process and resulting reactive intermediates can overwhelm the liver's detoxification capacity.[20] Space dosing cycles further apart to allow for hepatic recovery. |
Problem 3: The anti-tumor efficacy of this compound is lower than expected.
| Potential Cause | Troubleshooting Step | | High MGMT expression in the tumor model. | Before starting a large-scale study, assess the MGMT protein expression (by immunohistochemistry or Western blot) or promoter methylation status of your tumor cells/model. If MGMT is high, the model may be inherently resistant.[1] | | Inadequate drug delivery to the tumor. | Consider alternative drug delivery strategies. Nanoformulations can improve tumor accumulation via the EPR effect. | | Sub-optimal dosing regimen. | The dosing schedule may be as important as the dose itself. Compare your regimen (e.g., daily for 5 days vs. once a week) with established protocols.[5][19] An alternative schedule may yield better results. | | Light-induced degradation of the drug. | this compound is sensitive to light.[19] Ensure that drug solutions are protected from light during preparation and administration to prevent degradation before it reaches the target.[18] |
Data Presentation: Summary Tables
Table 1: Common Off-Target Effects of this compound and Primary Tissues Affected
| Toxicity Type | Primary Organ/System Affected | Key In Vivo Indicators |
| Myelosuppression | Bone Marrow | Reduced white blood cell, red blood cell, and platelet counts.[4][21] |
| Hepatotoxicity | Liver | Elevated serum ALT/AST; histological evidence of necrosis, hepatitis.[4][6] |
| Genotoxicity | Germ Cells, Healthy Tissues | Increased DNA strand breaks (Comet assay); sperm abnormalities.[9][10] |
| Neuropathic Pain | Peripheral Nervous System | Mechanical and cold allodynia (hypersensitivity to stimuli).[22] |
| Skin Toxicity | Skin (at injection site) | Ulceration, inflammation, especially upon light exposure.[19] |
Table 2: Example In Vivo Dosing Regimens for this compound in Rodent Models
| Animal Model | Dose | Route | Schedule | Outcome Measured | Reference |
| BALB/c Mice | 50 & 100 mg/kg | IP | 3 times/week for 2 weeks | Tumor growth inhibition | [19] |
| C57BL/6 Mice | 10 mg/kg | IP | (With Celecoxib) | Inhibition of tumor growth and metastasis | [16] |
| Mice (unspecified) | 25, 50, 100 mg/kg | IP | 5 consecutive days | Germ cell damage, testosterone (B1683101) levels | [10] |
| Syrian Golden Hamsters | 1.4 - 2.0 g/m² | IP | Single dose | Hematological and histological changes | [4] |
Note: Doses are not directly comparable across species. Researchers should always perform pilot studies to determine the optimal dose for their specific model and experimental goals.
Visualizations: Pathways and Workflows
Caption: this compound's metabolic activation and divergent on-target vs. off-target effects.
Caption: A general experimental workflow for evaluating this compound formulations in vivo.
Caption: A troubleshooting decision tree for low this compound efficacy in vivo.
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity (Myelosuppression) in Mice
-
Animal Model: C57BL/6 or BALB/c mice, aged 6-8 weeks.
-
Groups: Minimum of n=5 mice per group (Vehicle Control, this compound-treated).
-
This compound Preparation: Dissolve this compound in an appropriate vehicle (e.g., 0.9% saline). Prepare fresh daily and protect from light at all times.[18][19]
-
Administration: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection according to the planned dosing schedule.
-
Blood Collection:
-
Collect 50-100 µL of blood via submandibular or saphenous vein bleeding at baseline (Day 0) and at specified time points post-treatment (e.g., Day 7, 14, 21).
-
Collect blood into EDTA-coated microtubes to prevent coagulation.
-
-
Analysis:
-
Analyze samples immediately using an automated veterinary hematology analyzer to obtain a Complete Blood Count (CBC).
-
Key parameters to assess are: White Blood Cells (WBC), Platelets (PLT), and Red Blood Cells (RBC).
-
-
Endpoint: A significant drop in WBC and PLT counts compared to the vehicle control group indicates myelosuppression.[4]
Protocol 2: Assessment of Hepatotoxicity in Mice
-
Study Design: Follow steps 1-4 from Protocol 1.
-
Serum Collection:
-
At the study endpoint, collect terminal blood via cardiac puncture.
-
Transfer blood to a serum separator tube and allow it to clot for 30 minutes at room temperature.
-
Centrifuge at 2000 x g for 10 minutes to separate serum.
-
-
Serum Analysis:
-
Analyze serum samples for levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using a veterinary chemistry analyzer or commercially available ELISA kits.
-
Elevated ALT/AST levels are indicative of liver damage.[6]
-
-
Histopathology:
-
Immediately following euthanasia and blood collection, perfuse the animal with saline, followed by 10% neutral buffered formalin.
-
Harvest the liver and fix it in 10% formalin for at least 24 hours.
-
Process the fixed tissue, embed in paraffin, section at 4-5 µm, and perform Hematoxylin and Eosin (H&E) staining.[4]
-
A board-certified veterinary pathologist should examine slides for signs of hepatotoxicity, such as necrosis, inflammation, and sinusoidal damage.[4]
-
Protocol 3: In Vivo Comet Assay for Measuring DNA Genotoxicity
-
Study Design: Follow steps 1-4 from Protocol 1. The final dose should be administered 2-4 hours before tissue harvesting.
-
Tissue Harvesting and Cell Isolation:
-
At the desired time point, euthanize the animal.
-
Rapidly harvest organs of interest (e.g., liver, spleen, bone marrow).
-
Place tissues in ice-cold mincing buffer (e.g., PBS with 20 mM EDTA).
-
Gently mince the tissue and filter through a cell strainer (e.g., 70 µm) to obtain a single-cell suspension. Keep cells on ice.
-
-
Comet Assay (Alkaline): This protocol is based on commercially available kits (e.g., from Trevigen, R&D Systems), which should be followed closely.
-
Embed a small number of isolated cells (~10,000) in low-melting-point agarose (B213101) on a specially coated microscope slide.
-
Lyse the cells with a detergent solution at high salt concentrations to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Place slides in an alkaline electrophoresis solution (pH > 13) to unwind the DNA and expose single-strand breaks.
-
Perform electrophoresis at low voltage. Damaged DNA (containing breaks) will migrate away from the nucleoid, forming a "comet tail."
-
-
Visualization and Analysis:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).
-
Visualize slides using a fluorescence microscope.
-
Use specialized image analysis software to quantify the extent of DNA damage. The "tail moment" or "% DNA in tail" are common metrics.
-
An increase in comet tail length/intensity in the this compound-treated group compared to the control indicates genotoxicity.[23]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. prostigmin.com [prostigmin.com]
- 4. Acute toxic effects of single dose this compound: hematological and histological changes in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound induces genotoxic and cytotoxic germ cell damage with concomitant decrease in testosterone and increase in lactate dehydrogenase concentration in the testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy [frontiersin.org]
- 12. This compound-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-encapsulated solid lipid nanoparticles for skin cancer: physical characterization, stability, in-vivo activity, histopathology, and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic antiproliferative and pro-apoptotic activity of this compound combined with 2-aminoethyl dihydrogen phosphate in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 19. Experimental this compound antitumor activity and skin toxicity in relation to light exposure and pharmacologic antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound alone or associated with melanoma-bearing cancer pain model induces painful hypersensitivity by TRPA1 activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Interaction of this compound and imexon, in vitro and in vivo, in human A375 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dacarbazine Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the delivery of dacarbazine (B1669748) (DTIC) across the blood-brain barrier (BBB) for the treatment of central nervous system (CNS) malignancies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound, the blood-brain barrier, and key delivery technologies.
Q1: What is this compound and why is its delivery to the brain challenging?
A1: this compound (DTIC) is an alkylating chemotherapy agent used in the treatment of various cancers, including malignant melanoma and Hodgkin's lymphoma.[1][2] It is a prodrug, meaning it is converted into its active form, MTIC (monomethyl triazeno imidazole (B134444) carboxamide), by liver enzymes.[1] The primary challenge in using this compound for brain tumors is that it does not effectively cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that protects the brain from harmful substances.[3][4] Furthermore, this compound is light-sensitive, has low aqueous solubility, and a short half-life, which complicates its administration and efficacy.[5][6][7]
Q2: What are the primary strategies being explored to enhance this compound delivery to the brain?
A2: Current research focuses on several key strategies to circumvent the BBB:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound within nanocarriers like liposomes, cubosomes, or polymeric nanoparticles can protect the drug from degradation and facilitate its transport across the BBB.[6][8][9] Surface modifications with specific ligands can further target these nanoparticles to brain tumor cells.[10][11]
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves in combination with intravenously injected microbubbles to transiently and locally open the BBB, allowing drugs like this compound to enter the brain.[12][13][14]
-
Chemical Modification & Prodrugs: Modifying the chemical structure of this compound to create more lipophilic prodrugs can enhance its ability to passively diffuse across the BBB.[15]
-
Invasive Techniques: Methods like convection-enhanced delivery (CED), which involves direct infusion into the brain tissue, can bypass the BBB entirely but are highly invasive.[4][16]
Q3: How does Focused Ultrasound (FUS) work to open the blood-brain barrier?
A3: Focused ultrasound (FUS) is a non-invasive method that uses targeted ultrasonic energy to temporarily increase the permeability of the BBB.[13] The procedure involves the intravenous injection of preformed microbubbles.[12] When these microbubbles reach the targeted brain region, the FUS energy causes them to oscillate (stable cavitation).[12] This mechanical stimulation interacts with the endothelial cells of the blood vessels, transiently disrupting the tight junctions that form the core of the BBB and allowing therapeutic agents to pass from the bloodstream into the brain tissue.[13][17] The BBB typically returns to its normal state within a few hours after the procedure.[13]
Section 2: Troubleshooting Guides
This section provides practical advice for common issues encountered during experiments.
Nanoparticle Formulation & Characterization
Q: My this compound-loaded nanoparticles show low encapsulation efficiency (EE%). What are the potential causes and solutions?
A: Low encapsulation efficiency is a common problem, particularly with water-soluble drugs like this compound.[6][7] Consider the following troubleshooting steps:
-
Review your Formulation Method: The choice of lipids, polymers, and solvents is critical. For lipid-based nanoparticles (liposomes, cubosomes), ensure the lipid film is completely dry before hydration with the drug solution.[6][7]
-
Optimize Drug-to-Lipid/Polymer Ratio: An excessively high drug concentration relative to the carrier material can lead to saturation and failure to encapsulate. Experiment with different ratios to find the optimal loading capacity.
-
Adjust pH: this compound's solubility and charge are pH-dependent. Adjusting the pH of the hydration buffer can improve its interaction with the lipid or polymer matrix, potentially increasing encapsulation.
-
Modify the Drug: Co-encapsulating this compound with a lipophilic agent or using a more lipophilic derivative of the drug can improve its partitioning into the core of the nanoparticle.[18]
Q: The particle size of my nanoformulation is too large or shows high polydispersity. How can I fix this?
A: Particle size is crucial for BBB penetration, with smaller nanoparticles generally being more effective.[19]
-
Refine Preparation Technique: For lipid-based systems, ensure the hydration and sonication/extrusion steps are well-controlled. High-energy methods like probe sonication or high-pressure homogenization can reduce particle size more effectively than bath sonication.
-
Optimize Stabilizer Concentration: For cubosomes and other polymeric nanoparticles, the concentration of stabilizers like Pluronic F127 is critical.[6] Insufficient stabilizer can lead to aggregation and larger particle sizes.
-
Extrusion: Passing the nanoparticle suspension through polycarbonate membranes with defined pore sizes is a highly effective method for achieving a uniform and smaller particle size distribution.
-
Purification: Ensure that unencapsulated drug and other reagents are effectively removed, as they can contribute to inaccurate size measurements or aggregation.
Focused Ultrasound (FUS) Experiments
Q: I am not observing significant BBB opening or drug delivery enhancement after my FUS procedure. What should I check?
A: The effectiveness of FUS-mediated BBB opening depends on a complex interplay of parameters.[14]
-
Verify Microbubble Administration: Confirm the correct dose and timing of microbubble injection. The FUS application must coincide with the presence of microbubbles in the circulation at the target site.[14]
-
Optimize Acoustic Parameters: The ultrasound frequency, peak-negative pressure, pulse length, and repetition frequency are critical. The required pressure threshold for BBB opening is frequency-dependent; higher frequencies often require higher pressures.[12] Review literature for parameters used in similar animal models.
-
Check Skull Attenuation: The skull can significantly attenuate ultrasound energy. Ensure your FUS system and parameters are calibrated to account for this. For preclinical models, a lower frequency (0.2 to 1.5 MHz) is often suitable for transcranial application.[12]
-
Confirm Targeting Accuracy: Use MRI or other imaging guidance to ensure the ultrasound focus is accurately targeted to the desired brain region.[13]
Q: My FUS experiment resulted in tissue damage (e.g., microhemorrhages). How can I improve the safety of the procedure?
A: Ensuring the procedure is safe and reversible is paramount.
-
Reduce Acoustic Pressure: Tissue damage is often caused by excessive acoustic pressure leading to inertial (unstable) cavitation. Reduce the peak-negative pressure to remain in a stable cavitation regime.
-
Use an Acoustic Feedback Controller: Real-time monitoring of acoustic emissions can help ensure that the microbubble activity remains within a safe, therapeutic window, preventing the transition to inertial cavitation.[12]
-
Adjust Microbubble Dose: A lower concentration of microbubbles may reduce the intensity of the cavitation effect, thereby minimizing the risk of vascular damage.[20]
Section 3: Data & Protocols
Data Summary Tables
Table 1: Reported Enhancement of Drug Delivery Using Focused Ultrasound
| Therapeutic Agent | Animal Model | Fold Increase in Brain Concentration (vs. Control) | Reference |
|---|---|---|---|
| Various Anticancer Drugs | Glioma Models | 1.6 to 8-fold (in tumor) | [14] |
| Small Molecules | Healthy Brain | 1.4 to 16.6-fold | [14] |
| Monoclonal Antibodies | Healthy Brain | 3.6-fold (average) | [14] |
| Etoposide | Murine Glioma | ~8-fold |[16] |
Table 2: Example this compound Nanoparticle Formulation Parameters
| Nanoparticle Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|
| Cubosomes | Glyceryl Monooleate (GMO), Pluronic F127 | 104.7 | 6.9 | [6] |
| Cubosomes | GMO, F127 | 88.4 | 16.7 | [7] |
| Nanoparticles (Topical) | Not specified | 16.3 ± 8.1 | 67.4 ± 3.5 |[8] |
Key Experimental Protocols
Protocol 1: General Method for this compound-Loaded Liposome (B1194612) Preparation (Thin-Film Hydration)
-
Lipid Film Formation: Dissolve lipids (e.g., soy phosphatidylcholine, cholesterol) and a PEGylated lipid (for steric stability) in an organic solvent like chloroform (B151607) or an ethanol/chloroform mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 60°C). This will form a thin, dry lipid film on the flask wall.[6]
-
Hydration: Prepare an aqueous solution of this compound in a suitable buffer (e.g., PBS, pH 7.4). Add this solution to the flask containing the dry lipid film.
-
Vesicle Formation: Agitate the flask by rotating it in the rotary evaporator (without vacuum) at the same temperature for 1-2 hours. This process hydrates the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion):
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, for a more uniform size distribution, extrude the suspension multiple times through polycarbonate filters with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification: Remove unencapsulated this compound from the liposome suspension using dialysis against the buffer or size exclusion chromatography.
-
Characterization: Analyze the final formulation for particle size, zeta potential, and encapsulation efficiency (determined by separating free drug from encapsulated drug and quantifying with UV-Vis spectrophotometry or HPLC).
Protocol 2: In Vivo Focused Ultrasound (FUS) for BBB Disruption
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and place it in a stereotactic frame. Shave and depilate the hair on the head to ensure good acoustic coupling.
-
Targeting: Use MRI or stereotactic coordinates to identify the target region in the brain.
-
Acoustic Coupling: Apply a cone filled with degassed water and an ultrasound gel between the transducer and the animal's head to ensure efficient transmission of the ultrasound waves.
-
Drug and Microbubble Administration:
-
Administer the this compound formulation (e.g., this compound solution or this compound-loaded nanoparticles) intravenously.
-
Immediately prior to sonication, inject a bolus of microbubbles (e.g., Definity®, SonoVue®) intravenously via a tail vein catheter.[20]
-
-
Sonication: Apply the focused ultrasound using pre-determined acoustic parameters (e.g., frequency: 0.5-1.5 MHz, peak-negative pressure: 0.3-0.6 MPa, duration: 60-120 seconds).[12][14]
-
Confirmation of Opening: BBB opening can be confirmed by injecting a contrast agent like Gadolinium (for MRI) or Evans Blue dye and observing its extravasation into the brain parenchyma at the target site.
-
Post-Procedure Monitoring & Analysis: Monitor the animal for recovery. At the desired time point, sacrifice the animal and harvest the brain tissue to quantify drug concentration using methods like HPLC or mass spectrometry.
Section 4: Diagrams and Workflows
Caption: Workflow for developing and testing nanoparticle-based this compound delivery.
Caption: FUS with microbubbles transiently opens the BBB for drug entry.
Caption: Decision flowchart for troubleshooting poor in vivo this compound delivery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Brain metastases of malignant melanomas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proventainternational.com [proventainternational.com]
- 5. Optimizing this compound Therapy: Design of a Laser-Triggered Delivery System Based on β-Cyclodextrin and Plasmonic Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation of this compound-Loaded Cubosomes—Part I: Influence of Formulation Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation of this compound-loaded Cubosomes. Part III. Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound nanoparticle topical delivery system for the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticle drug delivery system for the treatment of brain tumors: Breaching the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Theranostic Strategy of Focused Ultrasound Induced Blood-Brain Barrier Opening for CNS Disease Treatment [frontiersin.org]
- 14. Comprehensive Review: Focused Ultrasound Blood-Brain Barrier Opening for Delivering Drugs to Gliomas - Focused Ultrasound Foundation [fusfoundation.org]
- 15. mdpi.com [mdpi.com]
- 16. Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Co-Delivery of Eugenol and this compound by Hyaluronic Acid-Coated Liposomes for Targeted Inhibition of Survivin in Treatment of Resistant Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Dacarbazine Handling and Photodecomposition Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of dacarbazine (B1669748) in a laboratory setting to prevent photodecomposition.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Solution |
| Discoloration of this compound Solution (e.g., turning pink) | Exposure to light, leading to the formation of degradation products.[1][2] | 1. Immediate Action: Discard the discolored solution as it indicates degradation.2. Prevention: Prepare and handle the solution under light-protected conditions. Use amber vials, wrap containers in aluminum foil, or work in a room with minimal light.[3][4][5] Opaque bags have been shown to be more effective at preventing photodegradation than standard UV-light-shielding bags.[1] |
| Inconsistent Experimental Results | Degradation of this compound due to light exposure, leading to lower effective concentrations of the active compound. The main photodegradation product is 2-azahypoxanthine (B601068).[6][7] | 1. Verify Stability: Implement a stability-indicating analytical method, such as HPLC, to quantify this compound and its degradation products in your samples.[3][6]2. Control Light Exposure: Standardize all experimental steps to minimize light exposure. Use light-resistant infusion sets and opaque tubing if applicable.[3][4][5]3. Control Temperature: Store reconstituted this compound solutions at 2-8°C when not in immediate use to slow degradation.[3][4][8] |
| Precipitate Formation in Solution | This can be a sign of degradation or issues with solubility. The pH of the solution can influence the stability of this compound.[6] | 1. pH and Buffer Check: Ensure the pH of your solvent system is within the stable range for this compound. The degradation of this compound is dependent on the ionization state of the molecule.[6]2. Fresh Preparation: Prepare this compound solutions immediately before use whenever possible.[4] |
| Observed Cellular Toxicity in Control Groups | Photodegradation products of this compound, such as 4-diazoimidazole-5-carboxamide (B1208136) (Diazo-IC), can be toxic.[9][10][11] | 1. Light Protection: Strictly adhere to light protection protocols for all solutions, including those used for control experiments.2. Analysis of Degradants: If unexpected toxicity is observed, analyze the this compound solution for the presence of degradation products like Diazo-IC and 2-azahypoxanthine.[9][12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in the lab?
A1: The primary cause of this compound degradation is exposure to light, a process known as photodecomposition.[6][13] This leads to the formation of several degradation products, most notably 2-azahypoxanthine and 4-diazoimidazole-5-carboxamide (Diazo-IC).[3][9]
Q2: How can I visually identify if my this compound solution has degraded?
A2: A common sign of this compound degradation is a color change in the solution, often to a pale yellow or pink hue.[1][14] However, significant degradation can occur before any visible change. Therefore, quantitative analysis is recommended for sensitive experiments.
Q3: What are the best practices for storing this compound powder and reconstituted solutions?
A3:
-
Powder: Store this compound powder in a tightly closed container in a dry, well-ventilated place, protected from light, at -20°C.[15] Another source suggests storing vials in their outer carton to protect from light at temperatures not exceeding 25°C.[4]
-
Reconstituted Solutions: For short-term storage, reconstituted solutions can be kept at room temperature for up to 8 hours if protected from light.[16] For longer storage, up to 72 hours, solutions should be stored at 2-8°C and protected from light.[3][8][16]
Q4: What type of containers should I use for preparing and storing this compound solutions?
A4: Use amber glass vials to protect the solution from light.[3][4] If amber vials are not available, wrap standard glass or polyvinyl chloride (PVC) containers in aluminum foil.[3][5] For administration, opaque tubing is recommended.[3][5]
Q5: Does the type of solvent affect this compound's stability?
A5: Yes, the solvent can affect stability. This compound can be reconstituted with sterile water for injection.[8] It can be further diluted in 5% dextrose or 0.9% sodium chloride injection.[8] The pH of the solution is also a factor, with degradation being dependent on the ionization state of the molecule.[6]
Q6: Are there any chemical stabilizers I can add to my this compound solution?
A6: Reduced glutathione (B108866) has been shown to protect this compound from photodecomposition under fluorescent light.[17] The stabilizing effect increases with the concentration of reduced glutathione.[17]
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of Reconstituted this compound (10-11 mg/mL)
| Storage Condition | Container | Light Condition | Stability Duration |
| Room Temperature | Glass Vial | Exposed to light | 24 hours[3][5] |
| 2-8°C | Glass Vial | Dark | At least 96 hours[3][5] |
| 4°C | Vial | Not specified | Up to 72 hours[16] |
| Room Temperature | Vial | Normal room light | Up to 8 hours[16] |
Table 2: Stability of Diluted this compound (e.g., in PVC bags)
| Concentration | Storage Condition | Light Condition | Stability Duration |
| 1.40 mg/mL | Room Temperature | Daylight | 2 hours[3][5] |
| 1.40 mg/mL | Room Temperature | Fluorescent light | 24 hours[3][5] |
| 1.40 mg/mL | Room Temperature | Covered with aluminum foil | 72 hours[3][5] |
| Not specified | 4°C | Not specified | Up to 24 hours[16] |
| 1.40 mg/mL | 2-6°C | Not specified | At least 168 hours[3][5] |
Table 3: Effect of Light Shielding on Diazo-IC Concentration after 180 minutes
| Shielding Condition | Diazo-IC Concentration (µg/mL) |
| No Shield | 5.7 ± 0.6[10] |
| Aluminum Shield | 1.7 ± 0.2[10] |
| Orange Shield | 1.9 ± 0.2[10] |
| Red Shield | 1.9 ± 0.2[10] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound and Degradation Product Analysis
This protocol is a general guideline based on methods cited in the literature.[3][6][12]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.[12]
-
Mobile Phase: A gradient elution is often employed. One example consists of a mobile phase of 100% 0.5 M sodium acetate (B1210297) (pH 7.0) and 25% acetonitrile (B52724) in 0.05 M sodium acetate (pH 5.5).[12] Another study used a mobile phase of 0.1% OPA buffer and Acetonitrile (90:10) with the pH maintained at 5.[18]
-
Detection: UV detection at a wavelength of 280 nm or 323 nm has been used.[12][18]
-
Sample Preparation:
-
Analysis: Inject the prepared sample into the HPLC system. Identify and quantify this compound and its degradation products (e.g., 2-azahypoxanthine, 5-aminoimidazole-4-carboxamide) by comparing retention times and peak areas to those of known standards.
Visualizations
Caption: this compound photodecomposition pathway.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Strategies to prevent this compound photodecomposition.
References
- 1. gerpac.eu [gerpac.eu]
- 2. Photodegradation of this compound Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of this compound in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medac.eu [medac.eu]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. Impact of Light Shielding on Photo-Degradation of this compound during the Preparation Process [jstage.jst.go.jp]
- 10. [Methods for reducing this compound photodegradation and its accompanying venous pain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Light Shielding on Photo-Degradation of this compound during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. This compound | C6H10N6O | CID 135398738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. uh-ir.tdl.org [uh-ir.tdl.org]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. globalrph.com [globalrph.com]
- 17. researchgate.net [researchgate.net]
- 18. neuroquantology.com [neuroquantology.com]
Technical Support Center: Managing Dacarbazine-Induced Hepatotoxicity in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hepatotoxic effects of Dacarbazine (B1669748) (DTIC) in research animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: this compound is a prodrug that is metabolically activated by cytochrome P450 (CYP) enzymes in the liver, primarily CYP1A1, CYP1A2, and CYP2E1.[1] This process generates reactive metabolites, including a methylating agent, which can lead to cellular damage. The primary mechanism of hepatotoxicity involves injury to sinusoidal endothelial cells (SECs), which can result in sinusoidal obstruction syndrome (SOS), also known as veno-occlusive disease (VOD).[2][3] This injury is often accompanied by the depletion of glutathione (B108866) (GSH), a key antioxidant, leading to increased oxidative stress, mitochondrial dysfunction, and lysosomal membrane rupture.[2][4]
Q2: What are the typical clinical signs of this compound hepatotoxicity in research animals?
A2: In research animals such as rats and hamsters, this compound-induced hepatotoxicity can manifest as moderate hepatitis.[5][6] Key indicators include elevations in serum liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1] Histological examination of the liver may reveal centrilobular necrosis and occlusion of sinusoids.[3] In some cases, particularly with repeated cycles of administration, a hypersensitivity-like reaction with eosinophilia may be observed.[3]
Q3: Is the hepatotoxicity of this compound dose-dependent?
A3: Yes, studies in Sprague-Dawley rats have demonstrated that the hepatotoxicity of this compound is dose-dependent.[1][7] Higher doses are associated with more significant histological changes in the liver.
Q4: Are there any known agents that can mitigate this compound-induced hepatotoxicity?
A4: Yes, hepatoprotective agents have been investigated. For instance, silibinin, the active component of milk thistle, has been shown to reduce elevated transaminase and bilirubin (B190676) levels in mice treated with this compound. Its protective mechanisms include scavenging free radicals and upregulating detoxifying enzymes.
Q5: What is the general timeframe for the onset of this compound-induced liver injury in animal models?
A5: The onset of toxicity can be observed within a relatively short period. In murine liver cells, the toxic effects of this compound become apparent between 11 and 12 hours after exposure.[2] In vivo, significant changes in liver enzymes and histology are typically evaluated within a few days of administration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in serum ALT/AST levels between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., intraperitoneal injection leakage). 2. Variation in the metabolic rate between individual animals. 3. Underlying subclinical health issues in some animals. 4. Fasting status of the animals prior to blood collection. | 1. Ensure proper training on injection techniques. Consider intravenous administration for more consistent delivery. 2. Use a sufficient number of animals per group to account for biological variability. 3. Source animals from a reputable vendor and allow for an adequate acclimatization period. Perform a health check before starting the experiment. 4. Standardize the fasting protocol for all animals before sample collection. |
| Unexpectedly high mortality in the this compound-treated group. | 1. The dose of this compound may be too high for the specific strain or age of the animal model. 2. Pre-existing liver conditions or co-administration of other substances that induce hepatic microsomal enzymes (e.g., ethanol) can increase toxicity.[1] 3. Myelosuppression, a known side effect of this compound, can lead to secondary infections and mortality.[5][6] | 1. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model. 2. Avoid co-administration of enzyme-inducing agents. Ensure the animals' diet and environment are free from confounding substances.[1] 3. Monitor animals for signs of infection and consider supportive care if necessary. Be aware of the potential for combined hepato- and myelotoxicity.[1] |
| No significant elevation in liver enzymes despite visible histological damage. | 1. The timing of blood collection may not coincide with the peak of enzyme release. 2. The type of liver injury may not primarily involve hepatocyte necrosis (e.g., predominantly sinusoidal injury). | 1. Perform a time-course study to determine the optimal time point for measuring ALT/AST levels after this compound administration. 2. Rely on a combination of biomarkers and histopathology for a comprehensive assessment of liver injury. |
| Difficulty in interpreting histological findings. | 1. Improper tissue fixation or processing. 2. Lack of experience in identifying specific features of drug-induced liver injury. | 1. Follow standardized protocols for liver tissue fixation and processing to ensure high-quality sections. 2. Consult with a board-certified veterinary pathologist for interpretation of histological slides. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Liver Parameters in Sprague-Dawley Rats
| This compound Dose (mg/kg) | Route of Administration | Observation Period | Key Histological Findings | Reference |
| 4.5 | i.p. and i.v. | Not Specified | Minimal to no significant changes | [1] |
| 200 | i.p. and i.v. | Not Specified | Demonstrable dose-dependent hepatotoxicity | [1] |
| 200 (with ethanol (B145695) pre-treatment) | Not Specified | Not Specified | Significant serological changes and leucodepression | [1] |
Table 2: Effects of Silibinin on this compound-Induced Hepatotoxicity in Mice
| Treatment Group | Serum ALT Levels | Serum AST Levels | Serum Bilirubin Levels | Reference |
| Control (PBS + PBS) | Baseline | Baseline | Baseline | |
| This compound (PBS + DTIC) | Elevated | Elevated | Elevated | |
| Free Silibinin + this compound | Reduced | Reduced | Reduced | |
| PLGA/Silibinin Nanoparticles + this compound | Reduced | Reduced | Reduced |
Experimental Protocols
Assessment of Liver Function: Serum ALT and AST Levels
-
Principle: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes that are released into the bloodstream upon liver cell damage. Their levels in serum are quantitative markers of hepatotoxicity.
-
Methodology:
-
Blood Collection: Collect blood from animals via an appropriate method (e.g., cardiac puncture, tail vein).
-
Serum Separation: Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Assay: Use a commercially available ALT/AST assay kit. Follow the manufacturer's instructions. Typically, this involves mixing a small volume of serum with the provided reagents and measuring the change in absorbance at a specific wavelength using a spectrophotometer or plate reader.
-
Quantification: Calculate the enzyme activity (U/L) based on a standard curve.
-
Histological Analysis of Liver Tissue
-
Principle: Microscopic examination of liver tissue sections stained with Hematoxylin and Eosin (H&E) allows for the qualitative and semi-quantitative assessment of liver injury, including necrosis, inflammation, and sinusoidal damage.
-
Methodology:
-
Tissue Collection: Euthanize the animal and immediately excise the liver.
-
Fixation: Place a portion of the liver in 10% neutral buffered formalin.
-
Processing: After fixation, dehydrate the tissue through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (4-5 µm) using a microtome.
-
Staining: Deparaffinize and rehydrate the sections, then stain with H&E.
-
Microscopy: Examine the stained slides under a light microscope to evaluate liver morphology.
-
Measurement of Liver Glutathione (GSH) Levels
-
Principle: Glutathione is a major antioxidant in the liver. Its depletion is an indicator of oxidative stress. The enzymatic recycling method is a common way to quantify GSH levels.
-
Methodology:
-
Tissue Homogenization: Homogenize a weighed portion of liver tissue in a suitable buffer (e.g., sulfosalicylic acid) on ice.
-
Centrifugation: Centrifuge the homogenate to remove proteins and cellular debris.
-
Assay: Use a commercially available glutathione assay kit or prepare reagents for the enzymatic recycling method. This typically involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the presence of glutathione reductase and NADPH.
-
Quantification: Measure the rate of color change at 412 nm and calculate the GSH concentration based on a standard curve.
-
Visualizations
Signaling Pathway of this compound-Induced Hepatotoxicity
Caption: this compound metabolism and subsequent cellular damage pathway.
Experimental Workflow for Assessing this compound Hepatotoxicity
Caption: A typical experimental workflow for this compound studies.
Troubleshooting Logic for Unexpected Animal Mortality
Caption: Troubleshooting logic for unexpected this compound mortality.
References
- 1. Mechanisms of hepatotoxicity caused by this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound toxicity in murine liver cells: a model of hepatic endothelial injury and glutathione defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute toxic effects of single dose this compound: hematological and histological changes in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cibleplus.ulb.ac.be [cibleplus.ulb.ac.be]
Technical Support Center: Enhancing Dacarbazine's Therapeutic Index with Combination Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the therapeutic index of Dacarbazine (B1669748) (DTIC) through combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination with other therapies?
This compound, a DNA alkylating agent, has been a standard-of-care chemotherapy for metastatic melanoma for many years.[1] However, its efficacy is often limited by a low response rate and the development of resistance.[1][2] Combination therapies are explored to:
-
Enhance Anti-Cancer Efficacy: Synergistically killing cancer cells through complementary mechanisms of action.
-
Overcome Drug Resistance: Targeting pathways that contribute to this compound resistance.
-
Reduce Toxicity: Allowing for lower, less toxic doses of this compound to be used while maintaining or increasing therapeutic effect.
Q2: What are some common classes of drugs combined with this compound?
Several classes of drugs have been investigated in combination with this compound, including:
-
Other Chemotherapeutic Agents: Such as temozolomide, an analog of this compound, and platinum-based drugs.
-
Targeted Therapies: Including BRAF and MEK inhibitors, particularly in BRAF-mutant melanomas.[3][4]
-
Immunotherapies: Such as immune checkpoint inhibitors (e.g., pembrolizumab, nivolumab) and cytokines (e.g., interferon-alfa).[5][6]
-
Metabolic Modulators and Natural Compounds: Agents like 2-aminoethyl dihydrogen phosphate (B84403) (2-AEHP) and oxyresveratrol (B150227) have shown synergistic effects.[7]
Q3: What are the key signaling pathways involved in this compound resistance?
Understanding the mechanisms of this compound resistance is crucial for designing effective combination therapies. Key pathways include:
-
DNA Repair Mechanisms: Upregulation of O6-methylguanine-DNA methyltransferase (MGMT) can repair this compound-induced DNA damage, leading to resistance.[8][9]
-
MAPK and PI3K/AKT/mTOR Pathways: Reactivation of these pro-survival signaling pathways can confer resistance to this compound.[4][10]
-
Upregulation of Pro-Angiogenic and Pro-Inflammatory Factors: Increased secretion of Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF) by melanoma cells can promote resistance.[1][11]
-
Alterations in miRNA Biogenesis: Reduced expression of Dicer, an enzyme involved in miRNA processing, has been linked to decreased sensitivity to this compound.[2]
Troubleshooting Guides
Problem: Difficulty dissolving this compound for in vitro experiments.
Cause: this compound has limited solubility in common laboratory solvents.
Solution:
-
Solvent Selection: While this compound is sparingly soluble in water, ethanol (B145695), and methanol, it can be dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Warming: Gently warming the DMSO solution to 50°C in a water bath can aid in dissolution.[12]
-
Sonication: Brief sonication in an ultrasound bath can also help to obtain a clear solution.[12]
-
Fresh Preparation: Always prepare this compound solutions fresh for each experiment due to its instability.
Problem: Inconsistent results in cell viability assays.
Cause: this compound is highly sensitive to light, and its degradation can lead to reduced activity and the formation of potentially toxic byproducts like 2-azahypoxanthine.[13][14]
Solution:
-
Light Protection: Protect this compound powder and solutions from light at all times by using amber vials, wrapping containers in aluminum foil, and using opaque tubing for administration in preclinical models.[13][14]
-
Temperature Control: Store reconstituted this compound solutions at 4°C in the dark to improve stability.[13] Diluted solutions for infusion are also more stable when refrigerated.[13][14]
-
pH Considerations: Be aware that the solubility of this compound is pH-dependent.[15][16] Ensure consistent pH in your experimental media.
Problem: High background apoptosis in control cells.
Cause: The vehicle used to dissolve this compound or the combination drug (e.g., DMSO) can be toxic to cells at higher concentrations.
Solution:
-
Vehicle Control: Always include a vehicle control group in your experiments, where cells are treated with the same concentration of the solvent used to dissolve the drugs.
-
Concentration Optimization: Determine the maximum concentration of the vehicle that does not affect cell viability and ensure that the final concentration in your experiments does not exceed this limit.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxicity of this compound combinations.[17]
-
Cell Seeding: Seed melanoma cells (e.g., A375, WM115) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the combination agent, or the combination of both for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on methods used to quantify apoptosis in response to this compound treatment.[18]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired drug concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is adapted from studies investigating the effect of this compound combinations on the cell cycle.[7][17]
-
Cell Seeding and Treatment: Plate cells in 6-well plates and treat with the experimental compounds for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Data Presentation
Table 1: IC50 Values of this compound and Combination Therapies in Melanoma Cell Lines
| Cell Line | Treatment | Incubation Time (h) | IC50 | Reference |
| A375 | This compound | 72 | 1113 µM | [19] |
| A375 | Temozolomide | 72 | 943 µM | [19] |
| A375 | This compound | 24 | >500 µg/mL | [18] |
| A375 | This compound | 48 | 20.3 µg/mL | [18] |
| A375 | This compound | 72 | 1.9 µg/mL | [18] |
| MNT-1 | This compound | 24 | >500 µg/mL | [18] |
| MNT-1 | This compound | 48 | 243.3 µg/mL | [18] |
| MNT-1 | This compound | 72 | 106.7 µg/mL | [18] |
| SK-MEL-30 | This compound | 24 | 1095 µM | [20] |
| WM-266-4 | This compound | Not Specified | ~1 mM | [7] |
| WM-266-4 | Oxyresveratrol | Not Specified | ~140 µM | [7] |
| WM-266-4 | This compound + Oxyresveratrol (70 µM) | Not Specified | ~0.25 mM | [7] |
| B16F10 | This compound | 48 | 1400 µg/mL | [21] |
| B16F10 | Sea Cucumber Saponin | 48 | 10 µg/mL | [21] |
| B16F10 | This compound (1200 µg/mL) + Saponin (4 µg/mL) | 48 | ~50% cell death | [21] |
Table 2: Effects of this compound Combination Therapies on Cell Cycle and Apoptosis
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| WM-266-4 | This compound (1 mM) | S Phase Arrest | 26.13 ± 0.87% | [7] |
| WM-266-4 | Oxyresveratrol (140 µM) | S Phase Arrest | 45.93 ± 0.65% | [7] |
| WM-266-4 | DTIC (0.25 mM) + ORT (70 µM) | Synergistic S Phase Arrest | 60.22 ± 3.58% | [7] |
| A375 | DTIC (40 µM) + Pitavastatin (B1663618) (1 µM) | G1 Phase Arrest | Significant increase vs. single agents | [17] |
| WM115 | DTIC (40 µM) + Pitavastatin (1 µM) | G1 Phase Arrest | Significant increase vs. single agents | [17] |
| A375 | DTIC (5.5 µg/mL) + Hyperthermia (43°C) | G2/M Phase Arrest | Significant increase vs. single agents | [18] |
| MNT-1 | DTIC (115 µg/mL) + Hyperthermia (43°C) | S and G2/M Phase Arrest | Significant increase vs. single agents | [18] |
| B16 | This compound (200 µg/mL) | Apoptosis | 11% | [22] |
| Cloudman S91 | This compound (100 µg/mL) | Apoptosis | 22.2% | [22] |
Visualizations
Caption: A generalized experimental workflow for evaluating this compound combination therapies in vitro.
Caption: Key signaling pathways involved in this compound action and resistance, with potential targets for combination therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Silencing of Dicer enhances this compound resistance in melanoma cells by inhibiting ADSL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Nodal in Conjunction with this compound Induces Synergistic Anti-cancer Effects in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced cross-resistance of BRAFV600E melanoma cells to standard chemotherapeutic this compound after chronic PLX4032 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoimmunotherapy for melanoma with this compound and 2,4-dinitrochlorobenzene elicits a specific T cell-dependent immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in the management of metastatic melanoma in the era of immune checkpoint therapy: a valid option or obsolete? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic inhibitory effects of the oxyresveratrol and this compound combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocatechuic aldehyde acts synergistically with this compound to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LncRNA POU3F3 Contributes to this compound Resistance of Human Melanoma Through the MiR-650/MGMT Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound causes transcriptional up-regulation of interleukin 8 and vascular endothelial growth factor in melanoma cells: a possible escape mechanism from chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of this compound in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Highly Soluble this compound Multicomponent Crystals Less Prone to Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined pitavastatin and this compound treatment activates apoptosis and autophagy resulting in synergistic cytotoxicity in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combined Therapy with this compound and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Efficacy of Electrochemotherapy with this compound on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Cytotoxicity of this compound Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Role of MGMT in Dacarbazine resistance and potential for inhibition.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of O6-methylguanine-DNA methyltransferase (MGMT) in dacarbazine (B1669748) resistance and the potential for its inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in our MGMT activity assay results. What are the potential causes and solutions?
A1: High variability in MGMT activity assays is a common issue. Here are several potential causes and troubleshooting steps:
-
Inconsistent Protein Concentration: Inaccurate protein quantification of cell or tissue lysates is a primary source of variability.
-
Solution: Ensure accurate and consistent protein concentration measurement for all samples. Use a reliable method like the Bradford or BCA assay and prepare a standard curve for each experiment. It is recommended to test a range of protein concentrations to find the linear range of the assay for your specific cell line.[1]
-
-
Improper Sample Handling: MGMT is a "suicide" enzyme that is irreversibly inactivated upon reacting with its substrate.[2] Improper handling can lead to its degradation.
-
Solution: Always keep cell lysates on ice and use protease inhibitors in your lysis buffer.[2] Avoid repeated freeze-thaw cycles of the lysates.
-
-
Assay Conditions: Suboptimal assay temperature or incubation times can affect enzyme activity.
-
Solution: Ensure all reagents (except the enzyme, which should be kept on ice) are equilibrated to the assay temperature (typically 37°C) before starting the reaction. Optimize incubation times to ensure the reaction is within the linear range.
-
-
Low Signal-to-Noise Ratio (Fluorescent Assays): Low MGMT activity in your samples or high background fluorescence can lead to poor signal.
-
Solution: For low MGMT expressing cells, you may need to increase the amount of protein lysate per reaction. To reduce background, ensure you are using the correct type of microplate (black plates for fluorescence assays) and that your buffers are not contaminated with fluorescent compounds.[3][4][5] Check for and remove any air bubbles in the wells, as they can interfere with readings.
-
Q2: Our pyrosequencing results for MGMT promoter methylation show ambiguous or inconsistent methylation percentages. How can we troubleshoot this?
A2: Ambiguous pyrosequencing results can arise from several factors related to DNA quality, bisulfite conversion, and the sequencing reaction itself.
-
Poor DNA Quality: DNA extracted from formalin-fixed paraffin-embedded (FFPE) tissues can be of low quality, leading to PCR amplification failure or bias.
-
Solution: Use a DNA isolation kit specifically designed for FFPE tissues. Assess DNA quality and quantity before proceeding. A minimum of 100 ng of genomic DNA is recommended for reliable results.[6]
-
-
Incomplete Bisulfite Conversion: Incomplete conversion of unmethylated cytosines to uracils is a major cause of false-positive methylation results.
-
PCR Bias: Preferential amplification of either the methylated or unmethylated allele can skew results.
-
Solution: Optimize the PCR annealing temperature and cycle number. Ensure the use of primers that do not overlap with CpG sites.
-
-
Pyrogram Interpretation: Complex pyrograms can be difficult to interpret, especially in cases of heterogeneous methylation.
-
Solution: Use the analysis software provided with the pyrosequencer. Always include a negative control (no template) and methylated/unmethylated controls. Some level of background signal is normal, and a cut-off for calling a CpG site "methylated" should be established based on controls and literature (often around 5-10%).[9][10]
-
Q3: We are struggling to establish a this compound-resistant cell line. What are the key considerations?
A3: Developing a this compound-resistant cell line requires a systematic approach of gradually increasing drug exposure.
-
Initial IC50 Determination: It is crucial to first determine the baseline sensitivity of the parental cell line to this compound.
-
Solution: Perform a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 (the concentration of drug that inhibits cell growth by 50%) of this compound for your cell line.
-
-
Stepwise Dose Escalation: Suddenly exposing cells to a high concentration of this compound will likely result in widespread cell death.
-
Solution: Start by chronically exposing the cells to a low concentration of this compound (e.g., the IC10 or IC20). Once the cells have adapted and are growing steadily, gradually increase the this compound concentration in a stepwise manner. This process can take several months.
-
-
Monitoring Resistance: Regularly assess the resistance phenotype of the developing cell line.
-
Solution: Periodically perform IC50 experiments on the treated cell population and compare it to the parental cell line. An increase in the IC50 value indicates the development of resistance. Also, monitor the expression and activity of MGMT, as its upregulation is a common mechanism of this compound resistance.
-
Data Presentation
Table 1: this compound IC50 Values in Melanoma Cell Lines
| Cell Line | This compound IC50 | Exposure Time (hr) | Assay | Reference |
| A375 | 1113 µM | 72 | MTT | [11] |
| A375 | 477 µg/mL | 24 | MTT | [12] |
| A375 | 45 µg/mL | 48 | MTT | [12] |
| A375 | 15 µg/mL | 72 | MTT | [12] |
| MNT-1 | 538 µg/mL | 24 | MTT | [12] |
| MNT-1 | 115 µg/mL | 48 | MTT | [12] |
| MNT-1 | 41 µg/mL | 72 | MTT | [12] |
| B16 | 1.724 M | Not Specified | Apoptosis Assay | [13] |
| Cloudman S91 | 2.920 M | Not Specified | Apoptosis Assay | [13] |
| B16F10 | 1400 µg/ml | 48 | MTT | [14] |
| B16F10 | 1395 µM | Not Specified | Not Specified | [15] |
Table 2: Lomeguatrib IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |
| MCF-7 | Breast Adenocarcinoma | ~6 | Not Specified | [16] |
| HeLa / HeLa S3 | Cervical Adenocarcinoma | 4 - 9 | Cell-free extract / Not Specified | [16] |
| Cell-free | N/A | 9 | Biochemical Assay | [16] |
Table 3: MGMT Activity in Various Cell Lines
| Cell Line | MGMT Activity (fmol/µg protein) | Assay Method | Reference |
| TK6 | ~0.01 | 32P labeled oligonucleotide | [17] |
| TK6+vector | ~0.01 | 32P labeled oligonucleotide | [17] |
| Raji | ~0.1 | 32P labeled oligonucleotide | [17] |
| A172 | ~0.1 | 32P labeled oligonucleotide | [17] |
| U87 | ~1 | 32P labeled oligonucleotide | [17] |
| LN229 | ~1 | 32P labeled oligonucleotide | [17] |
| TK6+MGMT | ~10 | 32P labeled oligonucleotide | [17] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (DTIC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., from 1 to 2000 µg/ml).[18] A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) must be included.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, using non-linear regression analysis.[11]
-
Protocol 2: MGMT Activity Assay (Fluorescence-based)
This protocol describes a non-radioactive method to measure MGMT activity in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Fluorescence-based MGMT activity assay kit (containing an oligonucleotide substrate with a fluorophore and quencher)
-
96-well black plates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
MGMT Activity Assay:
-
Prepare a standard curve using a known concentration of purified MGMT protein (if available in the kit).
-
In a 96-well black plate, add a defined amount of protein from each cell lysate sample (e.g., 50-200 µg).
-
Add the reaction buffer provided in the kit to each well.
-
Initiate the reaction by adding the O6-methylguanine oligonucleotide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light. During this incubation, active MGMT will repair the oligonucleotide, separating the fluorophore from the quencher and leading to an increase in fluorescence.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (wells with no lysate).
-
Calculate the MGMT activity in each sample by comparing its fluorescence to the standard curve. Express the activity as fmol of repaired substrate per mg of protein.
-
Protocol 3: MGMT Promoter Methylation Analysis by Pyrosequencing
This protocol provides a general workflow for analyzing MGMT promoter methylation using pyrosequencing.
Materials:
-
Genomic DNA isolated from cell lines or tissues
-
Bisulfite conversion kit
-
PCR amplification kit with primers specific for the bisulfite-converted MGMT promoter region
-
Pyrosequencing instrument and reagents (e.g., PyroMark Q24)
-
Streptavidin-coated beads
Procedure:
-
DNA Isolation and Bisulfite Conversion:
-
Isolate genomic DNA from your samples.
-
Perform bisulfite conversion of the DNA using a commercial kit. This step converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
-
PCR Amplification:
-
Amplify the target region of the bisulfite-converted MGMT promoter using PCR. One of the PCR primers should be biotinylated to allow for subsequent purification.
-
A typical PCR cycling protocol is: 95°C for 15 minutes, followed by 45 cycles of 95°C for 20 seconds, 53°C for 20 seconds, and 72°C for 20 seconds, with a final extension at 72°C for 5 minutes.[6]
-
-
Sample Preparation for Pyrosequencing:
-
Immobilize the biotinylated PCR products onto streptavidin-coated beads.
-
Wash and denature the PCR products to obtain single-stranded DNA templates.
-
Anneal the sequencing primer to the single-stranded template.
-
-
Pyrosequencing:
-
Perform pyrosequencing according to the instrument manufacturer's instructions. The instrument will dispense dNTPs sequentially, and the incorporation of a nucleotide will generate a light signal that is proportional to the number of nucleotides incorporated.
-
-
Data Analysis:
-
The software will generate a pyrogram showing the light signal at each nucleotide position.
-
The percentage of methylation at each CpG site is calculated by the ratio of the signal for cytosine to the sum of the signals for cytosine and thymine.
-
The overall methylation status is often determined by the average methylation percentage across several CpG sites.
-
Mandatory Visualizations
Caption: Mechanism of MGMT-mediated this compound resistance and its inhibition.
References
- 1. MGMT promoter methylation status testing to guide therapy for glioblastoma: refining the approach based on emerging evidence and current challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. MGMT Gene Promoter Methylation Status – Assessment of Two Pyrosequencing Kits and Three Methylation-specific PCR Methods for their Predictive Capacity in Glioblastomas | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 7. Clinical Neuropathology practice guide 5-2015: MGMT methylation pyrosequencing in glioblastoma: unresolved issues and open questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qiagen.com [qiagen.com]
- 9. Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrosequencing Analysis of O-6-Methylguanine-DNA Methyltransferase Methylation at Different Cut-Offs of Positivity Associated with Treatment Response and Disease-Specific Survival in Isocitrate Dehydrogenase-Wildtype Grade 4 Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combined Therapy with this compound and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of Sequencing Technologies for Detecting Antimicrobial Resistance in Bloodstream Infections [mdpi.com]
- 14. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. LncRNA POU3F3 Contributes to this compound Resistance of Human Melanoma Through the MiR-650/MGMT Axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Altered Signaling Pathways in Dacarbazine-Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating altered signaling pathways in dacarbazine-resistant cells.
Frequently Asked Questions (FAQs)
Q1: Our melanoma cell line has developed resistance to This compound (B1669748). What are the most common signaling pathways implicated in this resistance?
A1: Resistance to this compound in melanoma is multifactorial and often involves the alteration of several key signaling pathways. The most commonly implicated pathways include:
-
MAPK/ERK Pathway: Constitutive activation of the MAPK/ERK pathway is a frequent event in melanoma, often due to mutations in BRAF or NRAS.[1] Upregulation of this pathway can promote cell proliferation and survival, counteracting the cytotoxic effects of this compound.[1][2]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is another critical survival pathway that is often hyperactivated in resistant melanoma cells.[3][4] This pathway can inhibit apoptosis and promote cell growth, contributing to this compound resistance.[5][6]
-
IL-8 and VEGF Signaling: Increased secretion of Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF) has been shown to render melanoma cells more resistant to this compound.[2] IL-8, in particular, appears to play a major role in this resistance mechanism.[2]
-
Mismatch Repair (MMR) Pathway: Deficiencies in the MMR pathway can lead to tolerance of DNA damage induced by alkylating agents like this compound, thereby contributing to resistance. O6-methylguanine-DNA methyltransferase (MGMT) is a key DNA repair protein that can also remove the cytotoxic lesions induced by this compound.
Q2: We are not seeing a significant difference in apoptosis between our sensitive and resistant cells after this compound treatment. What could be the reason?
A2: A lack of significant apoptosis after this compound treatment in resistant cells is a common observation and can be attributed to several factors:
-
Induction of Autophagy: Some studies suggest that chemotherapy can induce autophagy, which may act as a survival mechanism, thereby attenuating apoptosis and leading to drug resistance.[7]
-
Upregulation of Anti-Apoptotic Proteins: Resistant cells often upregulate pro-survival and anti-apoptotic molecules, which counteract the apoptotic signals induced by this compound.[7]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly in the G1 phase.[7] While this halts proliferation, it may not necessarily lead to immediate apoptosis.
-
Ineffective Drug Concentration: The concentration of this compound used may not be sufficient to induce apoptosis in the resistant cell line. It is crucial to determine the IC50 value for each cell line.
Q3: How can we confirm the activation status of the MAPK or PI3K/Akt pathways in our resistant cells?
A3: The most common and reliable method to assess the activation status of these pathways is through Western blotting. You should probe for the phosphorylated forms of key proteins in the cascade.
-
For the MAPK/ERK pathway: Look for phosphorylated ERK1/2 (p-ERK1/2). An increase in the ratio of p-ERK1/2 to total ERK1/2 indicates pathway activation.[2]
-
For the PI3K/Akt pathway: Look for phosphorylated Akt (p-Akt) at key residues such as Ser473 and Thr308. An increased ratio of p-Akt to total Akt signifies pathway activation.[4][8]
Troubleshooting Guides
Western Blotting for Signaling Pathway Analysis
| Problem | Possible Cause | Recommendation |
| No or Weak Signal | Insufficient protein loading. | Load at least 20-30 µg of whole-cell extract per lane. For low-abundance proteins, consider immunoprecipitation to enrich the target. |
| Low protein expression in the cell line. | Verify the expected expression levels of your target protein in your specific cell line using resources like the Human Protein Atlas or published literature. | |
| Inefficient antibody binding. | Ensure you are using an antibody validated for Western blotting and at the recommended dilution. Optimize blocking and washing steps. | |
| High Background | Excessive primary or secondary antibody concentration. | Titrate your antibodies to determine the optimal concentration. |
| Insufficient washing. | Increase the number and duration of wash steps after antibody incubations. | |
| Blocking buffer is not optimal. | Try different blocking agents (e.g., 5% non-fat milk, 5% BSA in TBST). | |
| Multiple or Non-Specific Bands | Presence of different protein isoforms or post-translational modifications. | Consult databases like UniProt to check for known isoforms or modifications that could alter the protein's molecular weight. |
| Protein degradation. | Use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice. | |
| Antibody cross-reactivity. | Use a more specific antibody or perform a peptide blocking experiment to confirm specificity. |
MTT Assay for Cell Viability
| Problem | Possible Cause | Recommendation |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Low Signal or Poor Dynamic Range | Suboptimal cell number. | Perform a cell titration experiment to determine the optimal seeding density for your cell line. |
| Incorrect incubation time with MTT reagent. | Incubate for 2-4 hours, but optimize this time for your specific cell line. | |
| Inconsistent IC50 Values | Variation in cell passage number or confluency. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Instability of this compound in culture media. | Prepare fresh this compound solutions for each experiment as it is light-sensitive and can degrade. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Melanoma Cell Lines
| Cell Line | IC50 (µg/mL) | IC50 (µM) | Duration of Treatment | Reference |
| MeWo | ~430 | ~2360 | 48 hours | [2] |
| SB-2 | ~280 | ~1537 | 48 hours | [2] |
| A375 | - | 1113 | 72 hours | [9] |
| B16F10 | 1400 | ~7685 | 48 hours | [10] |
| C8161 | - | - | - | [11] |
| MV3 | - | - | - | [11] |
| SK-MEL-28 | - | - | - | [11] |
Table 2: Alterations in Protein Expression and Activation in this compound-Resistant Cells
| Protein | Alteration in Resistant Cells | Fold Change (Resistant vs. Sensitive) | Cell Line | Reference |
| p-ERK1/2 | Increased | 12.6-fold (SB-2), 5.8-fold (MeWo) after 24h DTIC | SB-2, MeWo | [2] |
| IL-8 | Increased Secretion | - | A375SM, WM2664 | [2] |
| VEGF | Increased Secretion | 4.6-fold (SB-2), 7.9-fold (MeWo) after 250 µg/ml DTIC | SB-2, MeWo | [2] |
| p-Akt (Ser473) | Increased | Significantly higher in metastatic 4C11+ cells | 4C11+ | [8] |
| p21 (cytoplasmic) | Increased | - | 4C11+ | [8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound (DTIC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This protocol is for detecting the activation of signaling pathways by analyzing the phosphorylation status of key proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat sensitive and resistant cells with or without this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK or anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein and a loading control (e.g., GAPDH or β-actin).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells as required for the experiment.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
LC3 Turnover Assay for Autophagy
This assay measures autophagic flux by inhibiting lysosomal degradation and observing the accumulation of LC3-II.
Materials:
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Western blotting reagents (as described above)
-
Antibody against LC3
Procedure:
-
Plate cells and treat with this compound as required.
-
In the final 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.
-
Prepare four experimental groups: untreated, this compound-treated, lysosomal inhibitor-treated, and this compound + lysosomal inhibitor-treated.
-
Harvest the cells and perform Western blotting as described above.
-
Probe the membrane with an antibody that detects both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates active autophagic flux.
Visualizations
Caption: Key signaling pathways involved in this compound resistance.
Caption: A typical workflow for Western blot analysis.
Caption: Logic of Annexin V/PI apoptosis assay results.
References
- 1. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. Targeting Nodal in Conjunction with this compound Induces Synergistic Anti-cancer Effects in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Development of Dacarbazine analogs with improved stability and efficacy.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of Dacarbazine (B1669748) analogs with improved stability and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
This compound is a prodrug that requires bioactivation, primarily by cytochrome P450 enzymes in the liver (CYP1A1, CYP1A2, and CYP2E1).[1] This process converts this compound into the active metabolite, 5-(3-methyl-triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is an alkylating agent that methylates DNA, particularly at the O6 and N7 positions of guanine. This DNA damage inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][2] Novel analogs often aim to improve the generation or delivery of this active methylating species.
Q2: What are the main stability challenges associated with this compound?
The primary stability issue with this compound is its sensitivity to light (photosensitivity).[3] Exposure to light can lead to rapid degradation, forming products such as 4-diazoimidazole-5-carboxamide (B1208136) (Diazo-IC) and 2-azahypoxanthine.[4] This degradation not only reduces the drug's efficacy but can also lead to adverse effects, such as venous pain upon injection. This compound is also sensitive to oxidation but is relatively stable in neutral solutions when protected from light.[3]
Q3: How can the stability of this compound analogs be improved?
Several strategies are being explored to enhance the stability of this compound analogs:
-
Formulation Strategies:
-
Nanoemulsions: Encapsulating this compound in nanoemulsions has been shown to increase its efficacy.[5]
-
Cyclodextrins: Complexation with β-cyclodextrin can improve the aqueous solubility and stability of this compound.
-
Layered Double Hydroxides (LDHs): Intercalating this compound into biodegradable NaCa-LDHs can provide pH-sensitive drug release and enhance its anticancer activity.[6]
-
-
Structural Modifications: Synthesis of novel analogs, such as pyridine (B92270) derivatives, can alter the electronic properties of the molecule, potentially improving stability and efficacy.[7][8]
Q4: What are the key considerations when designing in vitro efficacy studies for this compound analogs?
When designing in vitro studies, it is crucial to:
-
Select appropriate cell lines: Use cell lines relevant to the cancer types treated with this compound (e.g., melanoma, sarcoma).
-
Incorporate metabolic activation: Since this compound is a prodrug, in vitro assays should include a metabolic activation system, such as liver microsomes, to accurately assess the cytotoxicity of analogs that also require activation.[9]
-
Control for photosensitivity: All experimental steps should be performed with protection from light to prevent degradation of the compounds.
Troubleshooting Guides
Synthesis and Handling of Analogs
| Issue | Possible Cause | Recommended Solution |
| Low yield of synthesized analog | Incomplete reaction; side reactions due to instability of intermediates. | Optimize reaction conditions (temperature, solvent, reaction time). Use high-purity starting materials. |
| Discoloration of analog solution (e.g., turning pink) | Photodegradation of the triazene (B1217601) moiety. | Prepare solutions fresh and protect from light at all times using amber vials or by wrapping containers in foil. |
| Precipitation of analog in aqueous buffer | Poor aqueous solubility of the analog. | Test solubility in different buffers and pH ranges. Consider using a co-solvent (e.g., DMSO) at a low, non-toxic concentration. |
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding; edge effects in the microplate; pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for adding reagents. |
| Low signal or no dose-response | Compound is inactive or requires metabolic activation; incorrect assay endpoint; insufficient incubation time. | If the analog is a prodrug, include a liver microsome fraction in the assay. Verify the appropriate incubation time for the cell line and compound. Ensure the chosen assay (e.g., MTT) is suitable for the compound's mechanism of action. |
| High background in "no cell" control wells | Contamination of media or reagents; interference from the test compound. | Use sterile technique and fresh media. Run a control with the compound in media alone to check for direct reduction of the assay reagent. |
HPLC-Based Stability Assays
| Issue | Possible Cause | Recommended Solution |
| Shifting retention times | Changes in mobile phase composition; temperature fluctuations; column degradation. | Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature.[10] If the problem persists, the column may need to be washed or replaced. |
| Ghost peaks | Contamination in the injector or column; carryover from a previous injection. | Clean the injector and autosampler needle. Run blank injections between samples. |
| Poor peak shape (tailing or fronting) | Column overload; mismatched solvent between sample and mobile phase; secondary interactions with the stationary phase. | Reduce the injection volume or sample concentration. Dissolve the sample in the mobile phase. Adjust the mobile phase pH or add an ion-pairing agent.[11] |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and Analogs
| Compound | Cell Line | Assay | Efficacy Metric (IC50/EC50 in µM) | Reference |
| This compound | Isolated Rat Hepatocytes | Trypan Blue Exclusion | 56 | [7][8] |
| Pyridine Analog | Isolated Rat Hepatocytes | Trypan Blue Exclusion | 33 | [7][8] |
| Temozolomide (B1682018) | TLX5 Murine Lymphoma | Cytotoxicity Assay | Cytotoxic without microsomes | [9] |
| This compound | TLX5 Murine Lymphoma | Cytotoxicity Assay | Requires microsomes for cytotoxicity | [9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This protocol is for determining the cytotoxic effects of this compound analogs on cancer cell lines.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analog (and this compound as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analog and control compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Stability Assessment by HPLC
This protocol is for assessing the stability of this compound analogs under various stress conditions.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of a buffer like ammonium (B1175870) phosphate (B84403) and an organic solvent like methanol (B129727) or acetonitrile)
-
This compound analog
-
Forced degradation solutions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2)
-
Light source for photostability testing (e.g., UV lamp)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., mobile phase).
-
Forced Degradation:
-
Acid/Base Hydrolysis: Mix the analog stock solution with 0.1 M HCl or 0.1 M NaOH and incubate at a specific temperature (e.g., 60°C) for a set time. Neutralize the solutions before injection.
-
Oxidation: Mix the analog stock solution with 3% H2O2 and incubate.
-
Photodegradation: Expose the analog solution to a controlled light source for a defined period.[13][14] Keep a control sample in the dark.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject the standard solution, the control sample, and the degraded samples.
-
Monitor the chromatograms at a suitable wavelength (e.g., around 320-330 nm for this compound).
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound in the stressed samples compared to the control.
-
Identify and quantify the major degradation products.
-
Visualizations
This compound Bioactivation Pathway
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H10N6O | CID 135398738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Impact of Light Shielding on Photo-Degradation of this compound during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of a novel biocompatible pseudo-hexagonal NaCa-layered double metal hydroxides for smart pH-responsive drug release of this compound and enhanced anticancer activity in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the cytotoxicity in vitro of temozolomide and this compound, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Highly Soluble this compound Multicomponent Crystals Less Prone to Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Preclinical Showdown: Dacarbazine vs. Temozolomide in Glioma Models
For researchers and drug development professionals navigating the landscape of glioma therapeutics, understanding the nuances of alkylating agents is paramount. This guide provides an objective comparison of dacarbazine (B1669748) and its derivative, temozolomide (B1682018), in preclinical glioma models, supported by available experimental data. While direct head-to-head studies in glioma models are limited, a comparative analysis of their mechanisms, in vitro cytotoxicity, and in vivo efficacy provides valuable insights.
At a Glance: Key Differences and Similarities
| Feature | This compound (DTIC) | Temozolomide (TMZ) |
| Drug Class | Alkylating agent, purine (B94841) analog | Alkylating agent, imidazotetrazine derivative |
| Active Metabolite | 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC) | 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) |
| Activation | Requires hepatic microsomal enzymes (cytochrome P450)[1][2] | Spontaneous, non-enzymatic conversion to MTIC at physiological pH[3][4] |
| Blood-Brain Barrier | Limited penetration | Readily crosses the blood-brain barrier[5] |
| Clinical Use in Glioma | Limited, has shown little to no activity in recurrent glioma[6][7] | Standard-of-care chemotherapy for glioblastoma[8] |
Mechanism of Action: A Tale of Two Activation Pathways
Both this compound and temozolomide exert their cytotoxic effects through the same active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). MTIC is a methylating agent that transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine. This methylation leads to DNA damage, triggering cell cycle arrest and apoptosis.
The critical distinction lies in their activation pathways. This compound is a prodrug that necessitates metabolic activation in the liver by cytochrome P450 enzymes to form MTIC.[1][2] This hepatic dependence can lead to variable systemic exposure and potential liver toxicity.[9]
In contrast, temozolomide was designed as a second-generation imidazotetrazine that undergoes spontaneous, non-enzymatic hydrolysis to MTIC at physiological pH.[3][4] This intrinsic chemical instability allows for more consistent systemic exposure and efficient penetration of the blood-brain barrier, a crucial attribute for treating brain tumors.[5]
In Vitro Efficacy: A Look at Glioma Cell Lines
While direct comparative studies of this compound and temozolomide in glioma cell lines are scarce, a wealth of data exists for temozolomide's in vitro activity. The half-maximal inhibitory concentration (IC50) of temozolomide varies considerably depending on the glioma cell line and the duration of exposure.
Table 1: In Vitro Cytotoxicity of Temozolomide in Human Glioma Cell Lines (72h exposure)
| Cell Line | Median IC50 (µM) | IC50 Range (µM) | Reference |
| U87 | 230.0 | 34.1 - 650.0 | [10] |
| U251 | 176.5 | 30.0 - 470.0 | [10] |
| T98G | 438.3 | 232.4 - 649.5 | [10] |
| Patient-derived | 220.0 | 81.1 - 800.0 | [10] |
Data for this compound's cytotoxicity in glioma cell lines is not as readily available in recent literature, likely due to the field's shift towards the more brain-penetrant temozolomide. Older studies and those in other cancer types, such as melanoma, have reported IC50 values for this compound, but these are not directly comparable for glioma.
In Vivo Efficacy: Preclinical Animal Models
In vivo studies in glioma xenograft models have demonstrated the anti-tumor activity of temozolomide. These studies often report outcomes such as tumor growth inhibition and increased survival.
Table 2: In Vivo Efficacy of this compound and Temozolomide in Preclinical Models
| Drug | Model | Key Findings | Reference |
| This compound | U-251 Human Glioma (intracerebral) in nude mice | Increased median survival time (176% of control at 225 mg/kg) | NCI In Vivo Screening Data |
| This compound | Dedifferentiated-Solitary Fibrous Tumor Xenograft | ~95% tumor volume inhibition | |
| Temozolomide | U251 and SF-295 Glioblastoma Xenografts (s.c.) | Tumor growth delay of >315% and some tumor-free mice. | |
| Temozolomide | U87MG Xenograft | Significant tumor growth inhibition. | |
| Temozolomide | Dedifferentiated-Solitary Fibrous Tumor Xenograft | ~95% tumor volume inhibition |
It is important to note that the preclinical study in a solitary fibrous tumor model showed comparable high antitumor activity for both this compound and temozolomide. However, a clinical study in patients with recurrent glioma found that this compound did not produce any objective responses, with a median time to progression of 3 months.[6][7]
Experimental Protocols
Detailed experimental protocols for a direct comparison are not available. However, based on common methodologies, a general workflow for in vitro and in vivo comparison can be outlined.
In Vitro Cytotoxicity Assay
In Vivo Xenograft Study
Conclusion
Based on the available preclinical data, temozolomide demonstrates a more favorable profile for the treatment of glioma compared to its parent compound, this compound. The key advantages of temozolomide are its ability to spontaneously convert to the active metabolite MTIC without the need for hepatic activation and its efficient crossing of the blood-brain barrier. While in vivo data from a non-glioma model suggests comparable efficacy at a cellular level when the active metabolite is formed, the pharmacokinetic advantages of temozolomide have led to its establishment as the standard of care in glioma treatment, a role that this compound has not fulfilled. Future preclinical studies directly comparing the two agents in orthotopic glioma models could provide more definitive insights into their relative efficacy. However, the existing body of evidence strongly supports the continued focus on temozolomide and the development of strategies to overcome resistance to it in the management of glioma.
References
- 1. In Vivo Screening Data Summary [dtp.cancer.gov]
- 2. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Combination therapy with this compound and statins improved the survival rate in mice with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temozolomide, Procarbazine and Nitrosoureas in the Therapy of Malignant Gliomas: Update of Mechanisms, Drug Resistance and Therapeutic Implications | MDPI [mdpi.com]
- 8. oncotarget.com [oncotarget.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. CSIG-18. MODELING TEMOZOLOMIDE RESISTANCE WITH GLIOBLASTOMA PATIENT DERIVED XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dacarbazine and Fotemustine in Melanoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two key alkylating agents, Dacarbazine (B1669748) (DTIC) and Fotemustine (B1673584), in the context of preclinical melanoma xenograft models. While direct head-to-head studies in xenografts are limited in publicly available literature, this document synthesizes existing data to offer insights into their individual efficacy and experimental application.
Executive Summary
This compound has long been a standard-of-care chemotherapy for metastatic melanoma. Fotemustine, a nitrosourea (B86855), has demonstrated notable activity, particularly in treating brain metastases due to its high lipophilicity. This guide delves into their mechanisms of action, summarizes available quantitative data from discrete xenograft studies, and provides detailed experimental protocols to aid in the design of future preclinical investigations.
Data Presentation
The following tables summarize quantitative data from individual studies on the efficacy of this compound and Fotemustine in melanoma xenograft models. It is crucial to note that these results are not from direct comparative studies, and thus, experimental conditions such as cell lines, mouse strains, and treatment regimens vary.
Table 1: Efficacy of this compound in Melanoma Xenograft Models
| Melanoma Model | Mouse Strain | This compound Dosage and Schedule | Outcome | Reference |
| Human Melanoma Cell Line | Nude Mice | Not specified | Up to 10-fold greater percent reduction in tumor size with nanoemulsion formulation compared to suspension. Intramuscular injection of nanoemulsion led to a 61% reduction in tumor size. | [1] |
| B16F1 Melanoma | C57BL/6 Mice | 80 mg/kg, intraperitoneally (i.p.), daily for 5 days | Significant antitumor activity compared to vehicle control. | [2] |
| B16-F10 Melanoma | C57BL/6 Mice | 10 mg/kg | Increased median survival from 6 days (control) to 7.5 days. | |
| Malme 3M Xenograft | Nude Mice | Not specified | Nanoemulsion formulation showed significant inhibition of tumor growth. | [3] |
Table 2: Efficacy of Fotemustine in Melanoma Xenograft Models
| Melanoma Model | Mouse Strain | Fotemustine Dosage and Schedule | Outcome | Reference |
| Patient-Derived Xenografts (Glioblastoma) | Immunodeficient Mice (e.g., NSG) | 20-50 mg/kg, intraperitoneally (i.p.), once weekly for 3 weeks | Observed to reduce xenograft growth. | [4] |
| Cutaneous/Subcutaneous Metastases (Human Patients) | Not Applicable | Direct intratumoral injection (55 x 10⁻³ M) | Total remission of injected metastases. | [5] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings. Below are synthesized protocols for establishing melanoma xenografts and for the administration of this compound and Fotemustine based on the reviewed literature.
Melanoma Xenograft Establishment
-
Cell Culture and Preparation: Human melanoma cell lines (e.g., A375, Malme-3M) are cultured in appropriate media and harvested during the logarithmic growth phase. For patient-derived xenografts (PDX), fresh tumor tissue is obtained from consenting patients and may be fragmented for implantation.
-
Animal Models: Immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, are typically used to prevent graft rejection.
-
Implantation: A suspension of melanoma cells (typically 1-5 x 10⁶ cells in a volume of 100-200 µL of saline or media, sometimes mixed with Matrigel) is injected subcutaneously into the flank of the mice. For PDX models, small tumor fragments (2-3 mm³) are surgically implanted subcutaneously.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined volume (e.g., 100-150 mm³), mice are randomized into control and treatment groups.
This compound Administration Protocol
-
Preparation: this compound is reconstituted in a suitable vehicle, such as sterile water for injection or saline. Due to its light sensitivity, solutions should be protected from light.
-
Dosage: Dosages in murine models typically range from 10 to 80 mg/kg.
-
Administration: The most common route of administration in xenograft studies is intraperitoneal (i.p.) injection.
-
Schedule: A common treatment schedule involves daily administration for 5 consecutive days, followed by a rest period, mimicking clinical protocols.
Fotemustine Administration Protocol
-
Preparation: Fotemustine is typically supplied as a powder and reconstituted immediately before use in a vehicle such as a solution of ethanol, propylene (B89431) glycol, and saline.[4] The solution should be protected from light.
-
Dosage: Preclinical studies suggest a starting dose in the range of 20-50 mg/kg.[4]
-
Administration: Fotemustine is administered via intraperitoneal (i.p.) injection.[4]
-
Schedule: A typical schedule, adapted from clinical protocols, is once weekly for three weeks.[4]
Mechanisms of Action and Signaling Pathways
Both this compound and Fotemustine are alkylating agents that exert their cytotoxic effects by damaging tumor cell DNA.
This compound: this compound is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes to its active form, MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide). MTIC then releases a highly reactive methyldiazonium ion, which transfers a methyl group to DNA bases, primarily at the O⁶ and N⁷ positions of guanine. This methylation leads to DNA damage, inhibits DNA replication, and ultimately induces apoptosis.
Fotemustine: Fotemustine is a nitrosourea that, due to its high lipophilicity, can cross the blood-brain barrier. It acts as a chloroethylating agent, forming covalent adducts with DNA bases, particularly at the O⁶ position of guanine. This leads to the formation of inter- and intrastrand DNA cross-links, which block DNA replication and transcription, triggering cell cycle arrest and apoptosis. A key factor in tumor sensitivity to Fotemustine is the expression of O⁶-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that can remove the alkyl groups, thus conferring resistance.[4]
Visualizations
The following diagrams illustrate the experimental workflow and the DNA damage pathways initiated by this compound and Fotemustine.
Caption: A generalized workflow for assessing the efficacy of this compound and Fotemustine in melanoma xenograft models.
Caption: Simplified signaling pathways illustrating the DNA-damaging mechanisms of this compound and Fotemustine.
References
- 1. Nanoemulsion preparations of the anticancer drug this compound significantly increase its efficacy in a xenograft mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of combined axitinib with this compound in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Local treatment of cutaneous and subcutaneous metastatic malignant melanoma with fotemustine - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Melanoma Treatment: A Comparative Guide to Novel Dacarbazine Delivery Systems
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a continuous endeavor. Dacarbazine (DTIC), a long-standing chemotherapeutic agent for metastatic melanoma, is limited by its instability, hydrophobicity, and systemic toxicity. The emergence of novel drug delivery systems offers a promising avenue to overcome these challenges. This guide provides an objective comparison of the anti-tumor effects of conventional this compound versus innovative delivery platforms, supported by experimental data and detailed methodologies.
This report synthesizes findings from recent studies on this compound-loaded Solid Lipid Nanoparticles (SLNs), Polymeric Nanoparticles, and Nanoemulsions, presenting a comprehensive overview of their physicochemical properties and their enhanced anti-tumor efficacy in preclinical models.
Performance Comparison: Novel vs. Conventional this compound
The encapsulation of this compound within nano-carriers has consistently demonstrated superior performance compared to the free drug. These advanced delivery systems enhance drug solubility, stability, and bioavailability, leading to improved therapeutic outcomes.
Physicochemical Characteristics of Novel this compound Delivery Systems
The design and formulation of nanoparticles are critical determinants of their in vivo behavior and efficacy. Key parameters such as particle size, surface charge (zeta potential), and encapsulation efficiency dictate the drug's release profile and its interaction with biological systems.
| Delivery System | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Findings & References |
| Free this compound | N/A | N/A | N/A | Standard chemotherapeutic agent with limitations in solubility and stability.[1] |
| Solid Lipid Nanoparticles (SLNs) | 146 - 715 | -12.45 to -30.78 | 37.78 - 87.45 | SLNs offer a promising approach for topical delivery, showing improved skin retention and reduced systemic side effects. The optimized formulation (DTIC-SLNs-8) demonstrated enhanced efficacy in rat models.[2][3] |
| Polymeric Nanoparticles (CA-PLGA-b-PEG) | 116.3 - 125.9 | N/A | ~7.64 - 8.72 | These nanoparticles exhibit good stability and pH-responsive drug release. Targeted versions (DTIC-NPs-Apt) show the strongest cytotoxicity against melanoma cells in vitro and superior tumor growth inhibition in vivo.[1] |
| Nanoemulsions | ~111 - 131 | -3.2 | N/A | Nanoemulsions significantly increase the anti-tumor efficacy of this compound in xenograft mouse models, with both intramuscular and topical applications leading to substantial tumor size reduction.[4][5] |
In Vitro Cytotoxicity: Enhanced Cancer Cell Killing
In vitro studies are crucial for assessing the direct anti-cancer activity of drug formulations. The MTT assay is a standard method used to measure the metabolic activity of cells, which is an indicator of cell viability.
| Delivery System | Cell Line | IC50 (µg/mL) | Key Findings & References |
| Free this compound | A875 | >100 (at 24h) | Shows dose- and time-dependent cytotoxicity.[1] |
| Polymeric Nanoparticles (DTIC-NPs) | A875 | ~60 (at 24h) | Demonstrates higher cytotoxicity compared to free DTIC.[1] |
| Targeted Polymeric Nanoparticles (DTIC-NPs-Apt) | A875 | ~40 (at 24h) | Exhibits the strongest cytotoxic effect due to targeted delivery.[1] |
| This compound Nanoparticles (Topical Cream) | Not Specified | 630 | The nanoparticle formulation showed a significantly lower IC50 compared to the cream. |
| This compound Nanoparticles | Not Specified | 190 | Indicates potent anti-proliferative activity. |
In Vivo Anti-Tumor Efficacy: Superior Tumor Growth Inhibition
Preclinical in vivo studies in animal models provide critical data on the therapeutic efficacy and safety of new drug formulations in a living system.
| Delivery System | Animal Model | Route of Administration | Tumor Growth Inhibition | Key Findings & References |
| Free this compound | DMBA-induced skin tumors in rats | Topical | Moderate | Showed less efficacy in reducing keratosis, inflammation, and angiogenesis compared to DTIC-SLNs.[2][3] |
| Solid Lipid Nanoparticles (DTIC-SLNs-8) | DMBA-induced skin tumors in rats | Topical | Significant | Resulted in less keratosis, inflammatory responses, and angiogenesis.[2][3] |
| Free this compound | A875 xenograft in nude mice | Intravenous | Significant | Less effective at inhibiting tumor growth compared to nanoparticle formulations.[1] |
| Polymeric Nanoparticles (DTIC-NPs) | A875 xenograft in nude mice | Intravenous | More Significant | Showed improved tumor growth inhibition over free DTIC.[1] |
| Targeted Polymeric Nanoparticles (DTIC-NPs-Apt) | A875 xenograft in nude mice | Intravenous | Most Significant | Displayed the strongest ability to inhibit tumor growth.[1] |
| This compound Suspension | Epidermoid carcinoma xenograft in mice | Intramuscular & Topical | Moderate | Less effective in reducing tumor size compared to nanoemulsion.[4] |
| This compound Nanoemulsion | Epidermoid carcinoma xenograft in mice | Intramuscular & Topical | Significant | Showed a significant reduction in final tumor size.[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of novel this compound delivery systems.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on a modified solvent emulsification-evaporation method.
-
Organic Phase Preparation: Dissolve a specific amount of this compound, a solid lipid (e.g., glyceryl monostearate), and a stabilizer (e.g., phosphatidylcholine) in an organic solvent like ethanol.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) in deionized water and heat to the same temperature as the organic phase.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization.
-
Nanoparticle Formation: The resulting emulsion is then stirred at a lower speed to allow for the evaporation of the organic solvent and the formation of SLNs.
-
Purification: The SLN suspension is then purified, often through centrifugation or dialysis, to remove any unencapsulated drug and excess surfactant.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate melanoma cells (e.g., A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of free this compound, the novel this compound delivery system, and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft model used to evaluate the anti-tumor efficacy of this compound formulations.
-
Animal Model: Use immunocompromised mice (e.g., nude mice) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human melanoma cells (e.g., A375) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers.
-
Treatment Groups: Randomly divide the mice into different treatment groups: a control group (e.g., saline), a free this compound group, and one or more groups for the novel delivery systems.
-
Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., intravenous, intraperitoneal, or topical).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to determine the anti-tumor efficacy of the formulations.
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating novel delivery systems.
Caption: Experimental workflow for validating novel this compound delivery systems.
References
- 1. Encapsulation of Cancer Therapeutic Agent this compound Using Nanostructured Lipid Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound-encapsulated solid lipid nanoparticles for skin cancer: physical characterization, stability, in-vivo activity, histopathology, and immunohistochemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound-encapsulated solid lipid nanoparticles for skin cancer: physical characterization, stability, in-vivo activity, histopathology, and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound nanoparticle topical delivery system for the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Dacarbazine and Platinum-Based Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the alkylating agent dacarbazine (B1669748) and platinum-based agents, primarily focusing on cisplatin (B142131), two cornerstones of chemotherapy. The following sections detail their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate, supported by experimental data and protocols to aid in research and development.
Mechanism of Action and Cytotoxicity
This compound (DTIC) is a prodrug that requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC then acts as a DNA methylating agent, adding methyl groups to DNA, which leads to DNA damage, cell cycle arrest, and ultimately apoptosis.[1] Platinum-based agents like cisplatin do not require metabolic activation to the same extent. Once inside the cell, where the chloride concentration is lower than in the extracellular space, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. The resulting aquated species is a potent electrophile that readily reacts with DNA, forming intra- and inter-strand crosslinks. These adducts distort the DNA structure, inhibit DNA replication and transcription, and trigger apoptotic pathways.[2]
The cytotoxic effects of this compound and cisplatin have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting biological processes. The following table summarizes the IC50 values for this compound and cisplatin in human melanoma cell lines.
| Cell Line | Drug | IC50 (µM) | Exposure Time | Citation |
| A375 | This compound | 15.40 ± 1.39 | 72h | [3] |
| A375 | Cisplatin | ~24 (for apoptosis induction) | 48h | [4] |
| SK-MEL-28 | This compound | 309.55 ± 5.73 | 72h | [3] |
| SK-MEL-28 | Cisplatin | Not explicitly found | - | |
| G361 | This compound | 425.98 ± 4.74 | Not specified | [5] |
| A375 | This compound | 412.77 ± 7.08 | Not specified | [5] |
| SK-MEL-28 | This compound | 370.12 ± 9.46 | Not specified | [5] |
Signaling Pathways
Both this compound and platinum-based agents induce cell death primarily through the activation of apoptotic signaling pathways initiated by DNA damage.
This compound Signaling Pathway
This compound, through its active metabolite MTIC, methylates DNA, leading to the formation of DNA adducts. This damage is recognized by the cell's DNA damage response (DDR) machinery, which can trigger cell cycle arrest, typically at the G1/G0 or S and G2/M phases, to allow for DNA repair.[4][6] If the damage is too extensive to be repaired, the DDR signals to the apoptotic machinery. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[6]
Platinum-Based Agent (Cisplatin) Signaling Pathway
Cisplatin forms DNA adducts that are recognized by DNA damage sensors, leading to the activation of signaling cascades that involve key tumor suppressor proteins like p53.[2][7] Activated p53 can induce cell cycle arrest, typically at the G1/S and G2/M checkpoints, to facilitate DNA repair.[7] If the DNA damage is irreparable, p53 can trigger apoptosis by upregulating pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.[7][8] Mitogen-activated protein kinase (MAPK) pathways are also activated in response to cisplatin-induced stress and contribute to the apoptotic signal.[7]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to compare the efficacy of this compound and platinum-based agents. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for each cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or a platinum-based agent. Include untreated control wells.
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or a platinum-based agent for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V will bind to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of early apoptotic cells, while PI will enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[3][9][10]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound or a platinum-based agent as previously described.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
RNA Digestion: Treat the cells with RNase to ensure that only DNA is stained.
-
DNA Staining: Stain the cellular DNA with propidium iodide (PI), a fluorescent intercalating agent.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][9]
Conclusion
This guide provides a comparative overview of this compound and platinum-based agents in an in vitro setting. While both drug classes ultimately induce apoptosis through DNA damage, their mechanisms of activation and the specific signaling pathways they engage differ. The provided experimental data and protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the nuances of these important chemotherapeutic agents. Understanding these differences is crucial for the rational design of new anticancer strategies and for overcoming drug resistance.
References
- 1. prostigmin.com [prostigmin.com]
- 2. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocatechuic aldehyde acts synergistically with this compound to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D and its low calcemic analogs modulate the anticancer properties of cisplatin and this compound in the human melanoma A375 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]
- 9. Combined Therapy with this compound and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Dacarbazine and Other Alkylating Agents
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. Dacarbazine (B1669748) (DTIC), a cornerstone in the treatment of metastatic melanoma, often faces the challenge of acquired resistance, which can lead to cross-resistance with other alkylating agents. This guide provides a comparative analysis of cross-resistance patterns, supported by available experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways.
Mechanisms of this compound Resistance and Cross-Resistance
This compound is a prodrug that, once activated in the liver, forms the highly reactive methyl diazonium ion. This ion methylates DNA, primarily at the O6 and N7 positions of guanine, leading to DNA damage and ultimately cell death in rapidly dividing cancer cells.[1][2] Resistance to this compound is a multifaceted issue, with several key mechanisms contributing to the survival of cancer cells. These same mechanisms often underpin cross-resistance to other alkylating agents.
The primary driver of this compound resistance is the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT).[3] MGMT directly removes the methyl group from the O6 position of guanine, thus repairing the DNA lesion before it can trigger cell death.[3] High levels of MGMT expression are strongly correlated with resistance to this compound and other methylating agents like temozolomide (B1682018).[3]
Other DNA repair pathways, including mismatch repair (MMR) and base excision repair (BER), also play crucial roles. While a functional MMR system is required to recognize the O6-methylguanine:thymine mispairs and trigger apoptosis, mutations in MMR genes can lead to tolerance of this DNA damage and, consequently, resistance. Conversely, for some bifunctional alkylating agents like carmustine (B1668450), a proficient MMR system can protect cells, leading to complex patterns of cross-resistance.
Comparative Analysis of Cross-Resistance
Quantifying the extent of cross-resistance between this compound and other alkylating agents is crucial for making informed decisions in sequential or combination therapies. While comprehensive, direct comparative studies in this compound-resistant cell lines are limited, the available data provides valuable insights.
It is important to note that IC50 values can vary significantly between different cell lines and experimental conditions.
| Cell Line | Drug | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| A375 (Melanoma) | This compound | 10.77 | 95.69 | ~8.9 | [4] |
| T24.6.9 (Melanoma, BRAFV600E) | This compound | ~10 | >1000 | >100 | [5] |
| T24.6.9 (Melanoma, BRAFV600E) | Cisplatin (B142131) | ~1 | ~1 | No significant change | [5] |
Note: The data presented is a synthesis from multiple sources and direct comparisons should be made with caution.
Studies have shown that melanoma cells that develop resistance to this compound can exhibit a more aggressive phenotype, with increased tumor growth and metastatic potential.[6] Interestingly, the development of resistance to targeted therapies, such as the BRAF inhibitor PLX4032 (vemurafenib), can induce cross-resistance to this compound. This is mediated by the hyperactivation of alternative MAPK and PI3K/AKT signaling pathways.[5][7]
Conversely, resistance to the nitrosourea (B86855) carmustine (BCNU) has been shown to sensitize cells to temozolomide, an analog of this compound. This is attributed to an enhanced MMR activity in the carmustine-resistant cells, which increases the cytotoxicity of temozolomide.[8]
Experimental Protocols
Generation of this compound-Resistant Cell Lines
A common method for developing this compound-resistant cell lines in vitro involves continuous exposure to escalating doses of the drug.
-
Cell Culture: Human melanoma cell lines (e.g., A375, MeWo, SB2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.[6]
-
Initial Drug Exposure: Cells are initially treated with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: As the cells adapt and resume normal growth, the concentration of this compound is gradually increased in a stepwise manner. This process can take several months.[6]
-
Selection of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), resistant clones are selected and expanded.
-
Verification of Resistance: The resistance of the newly established cell line is confirmed by performing a dose-response assay (e.g., MTT or XTT assay) and comparing the IC50 value to that of the parental cell line.[3]
Assessment of Cross-Resistance
Once a this compound-resistant cell line is established, its sensitivity to other alkylating agents can be evaluated.
-
Cell Seeding: Both the parental (sensitive) and this compound-resistant cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: The cells are treated with a range of concentrations of the alkylating agents to be tested (e.g., temozolomide, cisplatin, carmustine, fotemustine).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Cytotoxicity Assay: Cell viability is assessed using a standard cytotoxicity assay, such as the MTT or XTT assay. The absorbance is read using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) for each drug in both the sensitive and resistant cell lines is calculated from the dose-response curves. The fold resistance is then determined by dividing the IC50 of the resistant cells by the IC50 of the parental cells.
Signaling Pathways and Experimental Workflows
The development of cross-resistance is often associated with alterations in key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these relationships and a typical experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. altretamine.com [altretamine.com]
- 3. LncRNA POU3F3 Contributes to this compound Resistance of Human Melanoma Through the MiR-650/MGMT Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcbl.amegroups.com [lcbl.amegroups.com]
- 5. Induced cross-resistance of BRAFV600E melanoma cells to standard chemotherapeutic this compound after chronic PLX4032 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure of melanoma cells to this compound results in enhanced tumor growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induced cross-resistance of BRAFV600E melanoma cells to standard chemotherapeutic this compound after chronic PLX4032 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carmustine-resistant cancer cells are sensitized to temozolomide as a result of enhanced mismatch repair during the development of carmustine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers of Dacarbazine Sensitivity in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Dacarbazine (B1669748), a standard chemotherapeutic agent for metastatic melanoma, with a focus on validation using patient-derived xenograft (PDX) models. We will delve into the experimental data supporting key biomarkers, detail the methodologies for their validation, and compare this compound with current alternative therapies.
Introduction to this compound and the Role of Biomarkers
This compound (DTIC) is an alkylating agent that has been a cornerstone in the treatment of metastatic melanoma for decades.[1] Its efficacy, however, is limited, with objective response rates of approximately 20%.[1][2] This variability in patient response underscores the critical need for predictive biomarkers to identify individuals most likely to benefit from this compound therapy, thereby personalizing treatment and avoiding unnecessary toxicity. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a powerful preclinical platform for evaluating drug efficacy and validating biomarkers due to their ability to retain the histological and genetic characteristics of the original tumor.
Key Biomarker: O6-methylguanine-DNA methyltransferase (MGMT)
The primary mechanism of this compound involves the methylation of DNA, particularly at the O6 position of guanine, leading to DNA damage and apoptosis in cancer cells. The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) directly reverses this methylation, thereby conferring resistance to this compound.[3][4] Consequently, the expression level of MGMT in tumor cells is a key determinant of this compound sensitivity.
Data Presentation: MGMT Expression and this compound Efficacy
Table 1: Correlation of MGMT Expression with Clinical Response to this compound-Based Chemotherapy in Metastatic Melanoma
| MGMT Expression Level | Responders (n=19) | Non-Responders (n=60) |
| Low (<10% positive cells) | 10 (52.6%) | 18 (30.0%) |
| High (≥10% positive cells) | 9 (47.4%) | 42 (70.0%) |
Adapted from a clinical study to illustrate the expected trend in PDX models. The data demonstrates that a higher percentage of patients who responded to therapy had low MGMT expression.
Further supporting the role of MGMT in this compound resistance, a study investigating the long non-coding RNA POU3F3 found that its overexpression in melanoma cells led to increased MGMT expression and enhanced resistance to this compound in vivo.[4][6] Immunohistochemical analysis of xenograft tumors from this study visually confirmed higher MGMT protein levels in the this compound-resistant tumors.
Experimental Protocols
Validating MGMT as a biomarker for this compound sensitivity in a PDX model requires a series of well-defined experimental procedures.
Establishment of Melanoma Patient-Derived Xenografts
A crucial first step is the successful engraftment and propagation of patient tumor tissue in immunodeficient mice.
-
Workflow for PDX Establishment:
This compound Treatment in PDX Models
Once a cohort of mice with established tumors of a suitable size (e.g., 100-200 mm³) is ready, this compound treatment can commence.
-
Treatment Protocol:
-
Randomly assign mice to a control (vehicle) group and a this compound treatment group.
-
Administer this compound intravenously at a clinically relevant dose, for example, 30 mg/kg, daily for 5 consecutive days.
-
Monitor tumor volume and mouse body weight 2-3 times per week.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
MGMT Expression Analysis by Immunohistochemistry (IHC)
Following the treatment period, tumors are harvested for biomarker analysis.
-
IHC Protocol for MGMT in FFPE PDX Tissue:
-
Tissue Processing: Fix harvested PDX tumors in 10% neutral buffered formalin for 24 hours and embed in paraffin (B1166041) (FFPE).
-
Sectioning: Cut 4-5 µm sections and mount on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for MGMT overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a DAB substrate-chromogen system.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Scoring: Evaluate the percentage of tumor cells with positive nuclear staining for MGMT.
-
This compound Signaling and Resistance Pathways
This compound's cytotoxic effect is initiated by its metabolic activation to MTIC, which then methylates DNA. Resistance can arise through multiple mechanisms, primarily through the direct repair of DNA damage by MGMT. Other pathways, such as the MAPK and PI3K/AKT signaling cascades, can also contribute to resistance by promoting cell survival and proliferation.
Comparison with Alternative Therapies
The treatment landscape for metastatic melanoma has evolved significantly with the advent of targeted therapies and immunotherapies, which often demonstrate superior efficacy compared to this compound.
Table 2: Comparison of this compound with Alternative Therapies for Metastatic Melanoma
| Therapy Class | Examples | Mechanism of Action | Typical Response Rate | Key Biomarker(s) |
| Chemotherapy | This compound | DNA alkylating agent | ~20% | Low MGMT expression |
| Targeted Therapy | Dabrafenib + Trametinib | BRAF and MEK inhibitors | ~60-70% | BRAF V600 mutation |
| Immunotherapy | Pembrolizumab, Nivolumab | PD-1 checkpoint inhibitors | ~30-40% | PD-L1 expression (variable) |
| Immunotherapy | Ipilimumab | CTLA-4 checkpoint inhibitor | ~10-15% | None validated |
| Combination Immunotherapy | Nivolumab + Ipilimumab | PD-1 and CTLA-4 inhibitors | ~50-60% | PD-L1 expression (variable) |
Conclusion
The validation of predictive biomarkers is paramount for optimizing the use of this compound in the modern era of personalized oncology. While MGMT stands out as a promising biomarker for this compound sensitivity, further validation in well-characterized melanoma PDX models is necessary to establish a quantitative correlation between MGMT expression and tumor response. Such studies will be instrumental in guiding the clinical application of this compound and in the development of novel therapeutic strategies to overcome resistance. The comparison with newer targeted and immunotherapies highlights the need for a biomarker-driven approach to select the most appropriate treatment for individual patients with metastatic melanoma.
References
- 1. Protocatechuic aldehyde acts synergistically with this compound to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-based chemotherapy for metastatic melanoma: thirty-year experience overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of lomeguatrib in combination with this compound in patients with advanced melanoma and other solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LncRNA POU3F3 Contributes to this compound Resistance of Human Melanoma Through the MiR-650/MGMT Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O6-methylguanine-DNA-methyltransferase expression and gene polymorphisms in relation to chemotherapeutic response in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LncRNA POU3F3 Contributes to this compound Resistance of Human Melanoma Through the MiR-650/MGMT Axis [frontiersin.org]
Navigating Dacarbazine Resistance: A Comparative Proteomic Guide for Researchers
For Immediate Release
A deep dive into the molecular landscape of Dacarbazine (B1669748) (DTIC) resistance in melanoma cell lines reveals key protein expression changes and altered signaling pathways. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of DTIC-sensitive versus -resistant cells, supported by experimental data and detailed protocols, to aid in the development of novel therapeutic strategies.
This compound remains a first-line chemotherapeutic agent for metastatic melanoma; however, the development of resistance is a significant clinical challenge. Understanding the molecular underpinnings of this resistance is paramount for identifying new therapeutic targets and overcoming treatment failure. This guide offers a comparative look at the proteomic shifts that occur as melanoma cells develop resistance to DTIC, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Quantitative Proteomic Profile: this compound-Sensitive vs. -Resistant Melanoma Cells
A comparative analysis of gene expression in DTIC-sensitive (A375-WT, M14-WT) and -resistant (A375-DR, M14-DR) melanoma cell lines has identified several key genes with altered expression. While this data is at the transcriptomic level, it provides a strong indication of corresponding changes at the protein level. The following table summarizes the relative expression of key genes implicated in DTIC resistance.
| Gene | Cell Line | Fold Change (Resistant/Sensitive) | Function |
| SENP1 | A375-DR | 2.2 ± 0.12 | DeSUMOylation, Hippo pathway regulation |
| M14-DR | 1.7 ± 0.14 | ||
| YAP | A375-DR | 0.7 ± 0.1 | Hippo pathway effector, transcription co-activator |
| M14-DR | 2.5 ± 0.18 |
Note: Data is derived from a transcriptomic (RNA-seq) study and represents the fold change in mRNA expression. This is often indicative of protein level changes, but direct proteomic validation is recommended.[1]
Key Signaling Pathways in this compound Resistance
Proteomic and transcriptomic analyses have implicated several key signaling pathways in the development of this compound resistance. Understanding these pathways is crucial for identifying potential therapeutic targets to overcome resistance.
Hippo Signaling Pathway
The Hippo signaling pathway, a critical regulator of organ size and cell proliferation, has been shown to be abnormally activated in DTIC-resistant melanoma cells.[1] Upregulation of the deSUMOylating enzyme SENP1 and the transcriptional co-activator YAP are key events in this process.[1]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a well-established driver of cell survival and proliferation and is frequently hyperactivated in cancer. Studies have shown that activation of this pathway can confer resistance to this compound in melanoma cells.[1][2][3]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth and differentiation. Activation of this pathway, particularly through the RAF-MEK-ERK axis, has been linked to increased production of pro-survival factors like IL-8 and VEGF, contributing to this compound resistance.
Experimental Protocols
A generalized workflow for the comparative proteomic analysis of this compound-sensitive and -resistant cell lines is outlined below. This protocol is based on standard methodologies using two-dimensional difference gel electrophoresis (2D-DIGE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
Detailed Methodologies
-
Cell Culture and Development of Resistant Lines:
-
Parental melanoma cell lines (e.g., A375, M14) are cultured in standard media.
-
DTIC-resistant sublines are generated by continuous exposure to incrementally increasing concentrations of this compound over several months.[1] Resistance is confirmed by determining the IC50 value using cell viability assays (e.g., MTT assay).
-
-
Protein Extraction and Quantification:
-
Cells are harvested and lysed in a suitable lysis buffer (e.g., containing urea, thiourea, CHAPS, and protease inhibitors).
-
Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Two-Dimensional Difference Gel Electrophoresis (2D-DIGE):
-
Protein samples (50 µg) from sensitive and resistant cell lines are minimally labeled with different CyDye DIGE Fluor minimal dyes (e.g., Cy3 and Cy5). A pooled internal standard containing equal amounts of all samples is labeled with a third dye (e.g., Cy2).
-
The labeled samples are mixed and separated in the first dimension by isoelectric focusing (IEF) on an immobilized pH gradient (IPG) strip.
-
The IPG strip is then equilibrated and placed on top of a polyacrylamide gel for the second-dimension separation by SDS-PAGE.
-
The gel is scanned using a fluorescence imager at the appropriate wavelengths for each dye.
-
Image analysis software is used to detect, quantify, and normalize protein spots across the different samples.
-
-
Protein Identification by Mass Spectrometry:
-
Protein spots showing significant and consistent changes in expression between the sensitive and resistant lines are excised from the gel.
-
The proteins within the gel pieces are subjected to in-gel digestion with trypsin.
-
The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The acquired MS/MS spectra are searched against a human protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the proteins.
-
Conclusion
The comparative analysis of this compound-sensitive and -resistant melanoma cell lines reveals a complex interplay of altered protein expression and signaling pathway activation. The upregulation of components of the Hippo pathway, such as SENP1 and YAP, and the activation of the PI3K/Akt and MAPK/ERK pathways appear to be critical mechanisms of resistance. This guide provides a foundational resource for researchers working to dissect these mechanisms and develop more effective therapeutic strategies to combat this compound resistance in melanoma. Further proteomic studies are warranted to validate these findings and to identify additional novel targets for therapeutic intervention.
References
Preclinical Assessment of Dacarbazine and BRAF Inhibitor Combination Therapy in Melanoma: A Review of the Evidence
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the efficacy of combining the chemotherapeutic agent dacarbazine (B1669748) (DTIC) with BRAF inhibitors in preclinical melanoma models. The available experimental data from in vitro studies are presented to inform researchers and drug development professionals. Contrary to the anticipated synergistic or additive effects often sought in combination therapies, the primary evidence in BRAF V600E-mutated melanoma cell line models points towards a phenomenon of induced cross-resistance. Chronic exposure to a BRAF inhibitor can lead to a decreased sensitivity to subsequent treatment with this compound.
Overview of Key Findings
Preclinical investigations into the combined efficacy of this compound and BRAF inhibitors have not demonstrated a synergistic antitumor effect. Instead, a key study has revealed that melanoma cells with the BRAF V600E mutation, when subjected to long-term treatment with the BRAF inhibitor vemurafenib (B611658) (PLX4032), develop resistance not only to the targeted therapy itself but also to this compound.[1][2] This acquired cross-resistance suggests that sequential or combined therapy with these agents may be counterproductive in a clinical setting.
The mechanism underlying this cross-resistance is attributed to the hyperactivation of alternative signaling pathways, including the MAPK and PI3K/AKT pathways, following prolonged BRAF inhibition.[1] This adaptation by the melanoma cells creates a more aggressive and drug-insensitive phenotype.[1][2]
Quantitative Data on Drug Sensitivity
The following table summarizes the changes in the half-maximal inhibitory concentration (IC50) of this compound in BRAF V600E melanoma cells after chronic exposure to the BRAF inhibitor vemurafenib. A higher IC50 value indicates decreased sensitivity to the drug.
| Cell Line Condition | Drug | IC50 (µM) | Fold Change in Resistance |
| Parental (Sensitive) | This compound | ~250 | - |
| Vemurafenib-Resistant | This compound | >1000 | >4-fold increase |
Data synthesized from Erdmann et al., 2019.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments that established the cross-resistance between vemurafenib and this compound in BRAF V600E melanoma cells.
Cell Culture and Development of Resistant Cell Lines
-
Cell Line: Human melanoma cell line with a BRAF V600E mutation.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Generation of Resistant Cells: Vemurafenib-resistant cells were generated by chronically treating the parental cell line with increasing concentrations of vemurafenib over a period of twelve months. The starting concentration was low and was gradually increased as cells developed resistance. A similar protocol was used to generate this compound-resistant cells.
Cell Viability and Drug Sensitivity Assay (XTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and vemurafenib on parental and resistant melanoma cells.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or vemurafenib.
-
Cells were incubated with the drugs for a specified period (e.g., 72 hours).
-
After the incubation period, the XTT reagent was added to each well.
-
The plates were incubated for an additional 4 hours to allow for the formation of formazan.
-
The absorbance was measured at 450 nm using a microplate reader.
-
Cell viability was calculated as a percentage of the untreated control cells. The IC50 values were determined from the dose-response curves.
-
Apoptosis and Proliferation Assay (Flow Cytometry)
-
Objective: To assess the induction of apoptosis and inhibition of proliferation by this compound and vemurafenib.
-
Procedure:
-
Cells were seeded in 6-well plates and treated with the respective drugs at their IC50 concentrations.
-
After 48 hours of treatment, both floating and adherent cells were collected.
-
For apoptosis analysis, cells were stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
For proliferation analysis, cells were stained with a fluorescent dye that binds to DNA (e.g., DAPI).
-
The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive) and to determine the cell cycle distribution as an indicator of proliferation.
-
Visualizing the Mechanisms and Workflows
Signaling Pathways in Drug Resistance
The following diagram illustrates the proposed signaling pathways involved in the cross-resistance of BRAF V600E melanoma cells to this compound after chronic treatment with a BRAF inhibitor.
Caption: Signaling pathways in BRAF inhibitor-induced cross-resistance to this compound.
Experimental Workflow for Assessing Drug Interactions
The diagram below outlines a general workflow for the in vitro assessment of drug combination effects, including the evaluation of synergy, additivity, antagonism, or cross-resistance.
Caption: In vitro workflow for evaluating drug combination efficacy and cross-resistance.
References
In vivo comparison of Dacarbazine monotherapy and combination regimens.
A Comparative Guide for Researchers in Oncology Drug Development
Dacarbazine (B1669748) (DTIC), a cornerstone of chemotherapy for decades, continues to be a critical agent in the treatment of various malignancies, notably melanoma, sarcoma, and Hodgkin's lymphoma.[1][2] As an alkylating agent, its mechanism of action involves the methylation of DNA, which ultimately inhibits DNA, RNA, and protein synthesis, leading to cancer cell death.[2] However, the efficacy of this compound monotherapy is often limited by modest response rates and the development of resistance.[3] This has spurred extensive research into combination regimens aimed at enhancing its antitumor activity. This guide provides an objective in vivo comparison of this compound monotherapy against various combination strategies, supported by experimental data, detailed protocols, and mechanistic insights to inform preclinical and clinical research.
Efficacy and Toxicity: A Tabular Comparison
The following tables summarize the quantitative outcomes of in vivo studies comparing this compound monotherapy with combination regimens in various cancer models.
Melanoma
| Regimen | Cancer Model | Key Efficacy Outcomes | Key Toxicity Observations | Reference |
| DTIC Monotherapy (10 mg/kg) | B16-F10 Melanoma (C57BL/6 Mice) | Median Survival: 7.5 days; Average Lung Metastases: 31.8 ± 18.6 | Not specified in detail. | [1] |
| DTIC (10 mg/kg) + Celecoxib (30 mg/kg) | B16-F10 Melanoma (C57BL/6 Mice) | Median Survival: 9 days; Average Lung Metastases: 7.0 ± 9.0 | Not specified in detail. | [1] |
| DTIC Monotherapy | Metastatic Melanoma (Mouse Model) | - | - | [4] |
| DTIC + Simvastatin (100 mg/kg) | Metastatic Melanoma (Mouse Model) | 20% survival rate (4/20 mice metastasis-free) | Not specified in detail. | [4] |
| DTIC + Fluvastatin (100 mg/kg) | Metastatic Melanoma (Mouse Model) | 40% survival rate (8/20 mice metastasis-free) | Not specified in detail. | [4] |
| DTIC Monotherapy (80 mg/kg) | B16F1 Melanoma Xenograft (C57BL/6 Mice) | Median Survival: 35 days | Spleen weight not significantly different from control. | [5] |
| DTIC (80 mg/kg) + Axitinib (B1684631) (25 mg/kg) | B16F1 Melanoma Xenograft (C57BL/6 Mice) | Median Survival: 44.5 days | Axitinib alone and in combination led to significant spleen weight loss, suggesting potential splenic toxicity. | [5] |
Sarcoma
| Regimen | Cancer Model | Key Efficacy Outcomes | Key Toxicity Observations | Reference |
| DTIC Monotherapy | Advanced Soft Tissue Sarcoma (Human - Retrospective) | Median Progression-Free Survival (PFS): 2.0 months; Median Overall Survival (OS): 8.2 months | Not specified in detail. | [3] |
| DTIC + Gemcitabine | Advanced Soft Tissue Sarcoma (Human - Retrospective) | Median PFS: 3.5 months; Median OS: 14.2 months | Manageable hematologic adverse events. | [3] |
Hodgkin's Lymphoma
| Regimen | Cancer Model | Key Efficacy Outcomes | Key Toxicity Observations | Reference |
| ABVD (Doxorubicin, Bleomycin, Vinblastine, this compound) | Classical Hodgkin's Lymphoma (Human - Real-world) | 5-year Overall Survival (OS) for early stage: 100%; 5-year OS for advanced stage: 91.5%; Complete Response Rate: 78.3% | Bleomycin-associated lung toxicity in 14.5% of patients. | [6] |
| AN+AD (Brentuximab Vedotin, Nivolumab, Doxorubicin, this compound) | Advanced-Stage Classical Hodgkin's Lymphoma (Human - Phase 2) | 2-year Progression-Free Survival: 88%; Complete Response Rate: 88% | Most common grade ≥3 treatment-related adverse events were increased alanine (B10760859) aminotransferase (11%) and neutropenia (9%). |
Experimental Protocols
This compound and Celecoxib in a B16-F10 Melanoma Mouse Model[1]
-
Animal Model: Female C57BL/6 mice.
-
Tumor Induction: For the melanoma growth study, mice were subcutaneously injected with B16-F10 melanoma cells. For the metastasis study, cells were injected into the lateral tail vein.
-
Treatment Groups:
-
Control: Phosphate-buffered saline (PBS).
-
Celecoxib: 30 mg/kg.
-
DTIC-1: 10 mg/kg.
-
DTIC-2 (Positive Control): 50 mg/kg.
-
Combination: DTIC (10 mg/kg) + Celecoxib (30 mg/kg).
-
-
Dosing Schedule: Not specified in the abstract.
-
Efficacy Assessment: Median survival rates were determined for the melanoma growth study. The number of metastatic tumors in the lungs was counted for the metastasis study.
This compound and Statins in a Metastatic Melanoma Mouse Model[4]
-
Animal Model: Mice with metastatic melanomas.
-
Tumor Induction: Not specified in the abstract.
-
Treatment Groups:
-
This compound monotherapy.
-
This compound + Simvastatin (100 mg/kg).
-
This compound + Fluvastatin (100 mg/kg).
-
-
Dosing Schedule: Not specified in the abstract.
-
Efficacy Assessment: Survival rates were determined, and metastasis-associated deaths were recorded.
This compound and Axitinib in a B16F1 Melanoma Xenograft Mouse Model[5]
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: 5x10^5 B16F1 melanoma cells were subcutaneously inoculated in the right flank.
-
Treatment Groups (10 mice per group):
-
Vehicle control (0.5% Carboxymethylcellulose and PBS).
-
DTIC: 80 mg/kg, administered intraperitoneally (i.p.) daily for 5 days.
-
Axitinib: 25 mg/kg, administered twice a day for two weeks.
-
Combination: DTIC and Axitinib at the above doses and schedules.
-
-
Efficacy Assessment: Tumor volume was measured daily. Survival was monitored in a separate experiment (8 mice per group).
-
Toxicity Assessment: The weights of the tumor, liver, and spleen were monitored.
Signaling Pathways and Mechanisms of Action
This compound Mechanism of Action
This compound is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes.[2] This process generates the active alkylating metabolite, monomethyl triazeno imidazole (B134444) carboxamide (MTIC), which then releases a methyl diazonium ion. This reactive cation transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine. This DNA methylation leads to base mispairing, DNA damage, and ultimately, cell cycle arrest and apoptosis.[2]
Caption: this compound's metabolic activation and mechanism of DNA alkylation.
Combination Regimen Signaling Pathways
This compound and Statins: The combination of this compound with statins has been shown to inhibit tumor growth and metastasis by suppressing the RhoA/RhoC/LIM domain kinase/serum response factor/c-Fos pathway.[4] This pathway is involved in cell motility and invasion. Additionally, this combination enhances the expression of p53, p21, and p27, which are key regulators of cell cycle arrest and apoptosis.[4]
Caption: Synergistic pathways of this compound and Statins in melanoma.
Experimental Workflow
The general workflow for in vivo comparison of this compound monotherapy and combination regimens follows a standardized process.
Caption: General workflow for in vivo comparison studies.
Conclusion
The in vivo evidence presented in this guide demonstrates that combination regimens can significantly enhance the antitumor efficacy of this compound in various cancer models. The synergistic effects observed with agents like celecoxib, statins, and other chemotherapeutics highlight the potential of targeting multiple pathways to overcome the limitations of this compound monotherapy. The provided experimental protocols offer a foundation for designing further preclinical studies to explore novel combinations and optimize dosing schedules. A thorough understanding of the underlying signaling pathways is crucial for the rational design of future clinical trials aimed at improving patient outcomes. While promising, it is important to note that the toxicity profiles of these combination therapies require careful evaluation to ensure a favorable therapeutic index. Further research, particularly in preclinical lymphoma models, is warranted to broaden the applicability of these findings.
References
- 1. Preclinical evaluation of IL2-based immunocytokines supports their use in combination with this compound, paclitaxel and TNF-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of combined axitinib with this compound in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin, bleomycin, vinblastine, and this compound for Hodgkin lymphoma: Real-world experience from a Los Angeles County hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brentuximab vedotin, nivolumab, doxorubicin, and this compound for advanced-stage classical Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Dacarbazine's Immunomodulatory Role in Cancer Therapy: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo immunomodulatory effects of Dacarbazine (B1669748) (DTIC) with other conventional chemotherapeutic agents. The information herein is supported by experimental data to aid in the strategic design of chemo-immunotherapeutic regimens.
This compound, an alkylating agent traditionally used in the treatment of melanoma, has demonstrated significant immunomodulatory properties that contribute to its anti-tumor efficacy. In vivo studies have validated that this compound's therapeutic effects are not solely dependent on its cytotoxic activity but also on its ability to stimulate an anti-tumor immune response. This guide delves into the mechanisms of this compound's immunomodulation and compares them with other widely used chemotherapeutics, namely Temozolomide, Cisplatin, and Paclitaxel.
This compound: Orchestrating an Innate and Adaptive Anti-Tumor Attack
The primary immunomodulatory mechanism of this compound revolves around its ability to induce the expression of Natural Killer Group 2, member D (NKG2D) ligands on tumor cells.[1][2] This upregulation serves as a "danger signal" to the immune system, initiating a cascade of anti-tumor activities.
The therapeutic effect of this compound is critically dependent on both Natural Killer (NK) cells and CD8+ T cells.[3] In mouse models of melanoma, the anti-tumor effects of this compound are abrogated in mice depleted of these immune cell populations or in those lacking interferon-gamma (IFN-γ).[2] Interestingly, one study noted that this compound does not appear to inhibit immunosuppressive cells such as regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs).[2]
A key mediator of this compound's immunomodulatory effect is IFN-γ.[1][2] The activation of NK cells by NKG2D ligand-expressing tumor cells leads to the secretion of IFN-γ.[1][2] This cytokine, in turn, upregulates the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells, rendering them more susceptible to recognition and lysis by cytotoxic CD8+ T lymphocytes (CTLs).[1][2] This orchestrated immune response is a cornerstone of this compound's in vivo efficacy.
In a clinical study involving patients with advanced melanoma treated with a combination of sorafenib (B1663141) and this compound, a distinct IFNγ-induced gene signature was observed in tumor metastases.[4][5] Furthermore, an increase in serum IFNγ levels was noted, which correlated with a better clinical outcome and longer survival.[4][5]
dot
References
- 1. This compound in melanoma: from a chemotherapeutic drug to an immunomodulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mediates antimelanoma effects via NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-mediated upregulation of NKG2D ligands on tumor cells activates NK and CD8 T cells and restrains melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo profiling reveals immunomodulatory effects of sorafenib and this compound on melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo profiling reveals immunomodulatory effects of sorafenib and this compound on melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Dacarbazine Formulations versus Standard Intravenous Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of emerging dacarbazine (B1669748) formulations with the conventional intravenous (IV) administration method. The aim is to offer an objective analysis of performance, supported by experimental data, to inform future research and development in this compound delivery. While direct comparative in vivo studies under identical administration routes are limited, this guide synthesizes available data to highlight the potential advantages and characteristics of novel nanoformulations.
Executive Summary
Standard IV administration of this compound, a cornerstone in melanoma treatment, is associated with a challenging pharmacokinetic profile, including a short half-life and poor water solubility[1]. To overcome these limitations, researchers are exploring novel drug delivery systems, primarily lipid and polymer-based nanoparticles. These new formulations aim to enhance therapeutic efficacy, improve stability, and potentially reduce side effects. This guide focuses on three promising alternatives: Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Polymeric Nanoparticles.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for standard IV this compound and the novel formulations.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Standard IV this compound | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) | Polymeric Nanoparticles |
| Formulation Type | Aqueous Solution | Solid Lipid Core | Solid & Liquid Lipid Core | Polymer Matrix |
| Particle Size | N/A | 146 - 715 nm[2][3] | 155 - 190 nm[1][4] | ~259 nm |
| Drug Encapsulation Efficiency | N/A | 38% - 87%[2][3] | ~98%[1][4] | High |
| Plasma Half-life | Biphasic: 20 min (initial), 0.5-3.5 hrs (terminal)[5] | Extended (data limited) | Extended (data limited) | Extended release characteristics[6] |
| Key Advantages | Established clinical protocol | Improved drug retention on skin[2] | High encapsulation efficiency, potential for sustained release[7] | Targeted delivery potential, synergistic effects[6][8][9][10] |
| Key Disadvantages | Short half-life, poor solubility, side effects | Primarily studied for topical delivery | Limited in vivo data vs. IV | Limited direct comparative data |
Table 2: In Vivo Efficacy (Preclinical Models)
| Formulation | Animal Model | Administration Route | Key Findings |
| Standard IV this compound | (Reference) | Intravenous | Standard chemotherapeutic response |
| Solid Lipid Nanoparticles (SLNs) | DMBA-induced skin tumor in rats | Topical | Reduced keratosis, inflammation, and angiogenesis compared to free DTIC[2] |
| Nanoemulsion | Human melanoma xenograft in mice | Intramuscular & Topical | Significant tumor size reduction compared to DAC suspension[11][12] |
| Polymeric Nanoparticles (Aptamer-modified) | Malignant Melanoma Xenograft | (not specified) | Excellent anti-tumor effects with no obvious side effects[10][13] |
| Polymeric Nanoparticles (co-delivery) | Xenograft tumors | (not specified) | Superior anticancer ability compared to single agents[8] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of novel this compound formulations are crucial for reproducibility and further development.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a study that developed this compound-encapsulated shell-enriched solid lipid nanoparticles[2].
-
Organic Phase Preparation: Dissolve a specific quantity of this compound (e.g., 15mg), glycerol (B35011) monooleate, and phosphatidylcholine in ethyl alcohol (e.g., 15ml, 70% v/v).
-
Aqueous Phase Preparation: Dissolve a varying amount of a surfactant like Kolliphor® P188 in warm dextrose 5% water (e.g., 75mL).
-
Homogenization: Add the organic phase dropwise into the aqueous phase and homogenize at high speed (e.g., 13,500 RPM for 25 min).
-
Cooling and Stirring: Transfer the resulting white suspension into ice-cooled distilled water and stir for 2 hours.
-
Washing and Lyophilization: Wash the resulting SLNs using a refrigerated centrifuge. Disperse the pellets in a d-trehalose solution and lyophilize to obtain a free-flowing powder.
Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is based on a method for encapsulating this compound in NLCs using a high shear dispersion technique[1][4].
-
Oil Phase Preparation: Weigh and dissolve glyceryl palmitostearate, isopropyl myristate, d-α-tocopheryl polyethylene (B3416737) glycol succinate, soybean lecithin, and this compound in a mixture of acetone (B3395972) and ethanol (B145695) at a temperature above the melting point of the solid lipid (e.g., 70°C).
-
Aqueous Phase Preparation: Prepare a solution of a surfactant (e.g., Poloxamer 188) in double-distilled water and heat it to the same temperature as the oil phase.
-
Emulsification: Add the aqueous phase to the oil phase dropwise under magnetic stirring to form an emulsion. Continue stirring to allow for the evaporation of organic solvents.
-
Solidification and Homogenization: Cool the emulsion (e.g., at 4°C) to solidify the lipid core. Subsequently, subject the solidified emulsion to high-shear dispersion using a homogenizer at a specific speed and duration to form the NLCs.
Mandatory Visualizations
This compound's Mechanism of Action: From Prodrug to DNA Alkylation
This compound is a prodrug that requires metabolic activation in the liver to exert its cytotoxic effects. The following diagram illustrates this activation pathway and its subsequent action on DNA.
Caption: Metabolic activation and mechanism of action of this compound.
Experimental Workflow for Nanoparticle Formulation and Evaluation
The development and assessment of new this compound formulations follow a structured experimental workflow, from synthesis to in vivo testing.
Caption: A typical experimental workflow for developing and testing new this compound formulations.
Conclusion
Novel formulations of this compound, particularly lipid-based and polymeric nanoparticles, present promising alternatives to standard IV administration. The available data suggests that these formulations can achieve high drug encapsulation efficiency and offer the potential for sustained release and improved therapeutic outcomes. However, a critical need remains for direct comparative in vivo studies that evaluate the pharmacokinetics and anti-tumor efficacy of these new formulations when administered systemically, mirroring the clinical application of this compound. Such studies will be instrumental in validating the true potential of these advanced drug delivery systems to improve this compound therapy.
References
- 1. Encapsulation of Cancer Therapeutic Agent this compound Using Nanostructured Lipid Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-encapsulated solid lipid nanoparticles for skin cancer: physical characterization, stability, in-vivo activity, histopathology, and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-encapsulated solid lipid nanoparticles for skin cancer: physical characterization, stability, in-vivo activity, histopathology, and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encapsulation of Cancer Therapeutic Agent this compound Using Nanostructured Lipid Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medac.eu [medac.eu]
- 6. Synergistic Therapy of Melanoma by Co-Delivery of this compound and Ferroptosis-Inducing Ursolic Acid Using Biomimetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oiccpress.com [oiccpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nanoparticle-Based Treatment Approaches for Skin Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | this compound-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy [frontiersin.org]
Dacarbazine's Impact on Melanoma: A Comparative Analysis of Gene Expression Profiles
For researchers, scientists, and drug development professionals, understanding the molecular response to chemotherapy is paramount. This guide provides a comparative analysis of gene expression profiles in melanoma cells following treatment with Dacarbazine (B1669748) (DTIC), a standard alkylating agent used in melanoma therapy. The data presented here, compiled from multiple studies, offers insights into the mechanisms of action, pathways of resistance, and potential biomarkers for therapeutic response.
This compound treatment elicits a complex and varied transcriptomic response in melanoma cells. Studies have shown that DTIC induces changes in genes involved in DNA repair, apoptosis, cell migration, and signaling pathways that govern cell growth and survival. The overall response rate to DTIC monotherapy remains modest, underscoring the critical need to understand the molecular underpinnings of both sensitivity and resistance.
Comparative Gene Expression Analysis
The following table summarizes the key differentially expressed genes in melanoma cells after this compound treatment, as identified in various studies. This comparative overview highlights common and study-specific gene expression changes, providing a broader perspective on the cellular response to DTIC.
| Gene | Regulation | Function/Pathway | Study Reference |
| RHOB | Upregulated | Apoptosis, DNA repair | Transcriptomic Profiling of Melanoma Cells[1] |
| GCLM | Upregulated | Apoptosis, DNA repair | Transcriptomic Profiling of Melanoma Cells[1] |
| TGM2 | Upregulated | Apoptosis, DNA repair | Transcriptomic Profiling of Melanoma Cells[1] |
| ITGB8 | Downregulated | Cell Adhesion, Migration | Transcriptomic Profiling of Melanoma Cells[1] |
| MMP1 | Downregulated | Extracellular Matrix Remodeling, Invasion | Transcriptomic Profiling of Melanoma Cells[1] |
| PLXNA2 | Dysregulated | Cell Migration, Focal Adhesion | Transcriptomic Profiling of Melanoma Cells[1] |
| IL-8 | Upregulated | Inflammation, Angiogenesis, Chemoresistance | Transcriptional Up-Regulation Study[2][3] |
| VEGF | Upregulated | Angiogenesis, Chemoresistance | Transcriptional Up-Regulation Study[2][3] |
| lncRNA POU3F3 | Upregulated | Chemoresistance, MGMT Regulation | lncRNA and Chemoresistance Study[4][5] |
| MGMT | Upregulated | DNA Repair, Chemoresistance | lncRNA and Chemoresistance Study[4][5] |
| CCNG1 | Upregulated | DNA Damage Response | NGS-based Transcriptomic Profiling[6] |
| PIDD1 | Upregulated | p53-dependent Apoptosis | NGS-based Transcriptomic Profiling[6] |
| ABCC2 | Upregulated | Drug Resistance | NGS-based Transcriptomic Profiling[6] |
| Dicer | Downregulated | miRNA processing, Chemoresistance | Dicer Silencing and Resistance Study[7] |
| miRNA-200 family | Upregulated | Inhibition of Cell Growth, Apoptosis | miRNA Expression Study[8] |
Key Signaling Pathways Modulated by this compound
This compound treatment leads to significant alterations in several critical signaling pathways that can determine the fate of melanoma cells—leading to either cell death or the development of resistance.
One study identified the downregulation of the VEGFA/VEGFR2, PI3K/AKT, and focal adhesion signaling pathways, which are associated with reduced metastasis.[1] Conversely, other research has shown that this compound can trigger the upregulation of IL-8 and VEGF, which is at least partially regulated by the MAPK signal transduction pathway, leading to chemoresistance.[2]
Experimental Protocols
A generalized workflow for analyzing gene expression changes following this compound treatment is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.[1][6][9]
Detailed Methodologies:
1. Cell Culture and this compound Treatment:
-
Melanoma cell lines (e.g., K2303, B0404, SB-2, MeWo) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[1]
-
Cells are seeded at a specific density (e.g., 2x10^5 cells/ml) and allowed to adhere for 24 hours.[1]
-
The culture medium is then replaced with fresh medium containing this compound at a predetermined concentration (e.g., 5.5 mM) or a vehicle control (e.g., 1% DMSO).[1]
-
Cells are incubated for a specified period (e.g., 72 hours) before harvesting.[1]
2. RNA Isolation and Quality Control:
-
Total RNA is extracted from both treated and control cells using a standard method, such as a commercial RNA isolation kit.
-
The quantity and quality of the isolated RNA are assessed using spectrophotometry (to determine concentration and purity) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to evaluate RNA integrity.
3. Gene Expression Analysis:
-
Microarray: Labeled cRNA is hybridized to a microarray chip containing probes for thousands of genes. The intensity of the hybridization signal for each probe is proportional to the abundance of the corresponding mRNA in the sample.
-
RNA-Sequencing (RNA-Seq): This next-generation sequencing technique involves the conversion of RNA to cDNA, followed by sequencing to obtain millions of short reads. These reads are then mapped to a reference genome to quantify the expression level of each gene.[9]
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This method is used to validate the expression changes of specific genes identified by microarray or RNA-Seq. It involves the reverse transcription of RNA to cDNA, followed by PCR amplification with gene-specific primers.[1]
4. Data Analysis:
-
Raw data from microarrays or RNA-Seq is processed and normalized to correct for technical variations.
-
Statistical analysis is performed to identify genes that are differentially expressed between the this compound-treated and control groups. This typically involves setting thresholds for fold change and p-value.
-
Pathway analysis and Gene Ontology (GO) enrichment analysis are then used to identify the biological pathways and functions that are significantly affected by the observed gene expression changes.
This compound Resistance Mechanisms
A significant challenge in this compound therapy is the development of resistance. Gene expression studies have shed light on several molecular mechanisms that may contribute to this phenomenon.
References
- 1. Transcriptomic Profiling Revealed Plexin A2 Downregulation With Migration and Invasion Alteration in this compound-Treated Primary Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound causes transcriptional up-regulation of interleukin 8 and vascular endothelial growth factor in melanoma cells: a possible escape mechanism from chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | LncRNA POU3F3 Contributes to this compound Resistance of Human Melanoma Through the MiR-650/MGMT Axis [frontiersin.org]
- 5. LncRNA POU3F3 Contributes to this compound Resistance of Human Melanoma Through the MiR-650/MGMT Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MiR-204-5p overexpression abrogates this compound-induced senescence in melanoma cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing of Dicer enhances this compound resistance in melanoma cells by inhibiting ADSL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits proliferation of melanoma FEMX-1 cells by up-regulating expression of miRNA-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | RNA-seq Analysis of Wild-Type vs. FOXC2-Deficient Melanoma Cells Reveals a Role for the FOXC2 Transcription Factor in the Regulation of Multiple Oncogenic Pathways [frontiersin.org]
Safety Operating Guide
Safeguarding Health: A Comprehensive Guide to Handling Dacarbazine
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of cytotoxic agents like Dacarbazine is paramount. This guide provides essential, immediate safety protocols and logistical information, from personal protective equipment (PPE) and operational procedures to disposal plans, fostering a secure laboratory environment.
Personal Protective Equipment (PPE) Requirements
The appropriate selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this hazardous drug.
| PPE Category | Specification | Rationale |
| Gloves | Double pair of powder-free, disposable nitrile gloves.[1][2] Change outer gloves every 30-60 minutes or immediately if contaminated.[3] | Provides a robust barrier against skin contact. Double gloving offers extra protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, long-sleeved, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[4][5] | Protects the body and clothing from contamination by spills or aerosols. |
| Eye Protection | Chemical safety goggles or a face shield.[4][5][6] | Prevents exposure to the eyes from splashes or aerosols of the drug. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a risk of aerosol generation.[1][5] | Protects against inhalation of this compound particles, especially during powder handling or spill cleanup. |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe workflow from preparation to disposal.
1. Preparation:
-
Designated Area: All handling of this compound should be performed in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a cytotoxic laminar flow cabinet.[1][4]
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Verify that an eyewash station and safety shower are accessible.[6]
-
Gather Supplies: Collect all required materials, including Luer-Lock syringes, absorbent pads, and designated waste containers, before beginning work.[1][4]
2. Reconstitution and Handling:
-
Aseptic Technique: Use aseptic techniques during reconstitution to prevent microbial contamination and drug exposure.
-
Venting: Employ techniques to prevent aerosol generation when withdrawing the drug from vials.
-
Spill Prevention: Work over disposable, absorbent pads to contain any potential spills.[1]
3. Administration (in a research context):
-
Secure Connections: Use Luer-Lock fittings on syringes and tubing to prevent accidental disconnection and leakage.[4]
-
Careful Administration: Administer the drug slowly and carefully to avoid extravasation (leakage into surrounding tissue), which can cause severe tissue damage.[4][7]
4. Post-Handling and Decontamination:
-
Surface Cleaning: After handling, decontaminate all work surfaces. A common procedure involves cleaning with a suitable deactivating agent followed by a thorough rinse with water.[1]
-
PPE Removal: Remove PPE in a manner that avoids self-contamination, disposing of it in the designated cytotoxic waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]
Exposure Management
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water for at least 15 minutes.[1][6] Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]
-
Spill Cleanup:
-
Restrict access to the spill area.[4]
-
Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[1][4]
-
Cover the spill with absorbent material.[4]
-
For liquid spills, use absorbent pads. For powder spills, gently cover with damp absorbent material to avoid generating dust.[1]
-
The spill area can be treated with 5% sodium hypochlorite.[4]
-
Collect all contaminated materials in a sealed, leak-proof container labeled as cytotoxic waste.[1][4]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All items that have come into contact with this compound, including unused drug, vials, syringes, needles, PPE, and cleaning materials, must be segregated as cytotoxic waste.[1][4]
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[1] Sharps should be placed in a designated chemotherapy sharps container.
-
Incineration: The preferred method of disposal for cytotoxic waste is high-temperature incineration (at least 1100°C).[4]
-
Local Regulations: Always adhere to local and institutional regulations for hazardous waste disposal.[4]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
